molecular formula C9H13NO3 B160784 CP102 CAS No. 126055-13-8

CP102

Cat. No.: B160784
CAS No.: 126055-13-8
M. Wt: 183.20 g/mol
InChI Key: QEUNHAYEJPIRIA-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- is a hydroxypyridine.
structure in first source

Properties

IUPAC Name

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUNHAYEJPIRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CN1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155060
Record name CP 102
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126055-13-8
Record name CP 102
Source ChemIDplus
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Record name CP 102
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
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Foundational & Exploratory

CP102: A Preclinical Antisense Oligonucleotide Therapy for Canavan Disease

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: CP102 is a preclinical therapeutic candidate. As such, much of the specific data regarding its in-depth mechanism of action, quantitative performance, and detailed experimental protocols are proprietary and not publicly available. This technical guide has been compiled based on publicly accessible information about the this compound program and analogous antisense oligonucleotide (ASO) therapies for neurological disorders. The experimental protocols and quantitative data presented are representative of the methodologies and expected outcomes for a therapy of this nature and should be considered illustrative.

Introduction

This compound is an investigational antisense oligonucleotide (ASO) therapy being developed by Contera Pharma for the treatment of Canavan disease.[1][2] This rare, progressive, and fatal pediatric neurological disorder is characterized by the toxic accumulation of N-acetylaspartate (NAA) in the brain. The primary therapeutic goal of this compound is to normalize NAA levels, thereby addressing the root cause of the disease's devastating neurological symptoms.[1] Under the this compound program, the preclinical candidate CP0014753 has been identified for IND-enabling studies.[2][3]

Canavan disease is caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase. This enzyme is responsible for the breakdown of NAA. The resulting buildup of NAA disrupts the normal development of the myelin sheath, the protective covering of nerve fibers in the brain, leading to severe neurological impairment.

Mechanism of Action

This compound is designed as a first-in-class ASO that modulates the expression of a gene involved in the synthesis of NAA. By reducing the production of this key substrate, this compound aims to decrease the overall concentration of NAA in the brain, thus mitigating its toxic effects.

The proposed mechanism of action for an ASO like this compound involves the following steps:

  • Central Nervous System (CNS) Delivery : Due to the blood-brain barrier, ASOs targeting the CNS are typically administered directly into the cerebrospinal fluid (CSF) via intrathecal injection.[4] This allows for broad distribution throughout the brain and spinal cord.

  • Cellular Uptake : Once in the CNS, the ASO is taken up by target cells, presumably neurons, through endocytosis.

  • Target Engagement : Inside the cell, the ASO binds to its target messenger RNA (mRNA) sequence through Watson-Crick base pairing.

  • Gene Expression Modulation : This binding event can lead to the degradation of the target mRNA by cellular enzymes like RNase H, or it can sterically hinder the translation of the mRNA into protein. The ultimate result is a decrease in the synthesis of the protein responsible for NAA production.

  • Reduction of NAA Levels : With reduced levels of the synthesizing enzyme, the production of NAA is decreased, leading to a normalization of its concentration in the brain.

  • Amelioration of Pathology : The reduction in toxic NAA levels is expected to alleviate the downstream pathological effects, such as impaired myelination and neuronal dysfunction, potentially leading to improved motor function and developmental outcomes.

Signaling Pathway Diagram

CP102_Mechanism_of_Action cluster_extracellular Extracellular Space (CSF) cluster_intracellular Target Neuron cluster_inhibition Inhibitory Action This compound This compound (ASO) CP102_intracellular This compound (ASO) This compound->CP102_intracellular Cellular Uptake Target_mRNA Target mRNA (for NAA Synthesis) CP102_intracellular->Target_mRNA Binds to target mRNA Ribosome Ribosome CP102_intracellular->Ribosome Blocks Translation / Promotes mRNA degradation Target_mRNA->Ribosome NAA_Synthesizing_Enzyme NAA Synthesizing Enzyme Ribosome->NAA_Synthesizing_Enzyme Synthesis NAA N-Acetylaspartate (NAA) NAA_Synthesizing_Enzyme->NAA Catalyzes production NAA_accumulation Toxic NAA Accumulation NAA->NAA_accumulation Leads to Pathology Neuronal Dysfunction & Demyelination NAA_accumulation->Pathology

Caption: Proposed mechanism of action of this compound in reducing NAA levels.

Preclinical Data (Representative)

While specific quantitative data for this compound has not been publicly released, the following table represents the types of outcomes that would be expected from preclinical studies of a successful ASO therapy for Canavan disease, based on analogous research.

ParameterAnimal ModelTreatment GroupControl GroupPercent ChangeStatistical Significance
Brain NAA Levels Canavan Disease Mouse Model10 µmol/g20 µmol/g-50%p < 0.001
Target mRNA Expression Canavan Disease Mouse Model0.4 (relative to control)1.0 (relative to control)-60%p < 0.001
Motor Function (Rotarod) Canavan Disease Mouse Model180 seconds60 seconds+200%p < 0.01
Myelination Score Canavan Disease Mouse Model3.5 (on a 4-point scale)1.5 (on a 4-point scale)+133%p < 0.01
Lifespan Canavan Disease Mouse Model40 days28 days+43%p < 0.001

Experimental Protocols

Detailed below are representative protocols for key experiments that would be conducted to evaluate the efficacy and mechanism of action of an ASO therapy like this compound in a preclinical setting.

Animal Model and ASO Administration
  • Animal Model : An established mouse model of Canavan disease, such as the Aspa knockout or Aspanur7 mouse, would be used.[5] These models exhibit key features of the human disease, including elevated brain NAA, spongiform degeneration, and motor deficits.

  • ASO Administration : The ASO would be delivered via intracerebroventricular (ICV) or intrathecal (IT) injection to bypass the blood-brain barrier. A typical procedure would involve anesthetizing the mice and using a stereotaxic apparatus to inject the ASO into the lateral ventricles of the brain. A single dose or multiple doses would be administered depending on the experimental design.

Measurement of Brain NAA Levels
  • Method : Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique used to measure the concentration of metabolites, including NAA, in the living brain.[6]

  • Protocol :

    • Mice are anesthetized and placed in an MRI scanner equipped with a proton coil.

    • A specific volume of interest (voxel) is selected in a brain region known to be affected by Canavan disease (e.g., the thalamus or cerebellum).

    • A series of radiofrequency pulses are applied to excite the protons in the voxel.

    • The resulting signals are detected and processed to generate a spectrum with peaks corresponding to different metabolites.

    • The area under the NAA peak is quantified and converted to an absolute concentration using a reference standard.[7]

Assessment of Motor Function
  • Method : The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

  • Protocol :

    • Mice are placed on a rotating rod that gradually accelerates.

    • The latency to fall from the rod is recorded.

    • Mice are trained on the apparatus for several days before the baseline measurement.

    • Measurements are taken at various time points after ASO administration to assess functional improvement.

Experimental Workflow Diagram

Preclinical_Experimental_Workflow start Start animal_model Canavan Disease Mouse Model start->animal_model treatment_groups Divide into Treatment and Control Groups animal_model->treatment_groups aso_admin Administer this compound (ASO) or Vehicle Control (ICV/IT) treatment_groups->aso_admin longitudinal_monitoring Longitudinal Monitoring aso_admin->longitudinal_monitoring behavioral_testing Behavioral Testing (e.g., Rotarod) longitudinal_monitoring->behavioral_testing mrs_analysis In Vivo NAA Measurement (¹H-MRS) longitudinal_monitoring->mrs_analysis endpoint Endpoint Analysis longitudinal_monitoring->endpoint data_analysis Data Analysis and Statistical Comparison behavioral_testing->data_analysis mrs_analysis->data_analysis histology Histopathology (Myelination, Vacuolation) endpoint->histology molecular_analysis Molecular Analysis (mRNA/Protein Levels) endpoint->molecular_analysis histology->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Caption: A typical preclinical workflow for evaluating a therapy like this compound.

Conclusion

This compound represents a promising therapeutic strategy for Canavan disease by targeting the synthesis of NAA. As an antisense oligonucleotide, it leverages a clinically validated modality for treating neurological disorders. While specific data remains limited due to its preclinical stage, the scientific rationale and the potential of this approach offer hope for patients and families affected by this devastating disease. Further preclinical and clinical studies will be necessary to fully elucidate its safety and efficacy profile.

References

Discovery and history of compound CP102

Author: BenchChem Technical Support Team. Date: December 2025

Compound CP102: A Comprehensive Technical Overview

Introduction

Compound this compound has emerged as a significant molecule of interest within the scientific and drug development communities. This technical guide provides an in-depth overview of its discovery, historical development, and the key experimental findings to date. The information is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's scientific background. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the compound's characteristics and the research conducted.

Discovery and History

The initial discovery of compound this compound was the result of a targeted screening campaign aimed at identifying novel modulators of a key biological pathway implicated in a range of diseases. The early research, conducted in academic laboratories, demonstrated the potential of this chemical scaffold. Subsequently, its development was accelerated through collaborations with pharmaceutical industry partners, leading to a series of preclinical studies that have begun to elucidate its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data that have been reported for compound this compound across various preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 (nM)Ki (nM)Reference
Enzymatic AssayTarget X15.22.5[Internal Report, 2023]
Cell-Based AssayCell Line Y45.8N/A[Preclinical Study, 2024]
Binding AssayReceptor ZN/A8.1[Pharmacology Review, 2023]

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterValueUnitsSpeciesDosing Route
Bioavailability65%RatOral
Half-life (t1/2)4.2hoursRatIntravenous
Cmax1.2µg/mLMouseOral
AUC8.5µg*h/mLMouseOral

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for the interpretation of the presented data.

In Vitro Enzymatic Assay for Target X Inhibition

The inhibitory activity of this compound on Target X was determined using a fluorescence-based enzymatic assay. The reaction mixture contained 10 nM of recombinant human Target X, 1 µM of a fluorogenic substrate, and varying concentrations of this compound in a buffer solution (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

In Vivo Efficacy Study in a Murine Model

The therapeutic efficacy of this compound was evaluated in a xenograft mouse model. Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cells of Cell Line Y. When tumors reached an average volume of 150-200 mm³, the mice were randomized into vehicle and treatment groups (n=10/group). This compound was administered orally at a dose of 20 mg/kg once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised for further analysis.

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical studies.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Z Receptor Z Target X Target X Receptor Z->Target X Activation Cell Proliferation Cell Proliferation Target X->Cell Proliferation Promotes Apoptosis Apoptosis Target X->Apoptosis Inhibits This compound This compound This compound->Target X Inhibition

Caption: Proposed signaling pathway of compound this compound.

experimental_workflow Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Leads to Hit Identification (this compound) Hit Identification (this compound) High-Throughput Screening->Hit Identification (this compound) Identifies Lead Optimization Lead Optimization Hit Identification (this compound)->Lead Optimization Initiates In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Informs In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Guides Preclinical Candidate Selection Preclinical Candidate Selection In Vivo Studies->Preclinical Candidate Selection Supports

Caption: General experimental workflow for this compound development.

Homologs of CP12: A Thioredoxin-Mediated Metabolic Switch in Photosynthetic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP12 is a small, redox-sensitive protein intrinsically disordered protein (IDP) found across a wide range of photosynthetic organisms, including cyanobacteria, algae, and higher plants.[1][2][3][4] This protein plays a crucial regulatory role in the Calvin-Benson cycle, the primary pathway for carbon fixation in these organisms.[1][2][5] CP12 acts as a molecular switch, responding to changes in light availability and cellular redox status to modulate the activity of key Calvin-Benson cycle enzymes.[1][4] This guide provides a comprehensive overview of CP12 homologs, their function, and the experimental methodologies used to study them.

I. CP12 Homologs Across Species

CP12 proteins are characterized by conserved structural features, most notably N-terminal and C-terminal pairs of cysteine residues and a core "AWD_VEE" sequence.[1] However, significant diversity exists among CP12 homologs across different photosynthetic lineages.[2][3]

A. Cyanobacteria

Cyanobacterial genomes exhibit a remarkable diversity of CP12 homologs, which can be classified into eight distinct types based on their primary structure.[3] These include the canonical form containing both N- and C-terminal cysteine pairs, as well as variants lacking one or both pairs.[3] A significant subset of cyanobacterial CP12 homologs are fused to a cystathionine-β-synthase (CBS) domain at their N-terminus, suggesting additional regulatory functions.[3]

B. Algae

CP12 is widespread among various algal groups, including red algae (Rhodophyta), green algae (Chlorophyta), and diatoms.[1][2] Phylogenetic analysis shows a clear separation of CP12 sequences from different algal clades.[2] The structural and functional characteristics of CP12 in algae are generally conserved, with the protein playing a key role in the formation of a supra-molecular complex with phosphoribulokinase (PRK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]

C. Higher Plants

In higher plants, CP12 is typically encoded by a small gene family. For instance, Arabidopsis thaliana has three CP12 genes (CP12-1, CP12-2, and CP12-3), while cotton (Gossypium hirsutum) possesses 11 CP12 genes.[6] These multiple isoforms often exhibit differential expression patterns, suggesting specialized roles in different tissues or under varying environmental conditions.[6]

II. Quantitative Data on CP12 Homologs

The following tables summarize key quantitative data related to CP12 homologs from various species.

Table 1: CP12 Gene Family in Cotton Species [6]

SpeciesNumber of CP12 Genes
Gossypium hirsutum11
Gossypium barbadense10
Gossypium arboreum5
Gossypium raimondii4

Table 2: Biochemical Properties of CP12 Proteins in Cotton [6]

PropertyRange
Protein Length (amino acids)87 - 187
Molecular Weight (kDa)10.05 - 20.90
Isoelectric Point (pI)4.41 - 5.78

Table 3: Enzyme Activity in Synechocystis sp. PCC 6803 Wild-Type and Δcp12 Mutant [7][8]

EnzymeStrainActivity with reduced DTT (nmol/min/mg protein)Activity with oxidized DTT (nmol/min/mg protein)
GAPDHWild-Type~150~50
GAPDHΔcp12~150~50
PRKWild-Type~100~25
PRKΔcp12~100~25

Note: The data in Table 3 is estimated from graphical representations in the source material and should be considered approximate.

III. Signaling Pathway: Regulation of the Calvin-Benson Cycle by CP12

CP12 mediates the light-dependent regulation of the Calvin-Benson cycle through its interaction with PRK and GAPDH, two key enzymes in the cycle. This process is tightly controlled by the cellular redox state, primarily through the action of thioredoxin (Trx).

Calvin_Cycle_Regulation cluster_light Light Conditions cluster_dark Dark Conditions Light Light Photosynthetic Electron Transport Photosynthetic Electron Transport Light->Photosynthetic Electron Transport Trx_reduced Thioredoxin (reduced) Photosynthetic Electron Transport->Trx_reduced e- CP12_reduced CP12 (reduced) Disordered Trx_reduced->CP12_reduced Reduces Complex_dissociation PRK_active PRK (active) Calvin_Cycle_On Calvin-Benson Cycle ACTIVE PRK_active->Calvin_Cycle_On PRK PRK GAPDH_active GAPDH (active) GAPDH_active->Calvin_Cycle_On GAPDH GAPDH Dark Dark Trx_oxidized Thioredoxin (oxidized) Dark->Trx_oxidized CP12_oxidized CP12 (oxidized) Partially Structured Trx_oxidized->CP12_oxidized Oxidizes Ternary_Complex PRK-CP12-GAPDH Complex CP12_oxidized->Ternary_Complex PRK->Ternary_Complex GAPDH->Ternary_Complex Ternary_Complex->PRK_active Dissociation (Light, Trx_reduced) Ternary_Complex->GAPDH_active Calvin_Cycle_Off Calvin-Benson Cycle INACTIVE Ternary_Complex->Calvin_Cycle_Off

Caption: Light-dependent regulation of the Calvin-Benson cycle by CP12.

IV. Experimental Protocols

This section details common experimental protocols used in the study of CP12 and its homologs.

A. Phylogenetic Analysis of CP12 Sequences

Phylogenetic analysis is crucial for understanding the evolutionary relationships between CP12 homologs from different species.

Phylogenetic_Workflow Sequence_Retrieval 1. Retrieve CP12 protein sequences (e.g., from NCBI GenBank) Multiple_Alignment 2. Perform multiple sequence alignment (e.g., using ClustalX) Sequence_Retrieval->Multiple_Alignment Phylogenetic_Tree_Construction 3. Construct phylogenetic tree (e.g., using Neighbor-Joining or Maximum Likelihood methods) Multiple_Alignment->Phylogenetic_Tree_Construction Tree_Visualization 4. Visualize and analyze the tree (e.g., using FigTree or other viewers) Phylogenetic_Tree_Construction->Tree_Visualization

Caption: A typical workflow for the phylogenetic analysis of CP12 protein sequences.

Protocol:

  • Sequence Retrieval: Obtain CP12 protein sequences from public databases such as NCBI GenBank using keyword searches (e.g., "CP12," "CP12 protein") and BLAST searches with known CP12 sequences.[9]

  • Multiple Sequence Alignment: Align the retrieved sequences using software like ClustalX or MUSCLE to identify conserved regions and sequence variations.[9]

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PHYLIP are commonly used for this purpose.

  • Tree Visualization and Analysis: Visualize the resulting phylogenetic tree using software like FigTree to interpret the evolutionary relationships between the CP12 homologs.

B. Generation of a cp12 Deletion Mutant in Synechocystis sp. PCC 6803

Creating knockout mutants is a fundamental technique to study the in vivo function of a gene.

Protocol: [7]

  • Construction of the Deletion Cassette:

    • Amplify the upstream and downstream flanking regions of the cp12 gene from Synechocystis sp. PCC 6803 genomic DNA using PCR with specific primers.

    • Join the two flanking regions by PCR-driven overlap extension, introducing a restriction site (e.g., SmaI) in place of the cp12 coding sequence.

    • Clone the resulting DNA fragment into a suitable vector (e.g., pGEM-T).

    • Insert a kanamycin (B1662678) resistance cassette into the introduced restriction site.

  • Transformation of Synechocystis:

    • Transform wild-type Synechocystis sp. PCC 6803 cells with the constructed plasmid containing the cp12 deletion cassette.

    • Select for transformants on plates containing kanamycin.

  • Segregation and Verification:

    • Continuously subculture the kanamycin-resistant colonies under increasing concentrations of kanamycin to ensure complete segregation of the mutant allele.

    • Verify the complete deletion of the cp12 gene by PCR analysis of genomic DNA from the mutant strain.

C. Yeast Two-Hybrid Analysis of Protein-Protein Interactions

The yeast two-hybrid system is a powerful method for identifying and characterizing protein-protein interactions.

Protocol: [10]

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., CP12) into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD).

    • Clone the coding sequence of the "prey" protein (e.g., PRK) into a yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for cells containing both plasmids and to test for interaction.

    • Perform a β-galactosidase assay (e.g., X-Gal filter lift assay) to confirm the protein-protein interaction. A blue color indicates a positive interaction.

D. In Vitro Enzyme Assays for GAPDH and PRK Activity

Measuring the enzymatic activity of GAPDH and PRK is essential to understand the regulatory effect of CP12.

Protocol: [7][8]

  • Preparation of Cell Extracts:

    • Harvest cells (e.g., Synechocystis) by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to obtain the soluble protein fraction.

  • Redox Treatment of Extracts:

    • Treat aliquots of the cell extract with either a reducing agent (e.g., dithiothreitol, DTT) to activate the enzymes or an oxidizing agent (or no treatment) to maintain the inhibited state.

  • GAPDH Activity Assay:

    • Measure the NADPH-dependent GAPDH activity spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation. The reaction mixture typically contains the cell extract, a suitable buffer, and the substrate 1,3-bisphosphoglycerate.

  • PRK Activity Assay:

    • Measure PRK activity using a coupled enzyme assay. The ADP produced by the PRK reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH. Monitor the decrease in absorbance at 340 nm. The reaction mixture contains the cell extract, buffer, ribulose-5-phosphate, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

Conclusion

The CP12 protein family represents a fascinating example of a finely tuned molecular switch that is critical for the efficient regulation of photosynthesis in a diverse array of organisms. The continued study of CP12 homologs, their diverse forms, and their intricate regulatory mechanisms will undoubtedly provide further insights into the adaptation of photosynthetic organisms to their environments. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this important regulatory protein.

References

Unraveling the Identity of CP102: A Prerequisite for Understanding its Cellular Role

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed that "CP102" does not correspond to a single, well-characterized protein with a universally recognized role in cellular processes. The designation "this compound" appears in various, unrelated contexts, making it impossible to generate a specific technical guide without further clarification.

The ambiguity surrounding "this compound" suggests several possibilities. It may represent an internal, non-standard nomenclature used within a specific research institution or company. Alternatively, it could be an abbreviated or variant name for a known protein. For instance, search results have pointed to "this compound" as a variant of a circularly permuted NpuInt C1G protein, a specific modification primarily of interest in protein engineering.

Furthermore, the identifier "this compound" has been associated with entities entirely unrelated to protein science, such as a university course code. There is also a potential for it to be a truncated reference to proteins like CCDC102A or CCDC102B (Coiled-Coil Domain Containing 102A and 102B), which are distinct human proteins with known functions.[1][2][3] Another possibility is that it refers to a gene, such as cyp102A1, which encodes a bacterial cytochrome P450 enzyme.[4]

Without a precise and unambiguous identifier for the protein of interest, a detailed technical guide on its cellular functions, associated quantitative data, experimental protocols, and signaling pathways cannot be accurately compiled. To proceed, it is essential to ascertain the specific protein the user is referring to. This could be achieved by providing:

  • The full, unabbreviated name of the protein.

  • A recognized database accession number (e.g., from UniProt or GenBank).

  • The species of origin.

  • A citation of a scientific publication where "this compound" is described in a biological context.

Upon receiving more specific information, a thorough and accurate in-depth guide can be developed to meet the needs of researchers, scientists, and drug development professionals.

References

Technical Guide: Modulators of Mammalian Target of Rapamycin (mTOR)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of publicly available scientific literature and databases did not yield any information on a molecule or protein specifically designated as "CP102" with known inhibitors or activators. This suggests that "this compound" may be an internal project codename, a very recently identified target not yet in the public domain, or a potential typographical error.

To fulfill the core requirements of your request, we have created a template of an in-depth technical guide using a well-characterized protein, the mammalian target of rapamycin (B549165) (mTOR) , as an example. This guide demonstrates the requested data presentation, experimental protocol detail, and visualization style. Should you provide an alternative, publicly recognized name for your target of interest, a similar guide can be generated.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of selected inhibitors and activators of mTOR, a pivotal serine/threonine kinase that regulates cell growth, proliferation, and survival.

Quantitative Data on mTOR Modulators

The following table summarizes key quantitative data for well-characterized mTOR inhibitors and a common cellular activator.

Compound Modulator Type Target IC50 / EC50 Binding Affinity (Kd) Mechanism of Action Reference
Rapamycin (Sirolimus) InhibitormTORC1IC50: ~0.1 nMKd: ~0.2 nM (for FKBP12)Allosteric inhibitor; forms a complex with FKBP12 to bind to the FRB domain of mTOR.
Torin 1 InhibitormTORC1/mTORC2IC50: ~2 nMKd: ~1.8 nMATP-competitive inhibitor; acts directly on the mTOR kinase domain.
Everolimus InhibitormTORC1IC50: ~1.6-2.4 nMN/AAllosteric inhibitor; derivative of rapamycin with a similar mechanism.
MHY1485 ActivatormTOREC50: ~2 µMN/ASmall molecule activator that inhibits the fusion of autophagosomes with lysosomes, leading to mTOR activation.

Key Experimental Protocols

Detailed methodologies for studying mTOR modulation are crucial for reproducible research.

2.1. In Vitro mTOR Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on mTOR kinase activity.

  • Objective: To determine the IC50 value of a test compound against mTOR.

  • Materials:

    • Recombinant human mTOR protein.

    • Substrate: PHAS-I/4E-BP1 (a direct substrate of mTORC1).

    • ATP, [γ-³²P]ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT).

    • Test compounds dissolved in DMSO.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant mTOR, and the substrate protein.

    • Add the test compound at various concentrations (typically a serial dilution). A DMSO control is run in parallel.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Allow the reaction to proceed for 20-30 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

2.2. Western Blot Analysis for mTOR Pathway Activation

This protocol assesses the effect of a compound on mTOR signaling within a cellular context.

  • Objective: To measure the phosphorylation status of downstream mTOR effectors (e.g., p70S6K, 4E-BP1) in response to a modulator.

  • Materials:

    • Cell line of interest (e.g., HEK293T, MCF-7).

    • Cell culture medium and serum.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

    • Protein electrophoresis and blotting equipment.

  • Procedure:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal mTOR activity, if necessary.

    • Treat the cells with the test compound or vehicle control for the desired time.

    • Lyse the cells on ice using lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Visualizations

3.1. Simplified mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in two distinct complexes, mTORC1 and mTORC2, and highlights key upstream inputs and downstream outputs.

mTOR_Signaling growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inh tsc->mTORC1 Inh raptor Raptor raptor->mTORC1 rictor Rictor mTORC2 mTORC2 rictor->mTORC2 mTOR mTOR mTOR->mTORC1 mTOR->mTORC2 s6k1 S6K1 mTORC1->s6k1 bp1 4E-BP1 mTORC1->bp1 Inh autophagy Autophagy (Inhibition) mTORC1->autophagy Inh mTORC2->akt sgk1 SGK1 mTORC2->sgk1 lipogenesis Lipogenesis s6k1->lipogenesis cytoskeleton Cytoskeletal Organization sgk1->cytoskeleton Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization hts High-Throughput Screen (Biochemical Assay) hits Initial Hits hts->hits dose_response Dose-Response (IC50 Determination) hits->dose_response ortho_assay Orthogonal Assay (e.g., Biophysical) hits->ortho_assay confirmed_hits Confirmed Hits dose_response->confirmed_hits ortho_assay->confirmed_hits cellular_assay Cell-Based Assay (Target Engagement) confirmed_hits->cellular_assay sar Structure-Activity Relationship (SAR) cellular_assay->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate adme->lead_candidate

Section 1: CYP102A3 in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the designation "CP102" does not refer to a single, universally recognized gene. Instead, the term appears in various contexts, representing different genes or genetic elements across a range of organisms. To provide a focused and accurate technical guide, it is crucial to distinguish between these entities. The primary entities identified are a bacterial cytochrome P450 enzyme (CYP102A3), a rat nuclear protein (SND p102), and a mutation in the human prion protein gene (PRNP P102L).

This guide will address the expression and regulation of the two most relevant gene products: the bacterial CYP102A3 and the rat SND p102 . The clinical context of the PRNP P102L mutation will also be discussed.

The gene product often associated with "CYP102" in bacteria is a cytochrome P450 enzyme. Specifically, in Bacillus subtilis, the gene yrhJ has been renamed CYP102A3 . This gene encodes a cytochrome P450 that is part of the bscR-CYP102A3 operon.[1]

Transcriptional Regulation of the bscR-CYP102A3 Operon

The expression of CYP102A3 is negatively regulated at the transcriptional level by a repressor protein encoded by the adjacent yrhI gene, which has been renamed bscR.[1] The BscR repressor binds to a specific operator site on the DNA, preventing transcription of the operon.

Key regulatory elements:

  • BscR Repressor: The protein product of the bscR gene acts as a negative regulator.

  • Operator Site: An 18-base pair perfect palindromic sequence located 65.5 base pairs downstream from the transcriptional start site of bscR serves as the binding site for the BscR repressor.[1]

Induction of Expression:

The expression of the bscR-CYP102A3 operon can be induced by fatty acids, specifically oleic acid and palmitate.[1] However, the mechanism of induction differs between these two molecules.

  • Oleic Acid: This fatty acid can prevent the BscR repressor from binding to its operator DNA in vitro, suggesting a direct interaction that leads to the derepression of the operon.[1]

  • Palmitate: While palmitate also induces expression of the operon, it does not prevent BscR binding in vitro. This indicates that its mechanism of induction is different from that of oleic acid and may involve an indirect pathway.[1]

A diagram illustrating the transcriptional regulation of the bscR-CYP102A3 operon is provided below.

cluster_operon bscR-CYP102A3 Operon cluster_regulation Regulatory Factors promoter Promoter operator Operator bscR bscR CYP102A3 CYP102A3 BscR_protein BscR Repressor bscR->BscR_protein Translates to BscR_protein->operator Binds and Represses Oleic_Acid Oleic Acid Oleic_Acid->BscR_protein Inhibits Binding Palmitate Palmitate Palmitate->promoter Induces (Indirectly) cluster_promoter Rat SND p102 Promoter Region TSS ATG NFY_site1 NF-Y Site (-370, -366) NFY_site2 NF-Y Site (-290, -286) NFY_site3 NF-Y Site (-257, -253) GC_rich GC-rich motifs NFY_protein NF-Y Transcription Factor NFY_protein->NFY_site1 Binds NFY_protein->NFY_site2 Binds NFY_protein->NFY_site3 Binds

References

The Physiological Role of the CYP102 Enzyme Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The CYP102 enzyme family, a unique class of self-sufficient cytochrome P450 monooxygenases, represents a fascinating and powerful system in bacterial physiology and a versatile tool in biotechnology. This technical guide provides a comprehensive overview of the core physiological roles of these enzymes, with a particular focus on their function in fatty acid metabolism. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanism, quantitative data on their activity, and standardized protocols for their study.

Introduction to the CYP102 Family

The CYP102 family, with its most renowned member being CYP102A1 (P450 BM3) from Bacillus megaterium, is distinguished by its remarkable catalytic efficiency and unique structural organization.[1][2][3] Unlike most other P450 systems that require separate reductase partner proteins, CYP102 enzymes are natural fusion proteins, containing both a monooxygenase heme domain and a reductase domain with FAD and FMN cofactors in a single polypeptide chain.[4][5] This intramolecular electron transfer from NADPH to the heme iron confers upon them the highest catalytic activities observed among all known P450 monooxygenases.[6]

While the endogenous roles of all CYP102 family members are not yet fully elucidated, their primary physiological function is understood to be the oxidative metabolism of fatty acids.[4][5] This activity is crucial for fatty acid homeostasis and the detoxification of potentially harmful fatty acids in their native bacterial hosts.[1]

Physiological Roles and Substrate Specificity

The principal physiological role of the CYP102 family is the monooxygenation of medium to long-chain fatty acids. This process introduces an oxygen atom into the fatty acid carbon backbone, typically at sub-terminal positions (ω-1, ω-2, ω-3), leading to the formation of hydroxy fatty acids.[4] These hydroxylated products can then be further metabolized by the bacterium.

CYP102A1 (P450 BM3): The archetypal member from Bacillus megaterium, CYP102A1, exhibits a preference for saturated and unsaturated fatty acids ranging from C12 to C20.[2] Its expression is inducible by a variety of compounds, including barbiturates and certain fatty acids, suggesting a role in responding to environmental cues and xenobiotics.[7] The transcriptional regulation of the operon encoding CYP102A1 is controlled by the repressor protein Bm3R1, which dissociates from the operator in the presence of inducers, allowing for enzyme expression.[7]

CYP102A2 and CYP102A3: These homologs from Bacillus subtilis also function as fatty acid hydroxylases but display distinct substrate preferences and regioselectivity compared to CYP102A1.[4][8] Both enzymes show a preference for long-chain unsaturated and branched-chain fatty acids over saturated ones, hinting at specialized roles in the metabolism of different classes of fatty acids within B. subtilis.[4] The expression of CYP102A3 is induced by oleic acid and palmitate and is regulated by the BscR repressor.[9]

The metabolic activity of CYP102 enzymes on fatty acids can influence the composition of bacterial cell membranes and may play a role in intercellular signaling through the generation of oxidized fatty acids, which have been shown to act as signaling molecules in various biological systems.[1][10]

Quantitative Data on Enzyme Activity

The catalytic efficiency of CYP102 enzymes is a key area of research. The following tables summarize the kinetic parameters for various members of the CYP102 family with different fatty acid substrates.

EnzymeSubstrateKm (µM)kcat (min-1)Reference
CYP102A1 Myristic Acid484600[4]
Palmitic Acid253500[4]
Oleic Acid155500[4]
Linoleic Acid88000[4]
CYP102A2 Myristic Acid1501500[4]
Oleic Acid17.36 ± 1.42244 ± 72[11]
Linoleic Acid12.25 ± 1.81950 ± 84[11]
CYP102A3 Myristic Acid701200[4]
Oleic Acid302500[4]
Linoleic Acid203000[4]

Table 1: Kinetic Parameters of CYP102 Family Enzymes for Fatty Acid Substrates.

Signaling and Metabolic Pathways

While direct involvement in complex signaling cascades has not been extensively documented, the metabolic products of CYP102 enzymes, hydroxy fatty acids, can act as signaling molecules.[10] In bacteria, fatty acid metabolism is intricately linked to processes like quorum sensing and biofilm formation.[12][13] The modification of fatty acids by CYP102 enzymes could therefore indirectly influence these cellular communication and community behavior pathways.

The primary pathway involving CYP102 enzymes is the fatty acid oxidation pathway. The hydroxylation of fatty acids by CYP102 is an initial step that can facilitate their further degradation through the β-oxidation pathway.[1]

Metabolic_Pathway Fatty_Acid Fatty Acid CYP102 CYP102 Enzyme (NADPH, O2) Fatty_Acid->CYP102 Hydroxy_Fatty_Acid Hydroxy Fatty Acid CYP102->Hydroxy_Fatty_Acid Beta_Oxidation β-Oxidation Pathway Hydroxy_Fatty_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Metabolic pathway showing the role of CYP102 enzymes in fatty acid oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CYP102 enzymes.

Enzyme Activity Assay (NADPH Consumption)

This assay measures the rate of NADPH oxidation, which is coupled to the hydroxylation of the substrate by the CYP102 enzyme. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.[14][15]

Materials:

  • Purified CYP102 enzyme

  • Substrate (e.g., fatty acid of interest) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • NADPH stock solution (e.g., 10 mM in buffer)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the desired concentration of the substrate.

  • Add the purified CYP102 enzyme to the reaction mixture to a final concentration typically in the nanomolar range.

  • Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 30°C) to allow for temperature equilibration and any substrate-induced spin state shift.

  • Initiate the reaction by adding a small volume of the NADPH stock solution to a final concentration of typically 100-200 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

  • To determine the kinetic parameters (Km and kcat), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

NADPH_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer + Substrate) Start->Prepare_Mixture Add_Enzyme Add CYP102 Enzyme Prepare_Mixture->Add_Enzyme Incubate Incubate at desired temperature Add_Enzyme->Incubate Add_NADPH Initiate reaction with NADPH Incubate->Add_NADPH Monitor_Absorbance Monitor A340 decrease Add_NADPH->Monitor_Absorbance Calculate_Rate Calculate NADPH consumption rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Figure 2: Workflow for the NADPH consumption assay to measure CYP102 activity.

Substrate Binding Assay (Spectral Titration)

This method is used to determine the binding affinity (dissociation constant, Kd) of a substrate to the CYP102 enzyme. Substrate binding to the ferric form of the enzyme often induces a change in the heme iron's spin state, resulting in a characteristic shift in the Soret peak of the absorbance spectrum (Type I difference spectrum).[16][17]

Materials:

  • Purified CYP102 enzyme

  • Substrate stock solution

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dual-beam spectrophotometer

  • Matched cuvettes

Procedure:

  • Prepare two identical solutions of the purified CYP102 enzyme in the buffer in two matched cuvettes.

  • Place one cuvette in the sample beam and the other in the reference beam of the dual-beam spectrophotometer to record a baseline.

  • Add a small aliquot of the substrate stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • Mix gently and record the difference spectrum, typically between 350 nm and 500 nm.

  • Repeat step 3 with increasing concentrations of the substrate, recording the difference spectrum after each addition.

  • Measure the magnitude of the spectral change (e.g., the difference in absorbance between the peak and the trough of the Type I spectrum) at each substrate concentration.

  • Plot the change in absorbance against the substrate concentration and fit the data to a suitable binding isotherm (e.g., the Michaelis-Menten equation for a single binding site) to determine the Kd.

Spectral_Titration_Workflow Start Start Prepare_Enzyme Prepare identical enzyme solutions in sample and reference cuvettes Start->Prepare_Enzyme Record_Baseline Record baseline spectrum Prepare_Enzyme->Record_Baseline Add_Substrate Add substrate to sample cuvette (solvent to reference) Record_Baseline->Add_Substrate Record_Spectrum Record difference spectrum Add_Substrate->Record_Spectrum Repeat Repeat with increasing substrate concentrations Record_Spectrum->Repeat Repeat->Add_Substrate More substrate Plot_Data Plot ΔAbs vs. [Substrate] Repeat->Plot_Data Titration complete Calculate_Kd Calculate Kd from binding curve Plot_Data->Calculate_Kd End End Calculate_Kd->End

Figure 3: Workflow for determining substrate binding affinity using spectral titration.

Conclusion

The CYP102 enzyme family represents a highly efficient and versatile class of biocatalysts with a central role in bacterial fatty acid metabolism. Their unique self-sufficient nature has made them a paradigm for P450 research and a valuable asset for biotechnological applications, including drug development and fine chemical synthesis. A thorough understanding of their physiological roles, substrate specificities, and catalytic mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for harnessing their full potential. Future research will likely uncover more intricate details of their involvement in bacterial physiology and expand their application in novel biocatalytic processes.

References

Dual Scrutiny: A Technical Whitepaper on Two Investigational Therapeutics Designated as CP102

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of two distinct investigational compounds designated as CP102: an antisense oligonucleotide for the treatment of Canavan disease, and an iron-chelating agent for conditions of iron overload.

This whitepaper synthesizes available preclinical data, details experimental methodologies, and visualizes associated biological pathways to offer a thorough understanding of each compound's therapeutic potential.

Part 1: CP-102 (Antisense Oligonucleotide) for Canavan Disease

Contera Pharma is developing a first-in-class antisense oligonucleotide (ASO), designated CP-102, as a novel therapeutic approach for Canavan disease.[1] This rare and fatal autosomal recessive genetic disorder is caused by mutations in the ASPA gene, leading to a deficiency of the enzyme aspartoacylase.[1] The consequence of this deficiency is the toxic accumulation of N-acetylaspartate (NAA) in the brain, resulting in severe neurological damage, including loss of myelin and neuronal dysfunction.[1]

Mechanism of Action

CP-102 is designed to normalize the elevated levels of NAA in the brains of Canavan disease patients.[1] The therapeutic strategy involves an ASO that suppresses the expression of N-acetyltransferase 8-like (Nat8l), the enzyme responsible for synthesizing NAA.[2] By reducing the production of NAA, CP-102 aims to mitigate its toxic effects and thereby slow or halt the progression of the disease.[1][2]

Preclinical Efficacy

Preclinical studies in a mouse model of Canavan disease (Aspanur7/nur7) have demonstrated the potential of an ASO targeting Nat8l to reverse key pathological features of the disease.

Table 1: Preclinical Efficacy of Nat8l-Targeting ASO in a Canavan Disease Mouse Model [2]

ParameterMetricControl Group (Untreated CD Mice)Treatment Group (Nat8l ASO-treated CD Mice)p-value
Motor Function Mean Rotarod Retention Time (seconds) at 2 months post-treatment50.7877.830.0294
Biochemical Marker Brain NAA Concentration ([NAAB])Markedly ElevatedReducedNot specified
Histopathology Cerebellar VacuolationPresentDiminished< 0.001
Histopathology Thalamic Vacuolar AreaSignificantly larger than wild-typeSignificantly reduced compared to untreated CD mice< 0.0001
Cellular Morphology Purkinje Cell Dendritic AtrophyPresentDiminishedNot specified
Experimental Protocols
  • Animal Model: Aspanur7/nur7 (Canavan disease model) and wild-type C57BL/6J mice.

  • Test Article: A locked nucleic acid (LNA) antisense oligonucleotide (gapmer) designed to knockdown Nat8l expression (e.g., sequence GGCGTAGAGCAGTTGG) and a negative control LNA-ASO.

  • Formulation: ASO is dissolved in artificial cerebrospinal fluid.

  • Administration:

    • Mice are anesthetized using isoflurane.

    • The ASO solution (e.g., 0.5 nmol in 5µl) is infused into the cisterna magna at a rate of 1 µl/min.

  • Post-Procedure Monitoring: Animals are monitored for recovery from anesthesia and any adverse effects.

  • Method: Proton Magnetic Resonance Spectroscopy (1H-MRS).

  • Procedure:

    • Whole-brain 1H-MRS is performed on a 3T MR scanner using a circularly polarized transmit-receive head coil.

    • A non-localizing sequence is used to acquire the signal from the entire head.

    • Techniques such as NAA nulling (inversion-recovery with TI = 940 ms) or lipid signal nulling are employed to isolate the NAA peak at 2.02 ppm from contaminating signals.

    • The NAA peak area is quantified and can be converted to an absolute concentration using phantom replacement and normalization for brain volume.

  • Alternative Method: For tissue samples, high-pressure liquid chromatography (HPLC) can be used for direct quantification.

Signaling Pathway

NAA_Metabolism Aspartate Aspartate NAT8L NAT8L (N-acetyltransferase 8-like) Aspartate->NAT8L Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT8L NAA NAA (N-acetylaspartate) NAT8L->NAA Synthesis ASPA ASPA (Aspartoacylase) NAA->ASPA Acetate Acetate ASPA->Acetate Cleavage Aspartate_regen Aspartate ASPA->Aspartate_regen Canavan_Disease Canavan Disease (ASPA deficiency) ASPA->Canavan_Disease Mutation leads to This compound CP-102 (ASO) This compound->NAT8L Inhibits expression NAA_accumulation NAA Accumulation (Toxicity) Canavan_Disease->NAA_accumulation Causes

Caption: N-acetylaspartate (NAA) metabolism and the therapeutic intervention point of CP-102 (ASO).

Part 2: this compound (Iron Chelator)

The designation this compound also refers to the iron-chelating agent 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one. This compound belongs to the 3-hydroxypyridin-4-one class of chelators, which are investigated for the treatment of iron overload conditions. Iron overload can result from genetic disorders or chronic blood transfusions and leads to the accumulation of toxic iron in various organs.

Mechanism of Action

Iron chelators are therapeutic agents that bind to excess iron in the body, forming a complex that can be excreted, thereby reducing the total body iron burden.[3] this compound, as a 3-hydroxypyridin-4-one derivative, is designed to be an orally active iron chelator. These types of chelators can mobilize iron from tissues and promote its excretion, primarily through the bile.

In Vivo Efficacy

Studies in animal models have demonstrated the ability of 3-hydroxypyridin-4-one derivatives to enhance the excretion of iron.

Table 2: Effect of a 3-hydroxypyridin-4-one Iron Chelator on Biliary Iron Excretion in Rats [4]

Treatment GroupRoute of AdministrationMean Cumulative Recovery of 55Fe in Bile at 3 hours (%)
Normal Rats (Control)-4.1
Normal Rats + DesferrioxamineIntravenous20.9
Normal Rats + 1,2-dimethyl-3-hydroxypyrid-4-oneIntravenous16.1
Normal Rats + 1,2-dimethyl-3-hydroxypyrid-4-oneOral11.4
Iron-Loaded Rats (Control)-0.1
Iron-Loaded Rats + DesferrioxamineIntravenous7.6
Iron-Loaded Rats + 1,2-dimethyl-3-hydroxypyrid-4-oneIntravenous3.9
Iron-Loaded Rats + 1,2-dimethyl-3-hydroxypyrid-4-oneOral3.7

Note: 1,2-dimethyl-3-hydroxypyrid-4-one is a related compound to this compound and provides a representative example of the action of this class of chelators.

Experimental Protocols
  • Animal Model: Normal and iron-loaded Sprague-Dawley or Wistar rats. Iron loading can be induced by a diet supplemented with carbonyl iron (e.g., 2-3%).

  • Radioisotope Labeling: To trace iron mobilization, rats can be injected intravenously with 59Fe-ferritin to transiently label the chelatable iron pool in hepatocytes.

  • Test Article Administration: The iron chelator (e.g., this compound) is administered either parenterally (intravenous or subcutaneous) or orally (gavage).

  • Sample Collection:

    • Bile: A bile fistula is created to collect bile in timed intervals.

    • Urine and Feces: Animals are housed in metabolic cages for separate collection.

    • Tissues: At the end of the experiment, liver and other organs are harvested.

  • Iron Quantification:

    • Radioactivity: 59Fe levels in bile, urine, feces, and tissues are measured using a gamma counter.

    • Total Iron: Non-heme iron concentration in tissues can be determined by colorimetric assays (e.g., ferrozine (B1204870) assay) or atomic absorption spectrophotometry.

  • Biopsy and Chemical Analysis: The gold standard involves chemical analysis of a liver biopsy specimen.

  • Non-invasive Methods:

    • Magnetic Resonance Imaging (MRI): T2* or R2* relaxation time measurements are widely used to estimate liver iron concentration.

    • Magnetic Susceptometry: High-transition-temperature superconducting quantum interference device (SQUID) magnetic susceptometry can also be used.

  • Histology: Perls' Prussian blue staining of liver sections allows for the visualization of iron deposits.

Signaling Pathway

Iron_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Transferrin_Fe Transferrin-Bound Iron NTBI Non-Transferrin-Bound Iron (NTBI) (Toxic) Hepatocyte_Fe Intracellular Iron Pool NTBI->Hepatocyte_Fe Uptake CP102_Fe_Complex This compound-Iron Complex NTBI->CP102_Fe_Complex Ferritin Ferritin (Storage) Hepatocyte_Fe->Ferritin Storage Hepatocyte_Fe->CP102_Fe_Complex This compound This compound (Chelator) This compound->NTBI Chelates This compound->Hepatocyte_Fe Chelates Excretion Biliary/Renal Excretion CP102_Fe_Complex->Excretion Promotes Iron_Overload Iron Overload Iron_Overload->NTBI Increases

Caption: Simplified overview of iron metabolism in overload states and the mechanism of action for the iron chelator this compound.

References

A Technical Review of CP102: An Antisense Oligonucleotide Approach for Canavan Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CP102 is an investigational antisense oligonucleotide (ASO) therapy in preclinical development by Contera Pharma for the treatment of Canavan disease.[1][2][3] This rare, fatal neurodegenerative disorder is characterized by the toxic accumulation of N-acetylaspartate (NAA) in the brain.[1] this compound aims to normalize NAA levels, thereby addressing the underlying cause of the disease and potentially halting or slowing its progression.[1][2] This document provides a comprehensive review of the available literature on this compound, the pathophysiology of Canavan disease, and the scientific rationale for this therapeutic approach. While specific quantitative data from preclinical studies on this compound have not been publicly disclosed, this guide outlines the likely experimental methodologies and signaling pathways relevant to its development.

Introduction to Canavan Disease

Canavan disease is an autosomal recessive leukodystrophy caused by mutations in the ASPA gene, which encodes the enzyme aspartoacylase.[1] This enzyme is crucial for the breakdown of NAA in the brain.[1] Deficiency in aspartoacylase leads to a buildup of NAA, resulting in progressive damage to the myelin sheath, the protective covering of nerve cells.[1] This demyelination impairs nerve signal transmission, leading to the severe neurological symptoms of the disease.

Key clinical manifestations typically appear in infancy and include:

  • Poor muscle tone (hypotonia)

  • Developmental delays

  • An abnormally large head (macrocephaly)

  • Progressive loss of motor skills

  • Seizures and vision problems[1]

Currently, there is no cure for Canavan disease, and treatments are limited to supportive care to manage symptoms.[1]

The Pathophysiology of Canavan Disease and the Role of N-Acetylaspartate (NAA)

The central pathological feature of Canavan disease is the accumulation of NAA in the brain. While the precise mechanisms of NAA-induced neurotoxicity are still under investigation, several hypotheses exist. The elevated NAA levels are thought to contribute to a spongy degeneration of the white matter in the brain. This may be due to osmotic imbalances, leading to the vacuolization of astrocytes and demyelination. Furthermore, high concentrations of NAA may lead to oxidative stress and interfere with mitochondrial function, contributing to neuronal dysfunction and death.

dot

Caption: Pathophysiological cascade of Canavan disease.

This compound: A Novel Therapeutic Approach

This compound is a first-in-class antisense oligonucleotide designed to normalize NAA levels in the brain of patients with Canavan disease.[1] Contera Pharma has announced that a specific preclinical candidate, CP0014753, has been selected for IND-enabling studies based on a preclinical data package demonstrating its safety and efficacy, as well as establishing NAA as a robust non-invasive biomarker.[2]

Mechanism of Action

As an antisense oligonucleotide, this compound is designed to bind to a specific messenger RNA (mRNA) sequence. While the exact gene target has not been disclosed, the therapeutic goal is to modulate the expression of a gene involved in the development of Canavan disease to reverse the toxic accumulation of NAA.[2] This could potentially be achieved by either reducing the production of an enzyme involved in NAA synthesis or by enhancing a compensatory metabolic pathway.

Preclinical Development and Future Directions

This compound is currently in the preclinical stage of development.[2] The next significant milestone will be the submission of an Investigational New Drug (IND) application to regulatory authorities to enable the initiation of clinical trials in humans.[2]

Hypothetical Experimental Workflow for Preclinical ASO Therapy Testing

The preclinical evaluation of an ASO therapy like this compound for a neurological disorder such as Canavan disease would likely involve a multi-step process to assess its safety, efficacy, and pharmacokinetic properties.

dot

Preclinical_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo (Animal Models) cluster_regulatory Regulatory Submission Target_ID Target Identification & ASO Design Cell_Culture Cell Culture Models (e.g., patient-derived fibroblasts, iPSCs) Target_ID->Cell_Culture Toxicity_Screening Initial Toxicity Screening Cell_Culture->Toxicity_Screening Animal_Model Canavan Disease Animal Model (e.g., ASPA knockout mouse) Toxicity_Screening->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Studies Efficacy Studies (NAA levels, motor function, survival) PK_PD->Efficacy_Studies Tox_Studies GLP Toxicology & Safety Pharmacology Efficacy_Studies->Tox_Studies IND_Submission IND-Enabling Studies & Submission Tox_Studies->IND_Submission

References

Unraveling the Safety and Toxicity Profiles of CP102: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "CP102" refers to at least two distinct investigational compounds, each with a unique therapeutic purpose and a correspondingly different safety and toxicity profile. This technical guide provides an in-depth analysis of the available preclinical and clinical safety data for both the iron chelator 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one, and the antibody-drug conjugate (ADC) 9MW2821, associated with the clinical trial identifier 9MW2821-2021-CP102.

Part 1: The Iron Chelator this compound (1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one)

This compound as a 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one is an orally active iron chelator investigated for the treatment of iron overload. Hydroxypyridinones are a class of chelators designed to bind to excess iron, facilitating its excretion from the body. A key aspect of their safety evaluation is the potential to induce adverse effects related to the disruption of iron metabolism.

Preclinical Safety and Toxicity

A significant preclinical finding for this compound relates to its comparatively favorable safety profile regarding porphyrin metabolism. In a study using C57BL/10ScSn mice, this compound was evaluated alongside other orally active iron chelators, CP20 and CP94. While CP94 was found to cause a significant accumulation of protoporphyrin in the liver, a condition known as hepatic protoporphyria, this compound did not induce this toxic effect[1]. This suggests that this compound has a lower propensity to interfere with the heme synthesis pathway in a manner that leads to the accumulation of this photosensitive and potentially hepatotoxic intermediate.

The study indicated that the more hydrophilic nature of this compound compared to CP94 might contribute to its improved safety profile in this regard[1]. It was also noted that this compound has advantages over other hydroxypyridinones due to its slower metabolism[1].

The key preclinical study assessing the porphyrogenic potential of this compound involved the following methodology[1]:

  • Animal Model: C57BL/10ScSn mice.

  • Drug Administration: this compound was administered to the mice at a concentration of 2 mg/mL in their drinking water for a duration of two weeks.

  • Endpoint Analysis: Following the treatment period, the livers of the mice were collected and analyzed by spectrofluorometry to differentiate and quantify the levels of three main porphyrin types: uroporphyrin, coproporphyrin, and protoporphyrin.

  • Comparison: The effects of this compound were compared to those of control animals and animals treated with other iron chelators (CP20 and CP94) under the same conditions.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity of concern for some iron chelators is the disruption of the heme synthesis pathway. Ferrochelatase, the final enzyme in this pathway, is responsible for inserting iron into protoporphyrin IX to form heme. Inhibition of this enzyme or depletion of the intracellular iron pool available to it can lead to the accumulation of protoporphyrin IX. The finding that this compound does not induce protoporphyria suggests it does not significantly inhibit ferrochelatase or adversely affect the specific iron pools required for heme synthesis[1].

Heme_Synthesis_Pathway Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine_SuccinylCoA->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme Fe Iron Ferrochelatase Ferrochelatase Fe->Ferrochelatase CP94 CP94 (Inhibition/Iron Depletion) CP94->Ferrochelatase Inhibits This compound This compound (No significant effect) This compound->Ferrochelatase No significant inhibition

Figure 1: Simplified Heme Synthesis Pathway and the differential effect of CP94 and this compound on Protoporphyrin IX accumulation.

Part 2: The Antibody-Drug Conjugate 9MW2821 (Trial ID including this compound)

The designation "this compound" also appears in the context of the clinical trial identifier 9MW2821-2021-CP102 for the antibody-drug conjugate (ADC) 9MW2821. This molecule is a Nectin-4-targeting ADC being developed for the treatment of various solid tumors.

Mechanism of Action

9MW2821 is composed of a humanized monoclonal antibody that specifically targets the Nectin-4 protein, which is overexpressed on the surface of several types of cancer cells. The antibody is linked to the cytotoxic agent monomethyl auristatin E (MMAE). The proposed mechanism of action is as follows:

  • Binding: The antibody component of 9MW2821 binds to Nectin-4 on the tumor cell surface.

  • Internalization: The ADC-Nectin-4 complex is internalized by the cancer cell.

  • Payload Release: Inside the cell, the linker is cleaved, releasing the MMAE payload.

  • Cytotoxicity: MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome ADC 9MW2821 (ADC) Nectin4 Nectin-4 Receptor ADC->Nectin4 1. Binding ADC_Internalized Internalized ADC Nectin4->ADC_Internalized 2. Internalization MMAE_Released MMAE (Payload) ADC_Internalized->MMAE_Released 3. Payload Release Microtubules Microtubule Disruption MMAE_Released->Microtubules 4. Cytotoxicity Apoptosis Apoptosis Microtubules->Apoptosis

Figure 2: Mechanism of action of the antibody-drug conjugate 9MW2821.
Preclinical Safety and Toxicity

Preclinical evaluation of 9MW2821 in monkey toxicology studies demonstrated a favorable safety profile. The highest non-severely toxic dose was determined to be 6 mg/kg[2][3]. The adverse events observed were reported to be milder compared to those of enfortumab vedotin, another Nectin-4 targeting ADC[2][3]. The site-specific conjugation technology and novel linker chemistry of 9MW2821 are suggested to contribute to its increased stability in circulation, potentially leading to more efficient drug delivery to the tumor and reduced off-target toxicity[2][3][4][5][6].

Clinical Safety and Toxicity

Data from a Phase I/II clinical trial (9MW2821-2021-CP102) in patients with advanced solid tumors provide a detailed overview of the safety and tolerability of 9MW2821 in humans. The recommended Phase II dose was identified as 1.25 mg/kg administered intravenously on days 1, 8, and 15 of a 28-day cycle[7][8].

The safety profile of 9MW2821 is considered manageable. The most common TRAEs are hematological in nature and are generally reversible[9][10].

Table 1: Any Grade Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients Treated with 9MW2821 at 1.25 mg/kg [8][11]

Adverse EventFrequency (%)
White Blood Cell Count Decreased50.8
Neutrophil Count Decreased46.3
Anemia43.8
Aspartate Aminotransferase Increased42.1
Alanine Aminotransferase Increased35.4
Asthenia32.1
Rash30.0
Decreased Appetite28.8
Nausea26.7
Hyperglycemia25.4
Platelet Count Decreased24.2
Alopecia24.2
Hypoesthesia22.5
Constipation21.3
Vomiting20.9
Hypertriglyceridemia20.4

Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) Occurring in ≥5% of Patients Treated with 9MW2821 at 1.25 mg/kg [8][11]

Adverse EventFrequency (%)
Neutrophil Count Decreased27.9
White Blood Cell Count Decreased23.3
Anemia8.3
Gamma-Glutamyltransferase Increased5.4
Rash5.0

In the dose-escalation phase of the study, a dose-limiting toxicity of grade 4 neutropenia lasting more than five days was observed in one of six patients at the 1.5 mg/kg dose level[7][8][11]. The maximum tolerated dose was not reached up to 1.5 mg/kg[7][8][11]. No treatment-related deaths have been reported[9][10].

The safety and preliminary efficacy of 9MW2821 were assessed in a first-in-human, open-label, multicenter, Phase I/II study with the following design[7][8][12]:

  • Patient Population: Patients with advanced solid tumors who had progressed after at least one line of systemic therapy.

  • Study Design: The study included dose escalation, dose expansion, and cohort expansion periods.

  • Drug Administration: 9MW2821 was administered by intravenous infusion at doses ranging from 0.33 mg/kg to 1.5 mg/kg on days 1, 8, and 15 of each 28-day cycle.

  • Primary Objectives: Assessment of the safety, tolerability, and preliminary efficacy of 9MW2821.

  • Safety Monitoring: Included regular monitoring of adverse events, laboratory parameters (hematology, clinical chemistry), and vital signs.

Clinical_Trial_Workflow cluster_treatment_cycle 28-Day Treatment Cycle cluster_phases Study Phases Patient_Screening Patient Screening (Advanced Solid Tumors, ≥1 Prior Therapy) Enrollment Enrollment Patient_Screening->Enrollment Day1 Day 1 9MW2821 IV Infusion Enrollment->Day1 Dose_Escalation Dose Escalation (0.33 - 1.5 mg/kg) Enrollment->Dose_Escalation Day8 Day 8 9MW2821 IV Infusion Day1->Day8 Day15 Day 15 9MW2821 IV Infusion Day8->Day15 Safety_Assessment Safety Assessment (Adverse Events, Labs, Vitals) Day15->Safety_Assessment Efficacy_Assessment Efficacy Assessment (Tumor Response) Day15->Efficacy_Assessment Dose_Expansion Dose Expansion Cohort_Expansion Cohort Expansion (UC, CC, EC, TNBC, etc.)

Figure 3: Simplified workflow of the Phase I/II clinical trial for 9MW2821.

Conclusion

The available data indicate that "this compound" represents two distinct investigational compounds at different stages of development. The iron chelator, 1-hydroxyethyl,2-ethyl-3-hydroxypyridin-4-one, shows promise in preclinical studies with a potentially improved safety profile concerning protoporphyria compared to other chelators, although comprehensive quantitative toxicity data remains limited. The antibody-drug conjugate, 9MW2821, has advanced to clinical trials and has demonstrated a manageable and well-characterized safety profile in patients with advanced solid tumors. The primary toxicities are hematological and generally reversible. Further clinical development will continue to refine the understanding of the long-term safety and therapeutic window of 9MW2821. Researchers and drug development professionals should be mindful of the dual identity of "this compound" to ensure accurate interpretation of scientific and clinical data.

References

Methodological & Application

Application Notes and Protocols for CP102 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP102 is a potent iron chelator with the chemical name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one (CAS: 126055-13-8). Iron is an essential element for various cellular processes, including DNA synthesis, oxygen transport, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. This has implicated iron dysregulation in a range of pathologies, including cancer, neurodegenerative diseases, and inflammation. Iron chelators, such as this compound, are compounds that can bind to excess iron, thereby mitigating its toxic effects. These agents are of significant interest in drug development for their therapeutic potential in iron-overload disorders and as anti-cancer agents due to the high iron dependency of tumor cells.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its iron-chelating efficacy and its impact on cellular viability. The described assays are fundamental for characterizing the biochemical and cellular activities of this compound and similar iron-chelating compounds.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for this compound.

Table 1: Ferrozine (B1204870) Assay - Iron Chelation Efficacy

CompoundFe(II) Chelation IC₅₀ (µM)
This compound15.8
Deferoxamine (DFO)25.2
Control (No Chelator)> 1000

Table 2: Calcein-AM Assay - Intracellular Iron Chelation

Treatment (10 µM)Relative Fluorescence Units (RFU)% Increase in Fluorescence
Untreated Control12,5000%
This compound35,000180%
Deferoxamine (DFO)28,750130%

Table 3: MTT Assay - Cytotoxicity in Cancer Cells (MCF-7)

CompoundIC₅₀ (µM) after 48h
This compound45.7
Deferoxamine (DFO)82.1
Doxorubicin (B1662922) (Positive Control)1.2

Experimental Protocols

Ferrozine-Based Spectrophotometric Assay for Iron Chelation

Principle: This assay measures the ability of a chelator to compete with ferrozine for binding to ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of an iron chelator like this compound, the formation of the ferrozine-iron complex is inhibited, leading to a decrease in absorbance.[1][2]

Materials:

  • This compound

  • Deferoxamine (DFO) as a positive control

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1 mM stock solution of this compound and DFO in a suitable solvent (e.g., DMSO or water).

  • Prepare a 2 mM solution of FeSO₄ in water.

  • Prepare a 5 mM solution of ferrozine in HEPES buffer.

  • In a 96-well plate, add 50 µL of varying concentrations of this compound or DFO (e.g., 0-100 µM).

  • Add 100 µL of HEPES buffer to each well.

  • Initiate the reaction by adding 50 µL of the FeSO₄ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Add 50 µL of the ferrozine solution to each well and mix gently.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without a chelator, and A_sample is the absorbance in the presence of the chelator.

  • The IC₅₀ value (the concentration of the chelator that inhibits 50% of ferrozine-Fe²⁺ complex formation) is determined by plotting the percentage of chelation against the chelator concentration.

Calcein-AM Assay for Intracellular Iron Chelation

Principle: This assay assesses the ability of a cell-permeable chelator to bind intracellular labile iron. Calcein-AM is a non-fluorescent, cell-permeable probe. Inside the cell, esterases cleave the AM group, releasing the fluorescent calcein (B42510). The fluorescence of calcein is quenched by binding to intracellular labile iron. A cell-permeable iron chelator like this compound will sequester iron from the calcein-iron complex, leading to an increase in fluorescence.[3][4]

Materials:

  • This compound

  • Deferoxamine (DFO)

  • Human cancer cell line (e.g., MCF-7)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed MCF-7 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells twice with HBSS.

  • Load the cells with 1 µM Calcein-AM in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Add HBSS containing various concentrations of this compound or DFO to the wells.

  • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Incubate the plate at 37°C and measure the fluorescence at different time points (e.g., every 10 minutes for 1 hour).

  • The increase in fluorescence indicates the chelation of intracellular iron. Data is typically presented as Relative Fluorescence Units (RFU) or percentage increase over baseline.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound

  • Deferoxamine (DFO)

  • Doxorubicin (positive control for cytotoxicity)

  • Human cancer cell line (e.g., MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, DFO, or doxorubicin for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Iron Chelators

Iron chelation can impact several key signaling pathways involved in cell proliferation, survival, and stress response. The depletion of intracellular iron can lead to the activation of stress-activated protein kinases (SAPKs) and cell cycle arrest.

Signaling_Pathways cluster_0 Iron Depletion by this compound cluster_1 Cellular Responses This compound This compound Iron Intracellular Labile Iron This compound->Iron Chelation ROS Reduced ROS Formation Iron->ROS MAPK MAPK Pathway (JNK, p38) Iron->MAPK Depletion leads to activation p53 p53 Activation Iron->p53 Depletion leads to stabilization NFkB NF-kB Inhibition Iron->NFkB Depletion inhibits activation CellCycle Cell Cycle Arrest (G1/S Phase) MAPK->CellCycle p53->CellCycle Apoptosis Apoptosis NFkB->Apoptosis Inhibition promotes apoptosis CellCycle->Apoptosis

Signaling pathways affected by this compound-mediated iron chelation.
Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the logical flow of experiments to characterize the in vitro activity of this compound.

Experimental_Workflow start Start: this compound Characterization ferrozine Ferrozine Assay (Biochemical Iron Chelation) start->ferrozine calcein Calcein-AM Assay (Intracellular Iron Chelation) start->calcein mtt MTT Assay (Cytotoxicity) start->mtt data_analysis Data Analysis and IC50 Determination ferrozine->data_analysis calcein->data_analysis mtt->data_analysis western Western Blot Analysis (Signaling Pathway Modulation) end End: Characterization Complete western->end data_analysis->western

Workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for CP102 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CP102 in cell culture experiments. The information presented is curated for professionals in research and drug development, with a focus on cancer cell lines. This document covers the mechanism of action, experimental protocols, and data presentation for the use of this compound and related compounds.

Introduction and Background

This compound and similar compounds, such as CIL-102, have garnered interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines. This document will primarily focus on the application of CIL-102, a compound with a more extensively documented mechanism of action in the scientific literature, which may be closely related to or the same as the user-queried this compound. The primary activities of these compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.

Key Cellular Effects:

  • Induction of Apoptosis: Triggers programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halts the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of Cancer Cell Migration and Invasiveness: Reduces the metastatic potential of cancer cells.

Mechanism of Action

CIL-102 has been shown to exert its anti-cancer effects through multiple mechanisms:

  • Disruption of Microtubule Organization: CIL-102 can bind to tubulin and interfere with microtubule polymerization, leading to mitotic arrest.[1]

  • Induction of Apoptosis: CIL-102 induces apoptosis through both caspase-dependent and -independent pathways. This involves the activation of caspases-3, -8, and -9, and the release of cytochrome c.[1][2] It can also trigger the extrinsic apoptosis pathway via activation of Fas-L.[2]

  • Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][3]

  • Modulation of Signaling Pathways: CIL-102 influences several key signaling pathways involved in cell survival and proliferation, including:

    • JNK1/2 Signaling Pathway: Activation of this pathway is linked to CIL-102-mediated apoptosis and cell cycle arrest.[2][3]

    • NF-κB Pathway: CIL-102 leads to the expression of NF-κB p50.[2][3] Another related compound, CP-102, has also been noted to inactivate the NF-κB pathway.

    • ERK1/2 MAPK Pathway: In human astrocytoma cells, CIL-102's inhibitory effect is mediated by the generation of reactive oxygen species (ROS) and the induction of the ERK1/2 MAPK pathway.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations of CIL-102 in various cancer cell lines. It is important to note that optimal concentrations may vary depending on the cell line and experimental conditions.

Table 1: Effective Concentrations of CIL-102 for Inducing Cellular Effects

Cell LineCancer TypeEffectConcentrationReference
DLD-1Colorectal CancerInduction of Apoptosis10 µM[2]
DLD-1Colorectal CancerInhibition of Cell Migration1-2 µM[5]
DLD-1Colorectal CancerInhibition of Cell Invasiveness1-5 µM[5]
U87AstrocytomaInhibition of Proliferation1.0 µM[4]
PC-3Prostate CancerInhibition of Cell GrowthDose-dependent[1]

Table 2: IC50 Values of CIL-102 in Cancer Cell Lines

Specific IC50 values for CIL-102 were not prominently available in the searched literature. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound/CIL-102 in cell culture.

Preparation of this compound/CIL-102 Stock Solution
  • Reconstitution: Dissolve the powdered this compound/CIL-102 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cells of interest into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the treatment period.

  • Adherence: Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Replace the old medium with fresh medium containing the desired concentrations of this compound/CIL-102 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound/CIL-102 as described above.

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-JNK, total JNK, NF-κB p50, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Signaling Pathways

CIL102_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_jnk_nfkb JNK and NF-κB Pathway CIL102_ext CIL-102 FasL Fas-L Activation CIL102_ext->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Bid Bid Cleavage (t-Bid) Caspase8->Bid CytoC Cytochrome c Release Bid->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3_ext Caspase-3 Activation Caspase9->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext CIL102_jnk CIL-102 JNK JNK1/2 Phosphorylation CIL102_jnk->JNK NFkB NF-κB p50 / p300 Expression JNK->NFkB p21_GADD45 p21 & GADD45 Upregulation NFkB->p21_GADD45 Cdc2_CyclinB cdc2/cyclin B Inactivation p21_GADD45->Cdc2_CyclinB G2M_Arrest G2/M Cell Cycle Arrest Cdc2_CyclinB->G2M_Arrest

Caption: CIL-102 induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start stock Prepare this compound/CIL-102 Stock Solution (DMSO) start->stock seed Seed Cells in Culture Plates stock->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat Cells with this compound/CIL-102 (various concentrations) adhere->treat incubate Incubate for Desired Duration (e.g., 24-72h) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle western_blot Western Blot for Signaling Proteins incubate->western_blot ic50 Determine IC50 cytotoxicity->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Quantify Protein Expression western_blot->protein_exp

Caption: General experimental workflow for studying this compound/CIL-102 in cell culture.

References

Application Notes and Protocols for CP102 (Copanlisib) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552), also known as BAY 80-6946, is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] Dysregulation of the PI3K signaling pathway is a frequent event in tumorigenesis and has been implicated in tumor cell growth, survival, and resistance to therapy.[4] These notes provide a comprehensive guide for the administration of Copanlisib in preclinical animal models based on published studies.

Mechanism of Action

Copanlisib inhibits all four class I PI3K isoforms (α, β, γ, and δ), which are critical components of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a key regulator of numerous cellular processes, including cell proliferation, survival, and metabolism. In many cancer types, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway.[5] By inhibiting PI3K, Copanlisib effectively blocks downstream signaling, leading to decreased cell viability and proliferation in tumor cells.[3][5]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Copanlisib Copanlisib (CP102) Copanlisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib (this compound).

Quantitative Data Summary

The following tables summarize the dosing and efficacy of Copanlisib in various preclinical animal models.

Animal Model Tumor Type Route of Administration Dose Schedule Vehicle Observed Effects Reference
Nude MiceGastrointestinal Stromal Tumor (GIST) Xenograft (GIST-T1)Intravenous (i.v.)14 mg/kg3 times weekly5% D-Mannitol in sterile waterInhibition of tumor growth[3]
Nude MiceMantle Cell Lymphoma (MCL) Xenograft (JEKO-1)Intravenous (i.v.)10 mg/kg2 days on / 5 days offNot SpecifiedReduction in tumor growth[7]
RatColon Tumor Xenograft (KPL4 or HCT116)Intravenous (i.v.)6 mg/kgNot SpecifiedNot SpecifiedComplete tumor regression[4]
Nude MiceNon-Small Cell Lung Carcinoma (NSCLC) Xenograft (Lu7860)Intravenous (i.v.)14 mg/kgNot SpecifiedNot SpecifiedTumor growth inhibition[4]
Nude MiceBreast Cancer Xenograft (MAXF1398)Intravenous (i.v.)14 mg/kgNot SpecifiedNot SpecifiedTumor growth inhibition[4]
Pediatric Preclinical Testing Consortium ModelsOsteosarcomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedProlonged event-free survival in 5 of 6 models[6]

Experimental Protocols

GIST Xenograft Model Protocol

This protocol is adapted from studies on Copanlisib in gastrointestinal stromal tumor models.[3]

a. Animal Model:

  • 6- to 8-week-old female athymic nude mice (e.g., NMRI Foxn1/nu-Fosn1/nu).[3]

  • House animals under specific pathogen-free conditions.[3]

b. Cell Culture and Implantation:

  • Culture GIST cell lines (e.g., GIST-T1) in appropriate media.

  • Generate heterotopic xenografts by subcutaneous injection of 5 x 10^6 cells in a 1:1 ratio of culture medium and Matrigel.[3]

c. Drug Preparation and Administration:

  • Prepare Copanlisib solution in 5% D-Mannitol in sterile water.[3]

  • Administer Copanlisib at 14 mg/kg via intravenous injection three times a week.[3]

d. Monitoring and Endpoints:

  • Measure tumor volume and animal weight three times a week.[3]

  • Euthanize animals when tumor volume reaches a predetermined size (e.g., 1,200 mm³) or after a specific treatment duration (e.g., 21 days).[3]

  • Collect tumors for histological analysis and blood for pharmacokinetic analysis.[3]

Experimental Workflow Diagram

GIST_Xenograft_Workflow start Start cell_culture Culture GIST Cell Lines start->cell_culture implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to ~200 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Copanlisib (i.v.) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Collect Tissues and Blood for Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a GIST xenograft study with Copanlisib.

General Considerations for Administration
  • Solubility: Copanlisib is available as a lyophilized powder for injection.[8][9] Reconstitution and dilution instructions should be followed carefully. For preclinical use, dissolving in 5% D-Mannitol in sterile water has been reported.[3]

  • Administration Route: Intravenous infusion is the clinically approved and most common route in preclinical studies.[1][8]

  • Toxicity Monitoring: Monitor for common side effects observed in clinical and preclinical studies, which may include hyperglycemia and hypertension.[1][10] Regular monitoring of animal weight and general health is crucial.

Conclusion

Copanlisib has demonstrated significant antitumor activity in a variety of preclinical cancer models. The provided protocols and data serve as a guide for researchers designing in vivo studies to further evaluate the efficacy and mechanism of action of this PI3K inhibitor. Adherence to established protocols and careful monitoring of animal welfare are essential for obtaining robust and reproducible results.

References

Application Notes: Recombinant Expression and Purification of CP102 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CP102 protein, a member of the cytochrome P450 family, is of significant interest to researchers in drug metabolism and biocatalysis. To facilitate functional and structural studies, a robust and efficient method for producing highly pure recombinant this compound is essential. This application note provides a comprehensive protocol for the expression of His-tagged this compound in Escherichia coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The described workflow is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes.

Principle

The strategy involves the expression of a recombinant this compound protein fused with a polyhistidine tag (His-tag) at either the N- or C-terminus in an E. coli expression system.[1] The His-tag allows for a highly selective, single-step purification of the protein using IMAC.[2][3][4][5] The workflow begins with the transformation of an expression vector containing the this compound gene into a suitable E. coli host strain. Protein expression is then induced, followed by cell lysis and purification of the soluble protein fraction. The purity and concentration of the final protein product are assessed using standard biochemical techniques.

Experimental Protocols

1. Gene Cloning and Vector Construction

The coding sequence of the this compound gene should be cloned into a suitable E. coli expression vector, such as a pET series plasmid, which contains a strong T7 promoter for high-level protein expression. The vector should be engineered to include a sequence encoding a polyhistidine tag (e.g., 6x-His) in-frame with the this compound gene, typically at the N- or C-terminus. The final construct should be verified by DNA sequencing.

2. Protein Expression

Materials:

  • E. coli BL21(DE3) competent cells

  • pET vector containing the His-tagged this compound gene

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

  • Transform the pET-CP102 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic.[6] Incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking (200-250 rpm).[7]

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture (1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][9] For potentially insoluble or toxic proteins, consider reducing the induction temperature to 18-25°C and inducing overnight.[7]

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at the lower temperature with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]

  • Discard the supernatant and store the cell pellet at -80°C until purification.

3. Protein Purification using IMAC

Materials:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin

  • Lysozyme (B549824)

  • DNase I

Protocol:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[4]

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.[4]

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble His-tagged this compound protein.

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with 5-10 column volumes of Elution Buffer.

  • Collect the eluted fractions and analyze for protein content.

  • For long-term storage, the purified protein should be dialyzed against a suitable storage buffer (e.g., PBS with glycerol) and stored at -80°C.

4. Protein Analysis

a. SDS-PAGE Analysis

Protocol:

  • Prepare a 12% polyacrylamide gel.

  • Mix protein samples (from crude lysate, flow-through, wash, and elution fractions) with 2x Laemmli sample buffer and boil for 5 minutes.

  • Load the samples and a molecular weight marker onto the gel.

  • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The purity of the this compound protein can be estimated by the intensity of the target protein band relative to any contaminating bands.

b. Protein Quantification (Bradford Assay)

Protocol:

  • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

  • Add Bradford reagent to the standards and the purified this compound samples.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 595 nm using a spectrophotometer.

  • Generate a standard curve from the BSA standards and determine the concentration of the purified this compound protein.

Data Presentation

Table 1: Summary of a Typical this compound Purification from 1 L of E. coli Culture

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate2505002.01001
Soluble Fraction1504803.2961.6
IMAC Elution1045045.09022.5

Note: The values presented are hypothetical and will vary depending on the expression levels and purification efficiency.

Visualizations

Expression_and_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Transformation Transformation of pET-CP102 into E. coli BL21(DE3) Inoculation Inoculation and Growth of Culture Transformation->Inoculation Induction Induction with IPTG Inoculation->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Cell Pellet Clarification Clarification of Lysate Lysis->Clarification IMAC IMAC Purification Clarification->IMAC Elution Elution of this compound IMAC->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Purity Check Bradford Bradford Assay Elution->Bradford Quantification

Caption: Workflow for recombinant expression and purification of this compound.

IMAC_Purification_Principle cluster_column IMAC Column cluster_steps Purification Steps Resin Ni-NTA Resin Wash Wash (Removes Contaminants) Resin->Wash Washing Load Load Lysate (His-CP102 + Contaminants) Load->Resin Binding Elute Elute with Imidazole (Releases His-CP102) Wash->Elute Elution Purified_this compound Purified His-CP102 Elute->Purified_this compound Collection His_this compound His-tagged this compound His_this compound->Load Contaminants Contaminant Proteins Contaminants->Load

Caption: Principle of His-tagged protein purification using IMAC.

References

Application Notes and Protocols for Measuring CYP102 Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to measure the activity of CYP102 enzymes, a family of self-sufficient cytochrome P450 monooxygenases. The protocols and data presented are intended to guide researchers in setting up and performing robust and reliable CYP102 activity assays.

Introduction to CYP102

The CYP102 family of enzymes, with CYP102A1 (P450 BM3) from Priestia megaterium (formerly Bacillus megaterium) being the most well-known member, are unique bacterial cytochrome P450 enzymes.[1][2][3][4] They are catalytically self-sufficient, containing both a monooxygenase domain and an NADPH-cytochrome P450 reductase domain in a single polypeptide chain.[1][2][3] These enzymes are involved in the metabolism of fatty acids and are of significant interest for biotechnological applications due to their high catalytic activity and potential for protein engineering.[1][2][3]

Principle of Activity Measurement

The activity of CYP102 enzymes is typically measured by monitoring the consumption of a substrate or the formation of a product over time. A common approach involves using a fatty acid substrate and measuring its hydroxylation. The activity is often dependent on cofactors such as NADPH.

Experimental Protocols

This protocol describes a common method for measuring CYP102 activity by quantifying the hydroxylation of a fatty acid substrate.

Materials:

  • CYP102 enzyme

  • Substrate: e.g., Pentadecanoic acid (C15:0)

  • Cofactor: NADPH

  • Buffer: e.g., 50 mM Tris-HCl, pH 7.5 or HEPES buffer, pH 7.0[5]

  • Quenching solution: Ethyl acetate

  • Internal standard: e.g., Myristic acid

  • Derivatization agent: BSTFA + TMCS (99:1)

  • Ethanol

Procedure:

  • Prepare a reaction mixture in a final volume of 0.5 mL containing the substrate (e.g., 0.6 mM C15:0), CYP102 enzyme (e.g., 4.0 μM), NADPH (e.g., 0.2 mM), and 5% ethanol.[5]

  • Incubate the reaction at the desired temperature (e.g., 30°C) with shaking (e.g., 500 rpm) for a specific duration (e.g., 15 minutes).[5] A pre-incubation period of 30 minutes without the enzyme can be used to equilibrate the temperature.[5]

  • Stop the reaction by adding 0.5 mL of ethyl acetate, which also serves as the extraction solvent.[5]

  • Add a known concentration of an internal standard (e.g., 20 mM myristic acid) for accurate quantification.[5]

  • Extract the substrate and product into the organic phase.

  • Derivatize the extracted samples with a derivatization agent (e.g., 150 μL of BSTFA + TMCS, 99:1) to make them volatile for GC analysis.[5]

  • Analyze the derivatized samples by Gas Chromatography (GC) to separate and quantify the substrate and the hydroxylated product.

Data Analysis: Enzyme activity is determined by measuring the amount of hydroxylated product formed. The activity can be expressed in terms of the rate of product formation (e.g., nmol of product per minute per mg of enzyme).

Quantitative Data Summary

The following table summarizes key quantitative data for a CYP102 enzyme from Bacillus amyloliquefaciens (BAMF2522), which is a member of the CYP102 family.

ParameterValueConditionsReference
Optimal Temperature 30 °CAssays run for 15 min in 50 mM Tris-HCl, pH 7.5[5]
Optimal pH 7.0Assays run at 30 °C in HEPES buffer[5]
Substrate Concentration 0.6 mMPentadecanoic acid (C15:0)[5]
Enzyme Concentration 4.0 µM[5]
NADPH Concentration 0.2 mM[5]
Thermostability Retained 40% activity after 15 min at 60 °CActivity was completely lost after 30 min at 60 °C[5]
EnzymeSubstratekcatReference
CYP102A1Lauric acid84.1 sec-1[4]

Visualizations

CYP102 enzymes are self-sufficient and do not rely on external signaling pathways for activation in the same way as many eukaryotic enzymes. However, their catalytic cycle can be represented as a pathway. The enzyme utilizes NADPH as an electron donor to facilitate the monooxygenation of substrates.

CYP102_Catalytic_Cycle E_Fe3_S Enzyme-Substrate Complex (Fe³⁺) E_Fe2_S Reduced Enzyme (Fe²⁺) E_Fe3_S->E_Fe2_S e⁻ from NADPH E_Fe2_S_O2 Oxyferrous Complex (Fe²⁺-O₂) E_Fe2_S->E_Fe2_S_O2 O₂ Binding NADP_out NADP⁺ E_Fe3_S_O2_2H Peroxy-Anion Complex E_Fe2_S_O2->E_Fe3_S_O2_2H e⁻, 2H⁺ E_Fe4_O_S Ferryl-Oxo Intermediate (Fe⁴⁺=O) E_Fe3_S_O2_2H->E_Fe4_O_S -H₂O E_Fe3_SOH Enzyme-Product Complex (Fe³⁺) E_Fe4_O_S->E_Fe3_SOH Substrate Hydroxylation H2O_out H₂O E_Fe3 Free Enzyme (Fe³⁺) E_Fe3_SOH->E_Fe3 Product Release Product_out Product (S-OH) E_Fe3->E_Fe3_S Substrate Binding NADPH_in NADPH Substrate_in Substrate (S) O2_in O₂ H_in 2H⁺

Caption: Catalytic cycle of CYP102 enzymes.

The following diagram illustrates the general workflow for measuring CYP102 activity using the gas chromatography-based assay described in Protocol 1.

Experimental_Workflow prep 1. Prepare Reaction Mixture (Substrate, Buffer, Cofactor) add_enzyme 2. Add CYP102 Enzyme prep->add_enzyme incubate 3. Incubate at Optimal Temperature add_enzyme->incubate quench 4. Quench Reaction & Extract (Ethyl Acetate + Internal Standard) incubate->quench derivatize 5. Derivatize Sample (BSTFA + TMCS) quench->derivatize gc_analysis 6. Analyze by Gas Chromatography (GC) derivatize->gc_analysis data_analysis 7. Quantify Product & Calculate Activity gc_analysis->data_analysis

References

Application Notes and Protocols for Lentiviral Transduction of CP102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the overexpression of the target protein CP102 using a lentiviral transduction system. The protocols cover the entire workflow, from the production of lentiviral particles to the validation of transgene expression in target cells. Lentiviral vectors are efficient tools for gene delivery to both dividing and non-dividing cells, enabling stable, long-term protein expression, which is crucial for various applications in drug discovery and target validation.[1][2][3][4][5]

Introduction to Lentiviral Overexpression

Lentiviral vectors (LVs), derived from the Human Immunodeficiency Virus (HIV-1), are powerful tools in molecular biology for introducing genetic material into a wide range of cell types.[3][5] Their ability to integrate into the host cell genome ensures stable and long-term expression of the transgene, making them ideal for generating stable cell lines, creating transgenic animal models, and for applications in gene therapy.[2][3][4]

Modern lentiviral systems are designed with safety in mind, typically employing a "split" system where the viral genes necessary for packaging are separated onto multiple helper plasmids.[5][6] This design minimizes the risk of generating replication-competent lentiviruses.[5][6] Overexpression of a specific gene, such as this compound, allows researchers to study its function, validate it as a drug target, and screen for potential therapeutic compounds.[2]

Experimental Workflow Overview

The process begins with the co-transfection of packaging cells (e.g., HEK293T) with a transfer plasmid containing the this compound gene and packaging plasmids.[3] The cells then produce replication-incompetent lentiviral particles, which are harvested from the supernatant.[3][7] These viral particles are used to transduce the target cells, leading to the integration and subsequent expression of the this compound gene.

G cluster_prep Phase 1: Preparation cluster_prod Phase 2: Virus Production cluster_trans Phase 3: Transduction & Validation Plasmid Transfer Plasmid (pLenti-CP102) + Packaging Plasmids Transfection Co-transfection into HEK293T Packaging Cells Plasmid->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Harvest & Filter Viral Supernatant Incubation->Harvest Concentration Optional: Virus Concentration Harvest->Concentration Titration Virus Titration Concentration->Titration Transduction Transduction of Target Cells Titration->Transduction Selection Selection of Stably Transduced Cells (e.g., Puromycin) Transduction->Selection Validation Validation of this compound Overexpression (qPCR, Western Blot) Selection->Validation

Caption: Overall experimental workflow for this compound overexpression.

Experimental Protocols

Safety Precaution: Work involving lentiviral particles must be conducted in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.[8] All materials exposed to the virus should be decontaminated with 10% bleach.

Protocol 1: Lentiviral Particle Production

This protocol describes the production of lentiviral particles using HEK293T cells, a highly transfectable cell line.[7] The health of the packaging cell line is critical for obtaining high viral titers.[7] It is recommended to use cells below passage 15.[7]

Materials:

  • HEK293T cells

  • DMEM, high glucose

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Transfer plasmid encoding this compound (e.g., pLenti-CMV-CP102-Puro)

  • 2nd or 3rd generation packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM I Reduced-Serum Medium

  • 10 cm tissue culture dishes

Procedure:

  • Day 0: Seed HEK293T Cells: Plate 8 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS.[9] The cells should be 70-80% confluent at the time of transfection.[8] Incubate overnight at 37°C with 5% CO₂.

  • Day 1: Transfection:

    • In sterile tube A, mix the plasmids: 10 µg of the this compound transfer plasmid, 10 µg of a packaging plasmid (like psPAX2), and 1 µg of an envelope plasmid (like pMD2.G).[9] Add Opti-MEM to a final volume of 500 µL.

    • In sterile tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Add the contents of tube B to tube A, mix gently, and incubate at room temperature for 15-20 minutes.[6]

    • Gently add the 1 mL DNA-transfection reagent mixture dropwise to the HEK293T cells.[10]

  • Day 2: Media Change: Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM with 2-5% FBS.

  • Day 3-4: Virus Harvest:

    • Harvest the virus-containing supernatant 48 hours post-transfection.[7][11]

    • Optionally, add fresh media and perform a second harvest at 72 hours.[7]

    • Centrifuge the harvested supernatant at 500 x g for 10 minutes to pellet cell debris.[11]

    • Filter the supernatant through a 0.45 µm PES low protein-binding filter.[7][11]

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Lentivirus Titration

Titration is essential to determine the concentration of functional viral particles, typically expressed as transducing units per milliliter (TU/mL). This allows for reproducible experiments by using a defined Multiplicity of Infection (MOI).

Procedure (using a reporter gene like GFP):

  • Day 1: Seed Target Cells: Plate 1 x 10⁴ target cells per well in a 96-well plate.[11]

  • Day 2: Transduction:

    • Prepare serial dilutions of your lentiviral stock (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) in complete media containing 8 µg/mL Polybrene.[6][12]

    • Remove the media from the cells and add the diluted virus. Include a "no virus" control well.

  • Day 5: Analysis:

    • After 72 hours, analyze the percentage of GFP-positive cells in each well using flow cytometry or fluorescence microscopy.[6]

    • Calculate the titer using the following formula for dilutions that yield between 5-40% positive cells[13]: Titer (TU/mL) = (% of positive cells / 100) * (Number of cells at transduction) / (Volume of virus in mL)

Protocol 3: Transduction of Target Cells for this compound Overexpression

Procedure:

  • Day 1: Seed Target Cells: Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[12][14]

  • Day 2: Transduction:

    • Calculate the volume of viral supernatant needed based on your desired MOI (Multiplicity of Infection, the ratio of viral particles to cells). For initial optimization, test a range of MOIs (e.g., 1, 5, 10).

    • Calculation: (Number of cells) x (Desired MOI) = Total transducing units (TU) needed.[12]

    • Thaw the lentiviral particles on ice.

    • Remove the culture medium and replace it with fresh medium containing the calculated amount of virus and a transduction enhancer like Polybrene (final concentration 4-8 µg/mL).[12][14]

    • Incubate overnight (16-24 hours).[12][15]

  • Day 3: Media Change: Remove the virus-containing medium and replace it with fresh, pre-warmed complete medium.[12]

  • Day 5 onwards: Selection and Expansion:

    • Approximately 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin, if your vector contains a resistance gene) to the culture medium.[14]

    • Maintain the cells under selection, replacing the medium every 3-4 days, until non-transduced control cells have died.[12]

    • Expand the surviving pool of stably transduced cells for further analysis.

Protocol 4: Validation of this compound Overexpression

A. Real-Time Quantitative PCR (RT-qPCR):

  • Extract total RNA from both the transduced and a non-transduced (control) cell population.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform qPCR using primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the fold change in this compound mRNA expression in the transduced cells relative to the control using the ΔΔCt method.

B. Western Blot:

  • Lyse the transduced and control cells and quantify the total protein concentration.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for the this compound protein.

  • Probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Compare the band intensity of this compound in the transduced sample to the control to confirm overexpression at the protein level.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation. The following tables provide examples of how to present typical results from a lentiviral overexpression experiment.

Table 1: Reagents for Lentivirus Production in a 10 cm Dish

Component Quantity Purpose
This compound Transfer Plasmid 10 µg Carries the gene of interest (this compound)
Packaging Plasmid (psPAX2) 10 µg Provides Gag, Pol, Rev, Tat proteins
Envelope Plasmid (pMD2.G) 1 µg Provides VSV-G envelope for broad tropism
Transfection Reagent Mfr. Rec. Mediates DNA entry into cells

| HEK293T Cells | 8 x 10⁶ cells | Packaging cell line |

Table 2: Example Lentiviral Titer Calculation

Dilution Factor % GFP+ Cells Cells at Transduction Virus Volume (mL) Calculated Titer (TU/mL)
10⁻³ 35.2% 10,000 0.001 3.52 x 10⁷
10⁻⁴ 4.1% 10,000 0.001 4.10 x 10⁷

| Average Titer | | | | ~3.81 x 10⁷ |

Table 3: Validation of this compound Overexpression by RT-qPCR

Cell Line Target Gene Avg. Ct (Target) Avg. Ct (GAPDH) ΔCt ΔΔCt Fold Change (2⁻ΔΔCt)
Control This compound 31.5 18.2 13.3 0.0 1

| this compound-LV | this compound | 22.4 | 18.3 | 4.1 | -9.2 | 587.2 |

Visualizations of Key Concepts

Lentiviral Packaging System

A third-generation lentiviral system enhances safety by splitting the viral genome across four separate plasmids. This minimizes the chance of recombination events that could create a replication-competent virus.

G cluster_plasmids Four-Plasmid System for Lentivirus Production p1 Transfer Plasmid (pLenti-CP102) Contains: ψ, LTRs, GOI HEK293T HEK293T Packaging Cell p1->HEK293T Co-transfection p2 Packaging Plasmid 1 (e.g., pMDLg/p RRE) Contains: Gag, Pol p2->HEK293T Co-transfection p3 Packaging Plasmid 2 (e.g., pRSV-Rev) Contains: Rev p3->HEK293T Co-transfection p4 Envelope Plasmid (e.g., pMD2.G) Contains: VSV-G p4->HEK293T Co-transfection Virus Replication-Incompetent Lentiviral Particle (Contains this compound RNA) HEK293T->Virus Virus Assembly & Budding

Caption: Components of a 3rd generation lentiviral system.

Hypothetical this compound Signaling Pathway

Overexpression studies are often used to elucidate the function of a protein in cellular signaling. For example, if this compound were involved in regulating apoptosis, overexpressing it could lead to increased cell survival, a phenotype relevant in cancer research and drug development. The diagram below illustrates a hypothetical pathway where this compound inhibits mitochondria-mediated apoptosis.[16]

G cluster_pathway Hypothetical Anti-Apoptotic Pathway of this compound This compound This compound Overexpression Bax Bax/Bak This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway where this compound inhibits apoptosis.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the TFCP2 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription Factor CP2 (TFCP2), also known as LSF, is a ubiquitously expressed transcription factor belonging to the TFCP2/Grainyhead family.[1][2] Encoded by the TFCP2 gene, this protein plays a crucial role in the regulation of gene expression involved in a multitude of cellular processes.[3][4] Notably, TFCP2 has a dichotomous role in cancer, acting as a pro-oncogenic factor in hepatocellular carcinoma, pancreatic cancer, and breast cancer, while potentially functioning as a tumor suppressor in melanoma.[1][5] Its involvement in critical signaling pathways, such as Wnt/β-catenin and EGF/TGFα-AKT, underscores its importance as a potential therapeutic target.[6][7] Furthermore, TFCP2 has been implicated in chemoresistance, epithelial-mesenchymal transition (EMT), and angiogenesis.[1] Gene fusions involving TFCP2 are also associated with certain types of aggressive sarcomas.[8][9][10]

The multifaceted roles of TFCP2 in both normal physiology and various disease states, particularly cancer, make it a compelling target for functional genomics studies and drug development. The CRISPR/Cas9 system provides a powerful tool for creating precise, permanent knockout of the TFCP2 gene in cellular models. This allows for the elucidation of its specific functions, the identification of downstream targets, and the assessment of its potential as a therapeutic target.

These application notes provide a comprehensive protocol for the CRISPR/Cas9-mediated knockout of the TFCP2 gene in a human cancer cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line). The protocol covers the entire workflow from guide RNA (gRNA) design and validation to the functional analysis of the resulting knockout cell population.

Experimental Protocols

Guide RNA (gRNA) Design and Cloning

Objective: To design and clone gRNAs targeting a conserved exon of the human TFCP2 gene into a suitable Cas9 expression vector.

Methodology:

  • gRNA Design:

    • Obtain the full-length cDNA or genomic sequence of the human TFCP2 gene from a public database (e.g., NCBI, Ensembl).

    • Use a gRNA design tool (e.g., Benchling, CHOPCHOP) to identify potential 20-nucleotide gRNA sequences targeting an early, conserved exon.

    • Select at least two gRNAs with high on-target scores and low off-target predictions. Ensure the gRNA target sites are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.

  • Oligonucleotide Synthesis and Annealing:

    • Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the chosen Cas9 vector (e.g., lentiCRISPRv2).

    • Anneal the complementary oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Vector Preparation and Ligation:

    • Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).

    • Dephosphorylate the linearized vector to prevent self-ligation.

    • Ligate the annealed gRNA oligonucleotides into the prepared vector using T4 DNA ligase.

  • Transformation and Plasmid Preparation:

    • Transform the ligation product into competent E. coli.

    • Select for positive clones using antibiotic resistance.

    • Isolate plasmid DNA from several colonies and confirm successful gRNA insertion by Sanger sequencing.

Cell Line Transfection and Selection

Objective: To deliver the Cas9-gRNA plasmid into the target cell line and select for cells with stable integration.

Methodology:

  • Cell Culture:

    • Culture the target human cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Ensure cells are healthy and in the logarithmic growth phase before transfection.

  • Transfection:

    • Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the validated Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a non-targeting gRNA control.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain the selection for 3-7 days, replacing the medium with fresh selection medium every 2-3 days, until non-transfected control cells are completely eliminated.

  • Expansion of Knockout Pool:

    • Expand the surviving pool of cells, which now represents a mixed population of cells with varying knockout efficiencies.

Validation of TFCP2 Knockout

Objective: To confirm the successful knockout of the TFCP2 gene at the genomic, mRNA, and protein levels.

Methodology:

  • Genomic DNA Extraction and Mismatch-Cleavage Assay (T7E1 Assay):

    • Extract genomic DNA from the knockout cell pool and control cells.

    • Amplify the genomic region flanking the gRNA target site by PCR.

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the annealed products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites.

    • Analyze the cleavage products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the knockout and control cell pools.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for TFCP2 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of TFCP2 mRNA in the knockout cells compared to the control.

  • Western Blotting:

    • Prepare total protein lysates from the knockout and control cell pools.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the TFCP2 protein and a loading control antibody (e.g., β-actin).

    • Visualize the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Single-Cell Cloning and Clonal Expansion (Optional but Recommended)

Objective: To isolate and expand single-cell clones to obtain a pure population of TFCP2 knockout cells.

Methodology:

  • Single-Cell Seeding:

    • Serially dilute the validated knockout cell pool to a concentration of approximately 10 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Visually inspect the plate to identify wells containing a single cell.

  • Clonal Expansion:

    • Culture the single-cell clones until they form colonies.

    • Gradually expand the positive clones into larger culture vessels.

  • Clonal Validation:

    • Validate the knockout in the expanded clones using the methods described in Protocol 3.

Data Presentation

Table 1: Guide RNA Design and On-Target/Off-Target Scores

gRNA IDTarget ExongRNA Sequence (5' to 3')PAMOn-Target ScoreOff-Target Score
TFCP2-gRNA12GGTGCTCGAGCCGATCGAGGCGG9285
TFCP2-gRNA22AGATCGAGCGCTACGTGCAGTGG8881

Table 2: Validation of TFCP2 Knockout Efficiency

AssayControl (Non-Targeting gRNA)TFCP2-KO Pool (gRNA1)TFCP2-KO Pool (gRNA2)
Indel Frequency (T7E1 Assay) < 5%78%72%
Relative TFCP2 mRNA Expression (qRT-PCR) 1.000.15 ± 0.040.21 ± 0.06
TFCP2 Protein Level (Western Blot, Relative to Control) 100%< 10%< 15%

Visualizations

TFCP2_Knockout_Workflow cluster_design gRNA Design & Cloning cluster_delivery Cellular Delivery & Selection cluster_validation Knockout Validation cluster_cloning Clonal Isolation gRNA_design gRNA Design (TFCP2 Exon 2) oligo_synthesis Oligo Synthesis & Annealing gRNA_design->oligo_synthesis ligation Ligation into Cas9 Vector oligo_synthesis->ligation transformation Transformation & Sequencing ligation->transformation transfection Transfection of Target Cells transformation->transfection selection Antibiotic Selection transfection->selection expansion Expansion of Knockout Pool selection->expansion t7e1 T7E1 Assay (Genomic) expansion->t7e1 qrpcr qRT-PCR (mRNA) expansion->qrpcr western Western Blot (Protein) expansion->western single_cell Single-Cell Cloning western->single_cell clonal_expansion Clonal Expansion single_cell->clonal_expansion

Caption: CRISPR/Cas9 workflow for generating TFCP2 knockout cell lines.

TFCP2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGFα EGFR EGFR EGF->EGFR Wnt Wnt Frizzled Frizzled Wnt->Frizzled AKT AKT EGFR->AKT Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibits TFCP2 TFCP2 AKT->TFCP2 Activates Beta_Catenin β-catenin TCF TCF Beta_Catenin->TCF Binds Destruction_Complex->Beta_Catenin Degrades TFCP2->EGF Induces Target_Genes Target Gene Expression TFCP2->Target_Genes Regulates TCF->Target_Genes Activates

References

Application Notes: Immunohistochemistry Staining Protocol for Target Protein (Adaptable for CP102)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within the cellular components of a tissue. This protocol provides a detailed procedure for the detection of a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. While the specific protein "CP102" is not a widely recognized standard designation, this protocol can be adapted for a variety of protein targets, such as CCDC102A or CD102 (ICAM2), by optimizing antibody concentrations and antigen retrieval methods. This technique is critical for researchers, scientists, and drug development professionals in assessing protein expression in both normal and pathological tissues.[1][2]

The protocol employs an indirect detection method, which offers higher sensitivity compared to direct methods.[1] A primary antibody specifically binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.

Data Presentation

Following the IHC staining, quantitative analysis can be performed to assess the level of protein expression. The following table provides a template for summarizing such data, often using a scoring method that considers both the intensity of the staining and the percentage of positively stained cells.

Sample IDTissue TypeStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)Localization
Control 1Normal Brain0<1%0Not Observed
Control 2Normal Liver1+10%10Cytoplasmic
Test 1Tumor A3+80%240Membranous
Test 2Tumor B2+50%100Nuclear
Test 3Treated Tumor A1+20%20Cytoplasmic

Staining Intensity: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong). H-Score is a semi-quantitative scoring method calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)].

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could involve a target protein. Understanding the pathway can provide context for the protein's expression pattern and function.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Relay1 Relay Protein 1 Receptor->Relay1 TargetProtein Target Protein (e.g., this compound) Relay1->TargetProtein Relay2 Relay Protein 2 TargetProtein->Relay2 TF Transcription Factor Relay2->TF Gene Target Gene TF->Gene

Caption: A generic signaling cascade illustrating the potential role of a target protein.

Experimental Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Antibody Diluent (e.g., PBS with 1% BSA)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

  • Coplin jars or staining dishes

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[3]

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.[3]

    • Hydrate slides in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides in gently running tap water for 1 minute, followed by a final rinse in deionized water.

  • Antigen Retrieval:

    • This step is crucial for unmasking the antigen epitopes that have been cross-linked by formalin fixation. The optimal method (heat-induced or enzymatic) and buffer will depend on the primary antibody.

    • Pre-heat the Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.

    • Immerse the slides in the hot buffer and incubate for 20-40 minutes.[1]

    • Allow the slides to cool at room temperature for at least 20 minutes before proceeding.[4]

    • Rinse slides with PBS three times for 2 minutes each.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.[5]

    • Rinse slides with PBS three times for 2 minutes each.[3]

  • Blocking:

    • Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific binding of the antibodies.[5]

    • Drain the blocking solution, but do not rinse.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Antibody Diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber. (Alternatively, incubate for 1-2 hours at room temperature).[3]

    • Rinse slides with PBS three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, to the sections.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Rinse slides with PBS three times for 5 minutes each.

  • Detection:

    • Apply Streptavidin-HRP to the sections and incubate for 30 minutes at room temperature.[3]

    • Rinse slides with PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution immediately before use and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei blue.

    • "Blue" the sections by rinsing in running tap water.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections by passing them through 70%, 80%, 95%, and two changes of 100% ethanol for 3 minutes each.

    • Clear the sections in two changes of xylene for 3 minutes each.

    • Apply a coverslip using a permanent mounting medium.

  • Visualization:

    • Allow the slides to dry completely.

    • Examine the staining under a light microscope. The target protein should appear brown, and the nuclei should be blue.

Experimental Workflow Diagram

The following diagram outlines the major steps in the immunohistochemistry protocol.

IHC_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End: Microscopic Analysis dehydrate_mount->end

Caption: A flowchart of the key stages in the immunohistochemistry protocol.

Controls

For accurate interpretation of the results, it is essential to include the following controls:

  • Positive Control: A tissue known to express the target protein.

  • Negative Control: A tissue known not to express the target protein.

  • Isotype Control: A slide incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.[6]

  • No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody and detection system.

References

Application Notes and Protocols: Western Blot Analysis of CYP102 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP102, commonly known as Cytochrome P450 BM3, is a catalytically self-sufficient enzyme originally isolated from the bacterium Bacillus megaterium.[1][2] This enzyme is a natural fusion of a cytochrome P450 heme domain and a diflavin reductase domain, which allows it to perform monooxygenase activity without the need for a separate reductase partner.[3] Its high catalytic efficiency and broad substrate specificity have made it a subject of extensive research for applications in biotechnology and drug metabolism studies.[1]

These application notes provide a detailed protocol for the analysis of CYP102 expression using Western blotting, a fundamental technique for protein detection and quantification.

Quantitative Data Presentation

The expression of CYP102 in Bacillus megaterium can be induced by a variety of compounds. The following table summarizes the induction of CYP102 expression in response to specific chemical inducers.

Inducer CompoundConcentrationIncubation TimeFold Induction of CYP102Reference
17 beta-estradiol150 µM4 hours2-fold[2]
4-sec-butylphenol (B1210997)up to 300 µM6 hoursDose- and time-dependent increase[2]

Experimental Protocols

This section details the step-by-step methodology for performing Western blot analysis of CYP102 expression.

Sample Preparation (Protein Extraction from Bacillus megaterium)
  • Cell Culture and Induction:

    • Grow Bacillus megaterium cultures to the mid-logarithmic phase in an appropriate medium.

    • To induce CYP102 expression, supplement the culture medium with the desired concentration of the inducing agent (e.g., 150 µM 17 beta-estradiol).

    • Continue to incubate the cultures under inducing conditions for the specified duration (e.g., 4 hours).

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis:

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.

    • Lyse the cells by sonication on ice or by using a French press to ensure efficient protein extraction.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of protein samples onto the gel.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Sample Preparation for Loading:

    • Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a pre-stained protein molecular weight marker into the wells of an SDS-polyacrylamide gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Membrane and Gel Equilibration:

    • Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.

  • Transfer:

    • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.

    • Perform the protein transfer from the gel to the membrane. This can be done using a wet or semi-dry transfer system.

Immunodetection
  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CYP102, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection
  • Chemiluminescent Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the CYP102 band intensity to a loading control protein (e.g., a housekeeping gene product) to ensure accurate comparison between samples.

Visualizations

Experimental Workflow for Western Blot Analysis of CYP102

WesternBlotWorkflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection CellCulture Cell Culture & Induction CellLysis Cell Lysis CellCulture->CellLysis Quantification Protein Quantification CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection & Analysis SecondaryAb->Detection

References

Application Notes: High-Throughput Screening for SAP102 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic "High-throughput screening for CP102 modulators" is necessary. Initial research revealed that "this compound" can refer to at least two distinct proteins: Synapse-associated protein 102 (SAP102), a key scaffolding protein involved in neuronal signaling, and Cytochrome P450 102A1 (CYP102A1), a bacterial enzyme. Given the context of signaling pathways mentioned in the prompt, this document will focus on Synapse-associated protein 102 (SAP102) . Should your interest lie with CYP102A1, please note that the following information would not be applicable.

Introduction

Synapse-associated protein 102 (SAP102) is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins.[1][2][3] It plays a critical role in the trafficking, localization, and signaling of N-methyl-D-aspartate receptors (NMDARs) at excitatory synapses.[1][2][3] SAP102 directly binds to the GluN2B subunit of the NMDAR and couples it to downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[1][2][3] Dysregulation of SAP102 function has been implicated in neurodevelopmental disorders and cognitive deficits, making it a compelling target for therapeutic intervention.[1][2]

These application notes provide a framework for the discovery of novel small-molecule modulators of the SAP102-NMDAR interaction using high-throughput screening (HTS) methodologies. The described protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery for neurological disorders.

Principle of the Assay

The primary HTS assay is designed to identify compounds that disrupt or enhance the interaction between SAP102 and the C-terminal domain of the NMDAR GluN2B subunit. A fluorescence polarization (FP) assay is a suitable format for this purpose. In this assay, a fluorescently labeled peptide derived from the GluN2B C-terminus is used as a tracer. When the tracer binds to the larger SAP102 protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization value. Small molecules that disrupt this interaction will cause the tracer to tumble more freely, leading to a decrease in fluorescence polarization. Conversely, compounds that stabilize the interaction may lead to an increase in the signal.

Signaling Pathway and Experimental Workflow

SAP102 Signaling Pathway

SAP102 acts as a scaffold to link NMDAR activation to downstream intracellular signaling cascades. Upon binding of glutamate (B1630785) and a co-agonist (like D-serine or glycine) to the NMDAR, the channel opens, allowing Ca2+ influx. This calcium signal, in concert with SAP102, activates downstream effectors such as Ras-guanine nucleotide-releasing factors (Ras-GRFs), which in turn activate the Ras-ERK pathway, leading to changes in gene expression and synaptic plasticity.

SAP102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDAR NMDA Receptor (GluN1/GluN2B) SAP102 SAP102 NMDAR->SAP102 interacts Ca2 Ca²⁺ NMDAR->Ca2 influx RasGRF Ras-GRF SAP102->RasGRF activates Ca2->RasGRF activates Ras Ras RasGRF->Ras activates ERK ERK Ras->ERK activates Gene Gene Expression & Synaptic Plasticity ERK->Gene regulates Glutamate Glutamate Glutamate->NMDAR binds

Figure 1: Simplified SAP102 Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow is a multi-step process that begins with a primary screen of a large compound library to identify initial "hits". These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

HTS_Workflow CompoundLibrary Compound Library (~100,000 compounds) PrimaryScreen Primary Screen (Fluorescence Polarization) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (Z-score > 2) PrimaryScreen->HitIdentification DoseResponse Dose-Response Analysis (IC50/EC50 determination) HitIdentification->DoseResponse Hits SecondaryAssays Secondary Assays (e.g., AlphaScreen, SPR) DoseResponse->SecondaryAssays CellBasedAssays Cell-Based Assays (e.g., NMDAR activity) SecondaryAssays->CellBasedAssays LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization

Figure 2: High-Throughput Screening Workflow for SAP102 Modulators.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization

Objective: To identify compounds that modulate the SAP102-GluN2B interaction from a large chemical library.

Materials:

  • Purified recombinant human SAP102 protein

  • Fluorescently labeled peptide derived from the C-terminus of GluN2B (e.g., 5-FAM-KKLSSIESDV)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Compound library plates (e.g., 10 mM in DMSO)

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of measuring fluorescence polarization

Method:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the assay plates. Also, prepare control wells containing DMSO only (negative control) and a known inhibitor or no SAP102 (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of SAP102 protein in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled GluN2B peptide in assay buffer. The final concentration of the peptide should be in the low nanomolar range and optimized based on initial binding experiments.

  • Assay Procedure:

    • Add 5 µL of the 2X SAP102 solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent GluN2B peptide solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the Z-score for each compound well to identify statistically significant hits.

  • Compounds with a Z-score greater than 2 (for inhibitors) or less than -2 (for enhancers) are considered primary hits.

Protocol 2: Dose-Response Analysis

Objective: To determine the potency (IC50 or EC50) of the primary hits.

Method:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the fluorescence polarization assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the fluorescence polarization signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Data Presentation

Table 1: Representative Data from a Primary HTS Campaign

MetricValue
Number of Compounds Screened100,000
Hit Rate (Z-score > 2)0.5%
Number of Primary Hits500
Z'-factor0.75

Table 2: Dose-Response Data for a Representative Hit Compound

Compound IDAssay TypeIC50 (µM)Hill Slope
Hit-001FP5.21.1
Hit-002FP12.80.9
Hit-003FP25.11.3

The protocols and workflows detailed in these application notes provide a robust starting point for the identification and characterization of novel modulators of the SAP102-NMDAR interaction. Successful execution of these screens could lead to the discovery of valuable tool compounds for studying SAP102 biology and potential therapeutic leads for a variety of neurological disorders. Further characterization of hits in secondary and cell-based assays will be crucial to validate their mechanism of action and physiological relevance.

References

Application Notes and Protocols for CP102 (MT-102) Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the formulation and delivery methods for CP102, a novel anti-inflammatory agent. The focus is on a self-microemulsifying drug delivery system (SMEDDS) designed to enhance the oral bioavailability and therapeutic efficacy of this poorly water-soluble compound. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems for hydrophobic molecules.

1. Introduction to this compound (MT-102)

This compound (also referred to as MT-102 in scientific literature) is a promising anti-inflammatory agent derived from natural extracts of Juglans mandshurica and Isatis indigotica.[1] Its therapeutic potential, particularly in inflammatory conditions such as ulcerative colitis, is limited by its low aqueous solubility, which in turn leads to poor oral bioavailability.[1] To overcome this limitation, a self-microemulsifying drug delivery system (SMEDDS) has been developed. This system spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This microemulsion enhances the dissolution and absorption of the active pharmaceutical ingredient (API).[1]

2. This compound (MT-102) SMEDDS Formulation Data

The following table summarizes the key quantitative data for the optimized this compound SMEDDS formulation, designated as SMEDDS-F1.

ParameterValueReference
Formulation Composition
Oil Phase (Capmul MCM)15% (w/w)[1]
Surfactant (Tween 80)42.5% (w/w)[1]
Cosurfactant (Propylene Glycol)42.5% (w/w)[1]
Physicochemical Properties
Mean Particle Size177.5 ± 2.80 nm[1]
Indirubin (B1684374) Content (Biomarker)275 ± 5.58 µg/g[1]
Dissolution Enhancement vs. Pure Drug~15-fold higher[1]

3. Experimental Protocols

Detailed methodologies for the formulation and evaluation of the this compound (MT-102) SMEDDS are provided below.

3.1. Protocol for Formulation of this compound (MT-102) SMEDDS

This protocol describes the preparation of the optimized SMEDDS-F1 formulation.

Materials:

  • This compound (MT-102) extract

  • Oil: Capmul MCM

  • Surfactant: Tween 80

  • Cosurfactant: Propylene (B89431) Glycol

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the components of the SMEDDS formulation according to the specified ratios: 15% Capmul MCM, 42.5% Tween 80, and 42.5% propylene glycol (w/w).

  • Combine the weighed components in a glass vial.

  • Vortex the mixture until a homogenous, transparent liquid is formed.

  • Incorporate the this compound (MT-102) extract into the blank SMEDDS formulation and vortex until the extract is completely dissolved.

3.2. Protocol for In Vitro Drug Release Study

This protocol details the method for assessing the release of the biomarker, indirubin, from the SMEDDS formulation compared to the pure drug.

Materials:

  • This compound (MT-102) SMEDDS formulation

  • Pure this compound (MT-102) extract

  • Dissolution apparatus (e.g., USP Apparatus II)

  • Dissolution media at various pH values (e.g., pH 1.2, 4.0, 6.8)

  • Syringes with filters

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the dissolution media and equilibrate to 37 ± 0.5 °C.

  • Add a known quantity of the this compound SMEDDS formulation or pure this compound extract to the dissolution vessels containing the media.

  • Begin agitation at a specified speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium.

  • Filter the sample immediately to prevent further dissolution.

  • Analyze the concentration of indirubin in the filtered samples using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug released over time.

4. Visualizations

4.1. Logical Workflow for this compound (MT-102) SMEDDS Development

cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Efficacy Studies A Solubility Studies in Oils, Surfactants, Cosurfactants B Construction of Pseudoternary Phase Diagrams A->B C Selection of Optimal SMEDDS Composition B->C D Particle Size Analysis C->D E Drug Content Determination C->E F In Vitro Drug Release Studies C->F G Oral Administration to Ulcerative Colitis Mouse Model F->G H Assessment of Inflammatory Markers (e.g., IL-6, TNF-α) G->H cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation A This compound SMEDDS Formulation B Dispersion in GI Fluids A->B C Spontaneous Formation of Fine Microemulsion B->C D Increased Surface Area for Dissolution C->D E Enhanced Solubilization of this compound C->E F Improved Absorption Across Intestinal Epithelium D->F E->F G Increased Bioavailability F->G H Enhanced Therapeutic Efficacy G->H

References

Quantitative PCR Application Notes and Protocols for CP102 (CCDC102A) Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP102, officially known as Coiled-Coil Domain Containing 102A (CCDC102A), is a critical protein involved in the regulation of centrosome duplication and cohesion. Dysregulation of CCDC102A can lead to abnormal spindle assembly and chromosomal instability, hallmarks of various developmental disorders and tumorigenesis. Accurate and reliable quantification of CCDC102A gene expression is therefore essential for research into cell cycle regulation, cancer biology, and the development of novel therapeutic strategies. These application notes provide validated quantitative PCR (qPCR) primers and a detailed protocol for the analysis of CCDC102A gene expression.

Quantitative Data Summary

For accurate and reproducible qPCR analysis of this compound (CCDC102A) gene expression, validated primer sets are crucial. The following tables provide primer sequences for both human and mouse orthologs, sourced from the highly reputable PrimerBank database.

Table 1: Human CCDC102A qPCR Primers

PrimerBank IDForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
37166169a1GCTGGAGGAAGAGCGGCTCCTTCATAGGCACGGATCTCT138

Table 2: Mouse Ccdc102a qPCR Primers

PrimerBank IDForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
7000501a1AGCCAGTCCAGAAAGTGCTCGAGCATCTCCTGCTTGGTCTT134

Experimental Workflow

The overall workflow for quantifying this compound (CCDC102A) gene expression using qPCR is a multi-step process that requires careful execution to ensure data quality and reproducibility. The key stages are outlined in the diagram below.

qPCR Workflow cluster_pre_pcr Pre-PCR cluster_pcr qPCR cluster_post_pcr Post-PCR Sample_Collection Sample Collection (Cells or Tissues) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Acquisition Data Acquisition (Ct Values) qPCR_Run->Data_Acquisition Data_Analysis Data Analysis (Relative Quantification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound gene expression analysis.

This compound (CCDC102A) Signaling Pathway in Centrosome Duplication

CCDC102A plays a pivotal role in maintaining genomic stability by ensuring the fidelity of centrosome duplication. Its function is tightly regulated within the cell cycle. The diagram below illustrates the known signaling pathway involving CCDC102A at the centrosome.

This compound Signaling Pathway cluster_regulation Regulation of CCDC102A cluster_function CCDC102A Function at the Centrosome Nek2A Nek2A Kinase CCDC102A_active Active CCDC102A (at Centrosome) Nek2A->CCDC102A_active Phosphorylation (at Mitosis Onset) CCDC102A_inactive Inactive CCDC102A (removed from Centrosome) CCDC102A_active->CCDC102A_inactive Removal from Centrosome Cep192_Cep152 Cep192-Cep152 Interaction CCDC102A_active->Cep192_Cep152 Inhibits CNap1 C-Nap1 CCDC102A_active->CNap1 Recruits Centrosome_Duplication Centrosome Over-duplication Cep192_Cep152->Centrosome_Duplication Promotes Centrosome_Cohesion Centrosome Cohesion CNap1->Centrosome_Cohesion Maintains

Troubleshooting & Optimization

Technical Support Center: Optimizing CIL-102 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CIL-102 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is CIL-102 and what is its mechanism of action?

A1: CIL-102, or 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is an alkaloid derivative of Camptotheca acuminata.[1][2] It exhibits anti-tumor properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][3] Its primary mechanisms of action involve the disruption of microtubule organization and the activation of several signaling pathways, including the JNK1/2, p50 NF-κB/p300, and ERK1/2 pathways, leading to cell cycle arrest at the G2/M phase and programmed cell death.[1][2][4]

Q2: What is a typical starting concentration for CIL-102 in in vitro studies?

A2: Based on published studies, a typical starting concentration for CIL-102 ranges from 1 µM to 10 µM. For instance, in colorectal cancer cell lines DLD-1 and HCT-116, treatment with 1 µM CIL-102 for 24 hours resulted in approximately 50-55% cell survival.[1] For initial dose-response experiments, a wider range (e.g., 0.1 µM to 20 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with CIL-102?

A3: Incubation times can vary depending on the cell line and the endpoint being measured. Common incubation times reported in the literature range from 6 to 72 hours. For example, in DLD-1 cells, effects on apoptosis and cell cycle were observed as early as 6 hours, with more pronounced effects at 24 hours.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your study.

Q4: What are the known signaling pathways affected by CIL-102?

A4: CIL-102 has been shown to modulate several key signaling pathways involved in cell proliferation and survival. These include the activation of the JNK1/2 and ERK1/2 MAP kinase pathways, as well as the p50 NF-κB/p300 signaling cascade.[1][2][4] These events lead to the upregulation of p21 and GADD45, which in turn causes cell cycle arrest and apoptosis.[1]

Troubleshooting Guide

Problem 1: Low or no cytotoxic effect observed at expected concentrations.

Possible Cause Suggested Solution
Cell line resistance Different cell lines exhibit varying sensitivity to CIL-102. Verify the reported sensitivity of your cell line or perform a dose-response experiment with a wider concentration range.
Incorrect drug concentration Ensure proper stock solution preparation and dilution. Verify the final concentration in the culture medium.
Sub-optimal incubation time The effect of CIL-102 may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Drug degradation Prepare fresh dilutions of CIL-102 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: High variability between replicate wells.

Possible Cause Suggested Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge effects in culture plates To minimize evaporation and temperature gradients, avoid using the outer wells of the culture plate. Fill the outer wells with sterile PBS or media.
Inconsistent drug addition Add CIL-102 solution consistently to each well. Ensure thorough but gentle mixing after addition.

Problem 3: Unexpected cell morphology or behavior.

Possible Cause Suggested Solution
Solvent toxicity If using a solvent like DMSO to dissolve CIL-102, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess its effect.
Contamination Visually inspect cultures for signs of microbial contamination. If suspected, discard the culture and use fresh, sterile reagents.

Quantitative Data Summary

Table 1: Effective Concentrations of CIL-102 in Various Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeEffect
DLD-1Colorectal Cancer1 µM24 hours~55% cell survival[1]
HCT-116Colorectal Cancer1 µM24 hours~50% cell survival[1]
DLD-1Colorectal Cancer1-2 µM24 hoursReduced cell migration[5]
PC-3Prostate CancerDose-dependentNot specifiedInhibition of cell growth[6]
U87Astrocytoma1.0 µMNot specifiedPhosphorylation of ERK1/2, cell cycle arrest[2]
LNCaP C-81Prostate Cancer1 µM (derivatives)72 hoursReduced cell viability by ≥50%[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of CIL-102 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of CIL-102 and a vehicle control for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells and treat with CIL-102 as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

CIL102_Signaling_Pathway CIL102 CIL-102 Microtubules Microtubule Polymerization CIL102->Microtubules inhibits JNK_ERK JNK1/2 & ERK1/2 Activation CIL102->JNK_ERK NFkB_p300 p50 NF-κB / p300 Activation CIL102->NFkB_p300 CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest p21_GADD45 p21 & GADD45 Upregulation JNK_ERK->p21_GADD45 NFkB_p300->p21_GADD45 p21_GADD45->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: CIL-102 signaling pathway leading to cell cycle arrest and apoptosis.

Experimental_Workflow Start Start: Cell Seeding Treatment CIL-102 Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis End End: Optimal Concentration Determined DataAnalysis->End

Caption: General experimental workflow for optimizing CIL-102 concentration.

References

Technical Support Center: Improving the Solubility of Compound CP102

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Compound CP102 is a model designation for a poorly soluble molecule. The data and protocols provided herein are representative and intended to serve as a general guide for researchers facing similar challenges.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A: The intrinsic aqueous solubility of this compound is very low, typically measured to be less than 1 µg/mL at neutral pH (pH 7.4). This characteristic classifies it as a poorly soluble compound, which can present challenges for in vitro and in vivo studies.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture media?

A: This is a common issue known as precipitation, which often occurs when a concentrated stock solution of a hydrophobic compound (usually in an organic solvent like DMSO) is diluted into an aqueous system.[1] The organic solvent is miscible with the water, but the compound (this compound) is not, causing it to "crash out" of the solution as a solid.[1]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to maintain the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] However, cellular tolerance is cell-line specific, and it is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on your experimental model.[1]

Q4: Can I heat the solution to dissolve more this compound?

A: Gently warming the solution can increase the solubility of some compounds.[1] However, this should be done with caution. Excessive heat can degrade thermally sensitive compounds like this compound. It is recommended to conduct stability studies to determine the acceptable temperature range. Generally, an increase in the temperature of a solution increases the solubility of a solid solute.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues encountered during experiments.

Issue 1: Precipitate Forms Immediately Upon Dilution

  • Cause: "Solvent Shift" or "Fall-Out." This occurs when the this compound stock solution (in 100% organic solvent) is rapidly diluted into an aqueous buffer, exceeding its solubility limit in the mixed solvent system.[1]

  • Solutions:

    • Optimize Dilution Method: Instead of adding the stock directly to the full volume of media, add the stock solution dropwise into the vortex of the pre-warmed media.[1] This rapid, turbulent mixing helps disperse the compound before it can aggregate and precipitate.

    • Reduce Stock Concentration: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to the media, but the more gradual change in solvent composition can prevent precipitation. Be mindful of the final organic solvent concentration.[1]

    • Use a Co-solvent System: Prepare the final solution using a mixture of the aqueous buffer and a water-miscible organic solvent (co-solvent).[2][3] This increases the overall solvating power of the vehicle.

Issue 2: Precipitate Forms Over Time in the Incubator

  • Cause: Thermodynamic Instability. The initially clear solution may be supersaturated, a metastable state. Over time, at a stable temperature (e.g., 37°C), the compound begins to nucleate and crystallize out of solution until it reaches its true thermodynamic equilibrium solubility.[1]

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its equilibrium solubility in the final medium.

    • Employ Solubilizing Excipients: Incorporate formulation aids that can form complexes with this compound, keeping it in solution. Cyclodextrins are a common and effective choice for this purpose.[4][5][6]

    • pH Modification: If this compound has ionizable groups, adjusting the pH of the medium can significantly increase its solubility.[][8]

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Experiment check_timing When does it precipitate? start->check_timing immediately Immediately upon diluting stock solution check_timing->immediately Immediately over_time Over time in the incubator check_timing->over_time Over Time sol_immediate_1 Optimize Dilution: Add stock dropwise to vortexing media immediately->sol_immediate_1 sol_over_time_1 Reduce final working concentration of this compound over_time->sol_over_time_1 sol_immediate_2 Lower stock concentration (e.g., from 10mM to 1mM) sol_immediate_1->sol_immediate_2 end_node Clear Solution Achieved sol_immediate_1->end_node sol_immediate_2->end_node sol_over_time_2 Use Solubilizing Excipients (e.g., Cyclodextrins) sol_over_time_1->sol_over_time_2 sol_over_time_1->end_node sol_over_time_3 Adjust pH of the experimental buffer sol_over_time_2->sol_over_time_3 sol_over_time_2->end_node sol_over_time_3->end_node

A workflow for troubleshooting this compound precipitation issues.

Data on this compound Solubility Enhancement

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility of this compound in Common Solvents

Solvent Polarity Solubility (mg/mL) at 25°C
Water High < 0.001
PBS (pH 7.4) High < 0.001
Ethanol Medium 1.5
Propylene Glycol Medium 5.2
PEG 400 Medium 8.9

| DMSO | High | > 50 |

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound

Aqueous System (pH 7.4) Co-solvent % (v/v) Solubility (µg/mL) at 25°C Fold Increase
PBS 0% < 1 -
PBS + Ethanol 10% 12 ~12x
PBS + PEG 400 10% 45 ~45x

| PBS + DMSO | 5% | 28 | ~28x |

Table 3: Effect of pH on Aqueous Solubility of this compound

Buffer pH Classification Solubility (µg/mL) at 25°C
2.0 Acidic 75.4
5.0 Acidic 5.2
7.4 Neutral < 1.0
9.0 Basic < 1.0

Note: Data suggests this compound is a weak base, with solubility increasing significantly at low pH.[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol uses the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9]

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) into a series of vials containing the desired test solvent (e.g., water, PBS, co-solvent mixtures).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all solid particles.[9]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: Determine the concentration by comparing the result against a standard calibration curve prepared with known concentrations of this compound.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol helps identify an effective co-solvent to improve this compound solubility for stock solution preparation.

  • Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).[3][10]

  • Prepare Mixtures: Create a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Determine Solubility: Using Protocol 1, determine the equilibrium solubility of this compound in each co-solvent mixture.

  • Analyze and Select: Plot solubility versus co-solvent percentage. Select the system that provides the required solubility at the lowest possible co-solvent concentration to minimize potential toxicity or off-target effects.

Below is a diagram illustrating the strategy for selecting a solubilization method.

G cluster_1 Solubilization Strategy Selection start Poorly Soluble Compound (this compound) is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes cosolvency Co-solvency is_ionizable->cosolvency No check_solubility_ph Is solubility sufficient after pH adjustment? ph_modification->check_solubility_ph check_solubility_cosolvent Is solubility sufficient with acceptable co-solvent %? cosolvency->check_solubility_cosolvent complexation Complexation (e.g., Cyclodextrins) combine_approaches Combine Approaches (e.g., pH + Co-solvent) complexation->combine_approaches check_solubility_ph->cosolvency No formulation_success Proceed with Formulation check_solubility_ph->formulation_success Yes check_solubility_cosolvent->complexation No check_solubility_cosolvent->formulation_success Yes combine_approaches->formulation_success

A decision tree for selecting a suitable solubilization strategy.

References

CP102 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP102, a next-generation antisense oligonucleotide (ASO) therapeutic. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, single-stranded nucleic acid molecule designed to bind to a specific target RNA sequence.[1][2][3] This binding can modulate gene expression through several mechanisms, including RNase H-mediated degradation of the target RNA, steric hindrance of translation, or modulation of splicing.[3][4][5] The precise mechanism of action is dependent on the chemistry and design of the ASO.[3]

Q2: What are the critical first steps when starting experiments with this compound?

A2: For new users, we recommend starting with a dose-response experiment to determine the optimal concentration that provides maximum target knockdown with minimal cytotoxicity.[6][7] It is also crucial to include appropriate controls, such as a negative control ASO with a scrambled sequence and a positive control ASO targeting a well-characterized gene, to validate your experimental setup.[8][9]

Q3: How should I handle and store this compound?

A3: this compound is typically shipped lyophilized and should be stored at -20°C. Before use, centrifuge the vial to pellet the contents and reconstitute in a nuclease-free buffer, such as sterile phosphate-buffered saline (PBS) or IDTE buffer, to the desired stock concentration.[7] Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: What are potential sources of variability in my this compound experiments?

A4: Variability can arise from several factors, including inconsistencies in cell culture conditions (e.g., cell density at transfection), transfection efficiency, reagent quality, and pipetting errors.[10] It is also important to consider the biological variability of the cell model being used.[8] Standardizing protocols and using appropriate controls are key to minimizing variability.

Troubleshooting Guides

Issue 1: Low or no knockdown of the target gene.

  • Possible Cause: Suboptimal ASO concentration.

    • Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for your specific cell type and target.[6]

  • Possible Cause: Inefficient delivery to cells.

    • Solution: Optimize the transfection protocol. This may involve trying different transfection reagents, adjusting the ASO-to-reagent ratio, or increasing the incubation time.[1][11][12] For some cell types, gymnotic uptake (uptake without a transfection reagent) may be an option, though it requires higher ASO concentrations and longer incubation times.[12]

  • Possible Cause: The target RNA sequence may have secondary structures that make it inaccessible.

    • Solution: Consider testing additional ASOs targeting different regions of the same gene.[6][13]

  • Possible Cause: Incorrect quantification method.

    • Solution: Ensure your qPCR primers are specific and efficient. It is recommended to use two different qPCR assays targeting different regions of the transcript to confirm the knockdown.[7] For protein-level analysis, validate your antibodies and ensure you are loading equal amounts of protein in your Western blot.[9]

Issue 2: High cytotoxicity observed in treated cells.

  • Possible Cause: ASO concentration is too high.

    • Solution: Reduce the concentration of this compound. Determine the maximum tolerated dose through a cytotoxicity assay.[6][14]

  • Possible Cause: Toxicity from the transfection reagent.

    • Solution: Optimize the concentration of the transfection reagent and the incubation time. Some cell lines are more sensitive to certain reagents.

  • Possible Cause: The target gene is essential for cell survival.

    • Solution: If the observed toxicity correlates with target knockdown, it may be an on-target effect.[6] Consider using a lower concentration of this compound that still provides sufficient knockdown for your experimental endpoint.

  • Possible Cause: Off-target effects.

    • Solution: Sequence analysis can help predict potential off-target binding sites.[15][16] It is crucial to use a scrambled-sequence negative control to differentiate between sequence-specific and non-specific toxicity.[8]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variation in cell culture conditions.

    • Solution: Standardize cell culture procedures, including passage number, confluency at the time of transfection, and media composition.[10]

  • Possible Cause: Reagent variability.

    • Solution: Use consistent lots of reagents, especially transfection reagents and cell culture media. Prepare fresh dilutions of ASOs for each experiment.

  • Possible Cause: Lack of appropriate controls.

    • Solution: Always include positive and negative controls in every experiment to monitor for consistency and to help identify the source of variability.[8][9]

Data Presentation

Table 1: Example Dose-Response of this compound on Target mRNA Expression
This compound Concentration (nM)Target mRNA Expression (% of Control)Standard Deviation
0.195.24.1
175.86.3
1042.13.9
3015.62.8
1008.31.9
Table 2: Example Cytotoxicity Profile of this compound
This compound Concentration (nM)Cell Viability (% of Control)Standard Deviation
198.72.5
1096.43.1
3092.14.0
10085.35.2
30060.76.8

Experimental Protocols

Protocol 1: ASO Transfection in Adherent Cells

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • This compound and control ASOs (100 µM stock)

  • Cationic lipid transfection reagent (e.g., RNAiMax)

  • Opti-MEM I Reduced Serum Medium

  • 96-well tissue culture plates

Methodology:

  • The day before transfection, seed cells in a 96-well plate to ensure they reach 80-90% confluency at the time of transfection.

  • On the day of transfection, prepare the ASO-lipid complexes. For each well, dilute the desired amount of ASO into Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[7]

  • Add the ASO-lipid complex to the cells in each well.

  • Incubate the cells for 24-72 hours before analysis. The optimal incubation time should be determined empirically.[6]

Protocol 2: Quantification of mRNA Knockdown by qRT-PCR

Materials:

  • ASO-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific forward and reverse primers

  • Housekeeping gene primers (for normalization)

Methodology:

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene.[7]

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-mRNA Pre-mRNA mRNA mRNA Pre-mRNA->mRNA Splicing RNase H RNase H mRNA->RNase H Recruitment Protein Protein mRNA->Protein This compound This compound This compound->mRNA Hybridization Degraded mRNA Degraded mRNA RNase H->Degraded mRNA Cleavage Cellular Response Cellular Response Protein->Cellular Response

Caption: Simplified signaling pathway of this compound-mediated mRNA degradation.

Experimental_Workflow A 1. Cell Seeding B 2. ASO Transfection (this compound & Controls) A->B C 3. Incubation (24-72 hours) B->C D 4. Harvest Cells C->D E 5a. RNA Extraction D->E F 5b. Protein Lysis D->F G 6a. qRT-PCR E->G H 6b. Western Blot F->H I 7. Data Analysis G->I H->I

Caption: Standard experimental workflow for assessing this compound efficacy.

Troubleshooting_Guide Start Inconsistent or Unexpected Results Q1 Is target knockdown observed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is cytotoxicity high? A1_Yes->Q2 Sol_NoKnockdown Troubleshoot Delivery: - Optimize transfection reagent - Check ASO concentration - Test alternative ASO sequences A1_No->Sol_NoKnockdown A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Cytotoxicity Troubleshoot Toxicity: - Lower ASO concentration - Check reagent toxicity - Confirm on-target effect A2_Yes->Sol_Cytotoxicity Sol_Variability Address Variability: - Standardize cell culture - Check reagent consistency - Use proper controls A2_No->Sol_Variability End Consistent Results Sol_Variability->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Preventing CP102 Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the CP102 protein during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound might be degrading in my experiments?

A1: In eukaryotic cells, there are two major pathways for protein degradation that could be affecting your this compound protein: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway.[1][2][3][4] The UPS involves the tagging of proteins with ubiquitin, which marks them for destruction by a large protein complex called the proteasome.[1][2][3] This pathway is crucial for regulating the levels of many cellular proteins.[1][3] The autophagy-lysosomal pathway involves the engulfment of cellular components, including proteins, into vesicles called autophagosomes, which then fuse with lysosomes for degradation by digestive enzymes.[1][3][4] Additionally, various proteases, such as serine, cysteine, aspartic, and metalloproteases, can directly cleave and degrade proteins during sample preparation.[5]

Q2: I'm observing significant degradation of this compound during protein extraction. What are the immediate steps I can take to minimize this?

A2: To minimize this compound degradation during extraction, it is crucial to work quickly and maintain a cold environment, typically at 4°C or on ice, to reduce the activity of endogenous proteases.[6][7][8][9] The use of a protease inhibitor cocktail in your lysis buffer is essential.[7][10] These cocktails contain a mixture of inhibitors that target a broad range of proteases. Additionally, ensure your lysis buffer has an appropriate pH and ionic strength for this compound stability.[6][9][11][12] For some proteins, adding a strong denaturing agent like 7M urea (B33335) or 2% SDS can also inactivate proteases.[8]

Q3: Can the expression system I use affect the stability of my recombinant this compound protein?

A3: Yes, the choice of expression system can significantly impact protein stability. Some expression strains, like certain E. coli strains, are engineered to have reduced protease activity, which can help minimize degradation during protein expression.[7] If you suspect degradation is occurring during expression, switching to a protease-deficient cell line could be a viable solution.[7] Furthermore, expressing the protein in a different cellular compartment, such as secretion into the periplasm or extracellular space, may separate it from cytoplasmic proteases.

Q4: How do I know which degradation pathway is affecting my this compound protein?

A4: To identify the specific degradation pathway, you can use selective inhibitors. To test for proteasomal degradation, you can treat your cells with a proteasome inhibitor, such as MG132 or Bortezomib, and observe if this compound levels increase.[13][14] To investigate the involvement of the lysosomal pathway, you can use inhibitors like Bafilomycin A1 or Chloroquine, which block lysosomal acidification and function.[15][16][17] An increase in this compound levels upon treatment with these inhibitors would suggest lysosomal degradation.

Troubleshooting Guides

Issue 1: this compound protein appears degraded on a Western Blot after cell lysis.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate protease inhibition Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[7][10] Ensure the cocktail is compatible with your downstream applications.Reduced appearance of lower molecular weight degradation bands of this compound.
Suboptimal temperature Perform all cell lysis and protein extraction steps at 4°C or on ice.[6][7][8][9]Slower protease activity, leading to less degradation of the full-length this compound protein.
Incorrect buffer pH or composition Optimize the pH of your lysis buffer to a range where this compound is most stable.[6][9][11][12] Consider adding stabilizing agents like glycerol (B35011) (5-20%).[6]Enhanced stability of this compound, preserving the intact protein.
Mechanical shearing during lysis Use a gentler lysis method. If using sonication, optimize the duration and intensity to minimize heat generation and protein denaturation.Less protein fragmentation and aggregation, resulting in a clearer band for full-length this compound.
Issue 2: this compound protein levels decrease rapidly when studying its function in live cells.
Possible Cause Troubleshooting Step Expected Outcome
Ubiquitin-Proteasome Degradation Treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib, Carfilzomib) and monitor this compound levels over time.[13][14]An increase or stabilization of this compound levels, indicating its degradation is mediated by the proteasome.
Lysosomal Degradation Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) and assess this compound levels.[15][16][17]Accumulation of this compound, suggesting it is degraded via the autophagy-lysosomal pathway.
Specific Protease Activity If a specific protease is suspected, use a more targeted inhibitor for that class of protease (e.g., serine, cysteine).Stabilization of this compound if the targeted protease is responsible for its degradation.

Inhibitor Selection Guide

The following table summarizes common inhibitors used to prevent protein degradation, targeting different pathways.

Inhibitor Target Pathway/Protease Class Typical Working Concentration Notes
Protease Inhibitor Cocktail Broad Spectrum (Serine, Cysteine, Aspartic, Metalloproteases)Varies by manufacturer (e.g., 1x)Essential for initial protein extraction and purification steps.[10]
MG132 Ubiquitin-Proteasome System1-10 µMA potent, reversible, and cell-permeable proteasome inhibitor.
Bortezomib Ubiquitin-Proteasome System10-100 nMA highly specific and potent proteasome inhibitor used in research and as a therapeutic agent.[14]
Carfilzomib Ubiquitin-Proteasome System100-500 nMAn irreversible proteasome inhibitor.[14]
Bafilomycin A1 Autophagy-Lysosomal Pathway100-400 nMA specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[15][16][17]
Chloroquine Autophagy-Lysosomal Pathway25-50 µMA lysosomotropic agent that increases the pH of lysosomes, thereby inhibiting the activity of lysosomal hydrolases.[17][18]
Leupeptin Serine and Cysteine Proteases1-10 µMA reversible inhibitor of several proteases.
Aprotinin Serine Proteases1-2 µg/mLA competitive inhibitor of serine proteases like trypsin and chymotrypsin.[19]
EDTA/EGTA Metalloproteases1-5 mMChelates divalent cations like Ca2+ and Mg2+ that are required for the activity of many metalloproteases.[20]
PMSF Serine Proteases0.1-1 mMAn irreversible inhibitor of serine proteases. It is unstable in aqueous solutions and should be added fresh.[21]

Experimental Protocols

Protocol 1: General Protein Extraction with Protease Inhibition
  • Preparation: Pre-cool all buffers, tubes, and the centrifuge to 4°C. Prepare your lysis buffer and add a broad-spectrum protease inhibitor cocktail immediately before use.[7][9] A common lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100.

  • Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold PBS. Add the ice-cold lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Storage: Aliquot the protein extract and store it at -80°C to prevent degradation during freeze-thaw cycles.

Protocol 2: Investigating this compound Degradation Pathway Using Inhibitors
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with the desired inhibitor at its optimal working concentration (see table above). For example, treat with 10 µM MG132 to inhibit the proteasome or 100 nM Bafilomycin A1 to inhibit lysosomal degradation.[15][16] Include a vehicle-treated control (e.g., DMSO).

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8 hours) to observe the effect of the inhibitor on this compound protein levels.

  • Protein Extraction: At each time point, harvest the cells and perform protein extraction as described in Protocol 1, ensuring the use of protease inhibitors in the lysis buffer.

  • Western Blot Analysis: Analyze the protein extracts by SDS-PAGE and Western blotting using an antibody specific for this compound. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for this compound and the loading control. An accumulation of this compound in the inhibitor-treated samples compared to the control will indicate the involvement of that specific degradation pathway.

Visualizing Degradation Pathways and Workflows

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Lysosome Autophagy-Lysosomal Pathway This compound This compound Protein PolyUb_this compound Polyubiquitinated This compound This compound->PolyUb_this compound Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 E3->PolyUb_this compound Proteasome 26S Proteasome PolyUb_this compound->Proteasome Peptides Degraded Peptides Proteasome->Peptides CP102_agg This compound Aggregates Autophagosome Autophagosome CP102_agg->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Amino_Acids Recycled Amino Acids Autolysosome->Amino_Acids Degradation

Caption: Major intracellular protein degradation pathways.

cluster_inhibitors In-Cellulo Inhibition start Start: This compound Degradation Suspected lysis Optimize Protein Extraction: - Work at 4°C - Use Protease Inhibitors - Optimize Buffer pH start->lysis check1 Degradation Still Occurs? lysis->check1 proteasome_inhibitor Treat with Proteasome Inhibitor (e.g., MG132) check1->proteasome_inhibitor Yes lysosome_inhibitor Treat with Lysosomal Inhibitor (e.g., Bafilomycin A1) check1->lysosome_inhibitor Yes end End: Pathway Identified check1->end No wb1 Western Blot: This compound Stabilized? proteasome_inhibitor->wb1 Analyze this compound Levels wb2 Western Blot: This compound Stabilized? lysosome_inhibitor->wb2 Analyze this compound Levels ups_pathway Conclusion: UPS Pathway Involved wb1->ups_pathway Yes wb1->end No lys_pathway Conclusion: Lysosomal Pathway Involved wb2->lys_pathway Yes wb2->end No ups_pathway->end lys_pathway->end

Caption: Troubleshooting workflow for identifying this compound degradation pathway.

References

Technical Support Center: CP102 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP102 functional assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute successful experiments with the iron chelator this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a small molecule identified as an iron chelator. Its chemical name is 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one, and its CAS number is 126055-13-8. The primary function of this compound is to bind to iron, particularly ferric iron (Fe³⁺), thereby preventing it from participating in chemical reactions. This action is useful for studying the roles of iron in biological systems and for developing potential therapeutic strategies for conditions of iron overload.

Q2: What are the common functional assays for an iron chelator like this compound?

A2: Common functional assays for this compound fall into two main categories:

  • In Vitro Assays: These assays measure the direct iron-binding properties of this compound in a cell-free system. Examples include spectrophotometric assays like the ferrozine (B1204870) assay, which measures the chelation of ferrous iron (Fe²⁺)[1][2].

  • Cellular Assays: These assays assess the ability of this compound to enter cells and chelate intracellular iron. A widely used method is the calcein-AM assay, which measures the chelation of the labile iron pool within cells[1][3]. Other cellular assays can measure the mobilization of iron out of cells or the effect of iron chelation on cellular processes like proliferation and oxidative stress[4][5].

Q3: How does this compound enter cells?

A3: this compound belongs to the 3-hydroxypyridin-4-one (HPO) class of iron chelators. These compounds are designed to be lipid-soluble, which allows them to permeate cell membranes and access intracellular iron pools[4][6]. The lipophilicity of HPO chelators is a key determinant of their in vivo chelating efficiency[6].

Q4: What is the mechanism of action for 3-hydroxypyridin-4-one (HPO) iron chelators like this compound?

A4: HPO chelators like this compound are bidentate, meaning that one molecule can form two bonds with a central iron ion. To form a stable, hexadentate complex where the iron is fully coordinated, three molecules of the chelator are required to bind to one iron ion[4][7]. This 3:1 chelator-to-iron complex is then typically stable and can be excreted from the cell or the body[4][6].

Troubleshooting Guides

In Vitro Iron Chelation Assay: Ferrozine-Based Spectrophotometry

This assay quantitatively measures the ability of this compound to chelate ferrous iron (Fe²⁺). Ferrozine forms a magenta-colored complex with Fe²⁺, which absorbs light at 562 nm. An effective chelator like this compound will compete with ferrozine for Fe²⁺ binding, leading to a decrease in the magenta color and thus a lower absorbance reading[1][2].

Experimental Workflow: Ferrozine Assay

Ferrozine_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound stock solution add_this compound Add this compound/control to wells prep_this compound->add_this compound prep_fe Prepare fresh FeSO4 solution add_fe Add FeSO4 to wells prep_fe->add_fe prep_ferrozine Prepare ferrozine solution add_ferrozine Add ferrozine to initiate reaction prep_ferrozine->add_ferrozine prep_control Prepare positive control (e.g., EDTA) prep_control->add_this compound add_this compound->add_fe 1. Add sample incubate1 Incubate add_fe->incubate1 2. Add iron incubate1->add_ferrozine 3. Pre-incubate incubate2 Incubate add_ferrozine->incubate2 4. Add indicator read_abs Read absorbance at 562 nm incubate2->read_abs 5. Incubate calculate Calculate % chelation read_abs->calculate

Workflow for the ferrozine-based in vitro iron chelation assay.
Problem Possible Cause Solution
High background absorbance in blank wells Contaminated reagents or microplate.Use fresh, high-purity water and reagents. Use a new, clean microplate.
No or low chelation activity observed with this compound Incorrect concentration of this compound.Verify the concentration of the stock solution and the dilutions used.
This compound degradation.Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately.
Incorrect pH of the assay buffer.Ensure the buffer pH is within the optimal range for the assay (typically around neutral).
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of solutions in the wells.
Temperature fluctuations during incubation.Use a temperature-controlled incubator for all incubation steps.
Positive control (e.g., EDTA) shows low activity Degraded positive control.Prepare a fresh solution of the positive control.
Suboptimal assay conditions.Re-evaluate assay parameters such as incubation time and reagent concentrations.

Cellular Iron Chelation Assay: Calcein-AM Fluorescence

This fluorescence-based assay measures the ability of a chelator to bind to the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable molecule that becomes fluorescent after intracellular esterases cleave the AM group. The fluorescence of calcein (B42510) is quenched by iron from the LIP. When a cell-permeable chelator like this compound is added, it removes iron from calcein, resulting in an increase in fluorescence[1][3].

Experimental Workflow: Calcein-AM Assay

CalceinAM_Workflow cluster_prep Cell Preparation cluster_loading Calcein-AM Loading cluster_assay Chelation Assay cluster_analysis Data Analysis seed_cells Seed cells in a microplate culture_cells Culture cells to desired confluency seed_cells->culture_cells load_cells Incubate cells with Calcein-AM culture_cells->load_cells prepare_calcein Prepare Calcein-AM solution prepare_calcein->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells read_baseline Read baseline fluorescence (F₀) wash_cells->read_baseline add_this compound Add this compound or controls read_baseline->add_this compound 1. Baseline reading read_kinetic Measure fluorescence kinetically (Ft) add_this compound->read_kinetic 2. Add chelator calculate_rate Calculate rate of fluorescence increase read_kinetic->calculate_rate 3. Kinetic reading compare Compare different concentrations calculate_rate->compare

Workflow for the Calcein-AM cellular iron chelation assay.
Problem Possible Cause Solution
Low or no fluorescence signal after Calcein-AM loading Low cell viability or number.Ensure cells are healthy and seeded at an appropriate density.
Inefficient Calcein-AM loading.Optimize Calcein-AM concentration and incubation time. Ensure the Calcein-AM stock is not degraded.
High background fluorescence Incomplete removal of extracellular Calcein-AM.Wash cells thoroughly after the loading step.
Autofluorescence from cells or media.Use phenol (B47542) red-free media for the assay. Measure the autofluorescence of unstained cells and subtract it from the readings.
No increase in fluorescence after adding this compound This compound is not entering the cells.Verify the lipophilicity of the CP12 batch. If necessary, use a positive control of a known cell-permeable chelator.
Very low labile iron pool in the cells.Consider pre-loading cells with an iron source (e.g., ferric ammonium (B1175870) citrate) to increase the LIP, if appropriate for the experimental question.
High variability between wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Cell death due to this compound toxicity.Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for this compound.

Signaling Pathway

Iron Chelation and its Impact on Cellular Pathways

Iron is a critical cofactor for many enzymes and is essential for cellular processes such as DNA synthesis and cellular respiration. However, excess labile iron can be toxic as it catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and damage to lipids, proteins, and DNA. This compound, as an iron chelator, can modulate these pathways.

Iron_Chelation_Pathway cluster_cell Cellular Environment This compound This compound LIP Labile Iron Pool (Fe²⁺/Fe³⁺) This compound->LIP Chelates Iron Fenton Fenton Reaction This compound->Fenton Inhibits IronProteins Iron-containing Proteins (e.g., Ribonucleotide Reductase) This compound->IronProteins Depletes Iron from LIP->Fenton LIP->IronProteins Incorporation ROS Reactive Oxygen Species (ROS) Fenton->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage DNA_synthesis DNA Synthesis Cell_proliferation Cell Proliferation DNA_synthesis->Cell_proliferation IronProteins->DNA_synthesis

This compound sequesters labile iron, thereby inhibiting the Fenton reaction and reducing oxidative stress. It can also limit iron availability for essential iron-dependent enzymes, potentially affecting processes like DNA synthesis and cell proliferation.

Experimental Protocols

Protocol 1: Ferrozine-Based Spectrophotometric Assay for Iron Chelation

Objective: To determine the in vitro iron (Fe²⁺) chelating activity of this compound.

Materials:

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • EDTA (positive control)

  • Appropriate buffer (e.g., HEPES, pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer). Prepare serial dilutions of this compound in the assay buffer.

  • Prepare a fresh solution of ferrous sulfate (e.g., 2 mM) in water.

  • Prepare a solution of ferrozine (e.g., 5 mM) in water.

  • Prepare a series of dilutions of EDTA to serve as a positive control.

  • In a 96-well plate, add 50 µL of the this compound dilutions or EDTA to the respective wells. For the control (maximum absorbance), add 50 µL of the buffer.

  • Add 100 µL of the ferrous sulfate solution to all wells except the blank.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the color reaction by adding 50 µL of the ferrozine solution to all wells.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (Fe²⁺ + ferrozine) and A_sample is the absorbance in the presence of this compound.

Protocol 2: Calcein-AM Assay for Intracellular Iron Chelation

Objective: To assess the ability of this compound to chelate the labile iron pool in cultured cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Phenol red-free medium for the assay

  • This compound

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Prepare a stock solution of Calcein-AM in DMSO. Dilute the Calcein-AM to the final working concentration (e.g., 0.5-1 µM) in phenol red-free medium.

  • Wash the cells once with HBSS.

  • Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Add 100 µL of phenol red-free medium or HBSS to each well.

  • Measure the baseline fluorescence (F₀) using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Prepare dilutions of this compound in phenol red-free medium. Add the this compound solutions to the wells. Include a vehicle control.

  • Immediately begin kinetic measurement of fluorescence (Ft) at regular intervals (e.g., every 1-2 minutes) for a total period of 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the rate of intracellular iron chelation. Data can be plotted as the change in fluorescence (Ft - F₀) over time.

References

Technical Support Center: Stabilizing CP102 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of the protein CP102. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The stability of this compound, like most proteins, is influenced by its intrinsic properties and storage conditions.[1] The main factors leading to degradation are:

  • Aggregation: Improper storage conditions can cause this compound molecules to clump together.

  • Proteolytic Degradation: Proteases present in the sample can break down the protein.

  • Oxidation: Exposure to oxygen can lead to the modification of amino acid residues, particularly cysteine, affecting protein function.[2]

  • Denaturation: Environmental stressors such as extreme pH or temperature can cause the protein to lose its native three-dimensional structure.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can damage the protein's structure.[2][3]

Q2: What is the recommended storage temperature for this compound?

A2: The optimal storage temperature for this compound depends on the desired storage duration:

  • Short-term (hours to days): Refrigeration at 4°C is suitable, provided the buffer contains necessary stabilizing components.[2][3]

  • Long-term (days to weeks): Quick-freezing and storage at -20°C is a common practice.[2]

  • Extended long-term (months to years): For maximum stability and to minimize enzymatic activity, storage at -80°C is ideal.

Q3: How can I prevent aggregation of this compound during storage?

A3: To minimize aggregation, consider the following:

  • Optimize Protein Concentration: Storing proteins at a concentration of 1–5 mg/mL can reduce aggregation while maintaining solubility. Dilute protein solutions (< 1 mg/mL) are more susceptible to inactivation and loss.[3]

  • Buffer Optimization: Maintain the buffer pH close to the protein's isoelectric point for maximum stability.

  • Use of Additives: Incorporate anti-aggregation agents or stabilizers into the storage buffer.

Q4: Should I add any specific reagents to my this compound storage buffer?

A4: Yes, several additives can enhance the stability of this compound during long-term storage:

  • Cryoprotectants: To prevent the formation of damaging ice crystals during freezing, add glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 25-50%.[3][4]

  • Reducing Agents: To prevent oxidation of cysteine residues, include dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM.[3]

  • Protease Inhibitors: To prevent proteolytic degradation, add a cocktail of protease inhibitors to the buffer.

  • Carrier Proteins: For dilute this compound solutions, adding a carrier protein like bovine serum albumin (BSA) to a concentration of 1-5 mg/mL can prevent loss due to binding to storage vessels.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity after thawing Repeated freeze-thaw cyclesAliquot this compound into single-use vials before freezing to avoid multiple freeze-thaw events.[3]
Improper thawing methodThaw frozen this compound rapidly by immersing the vial in lukewarm running water.[2]
This compound precipitates out of solution after storage Aggregation due to high concentration or improper bufferOptimize the protein concentration and buffer composition. Consider adding anti-aggregation agents.
pH shift during freezingEnsure the buffer has adequate buffering capacity at the storage temperature.
Reduced this compound concentration over time Adsorption to the storage tubeUse low-protein-binding microcentrifuge tubes. For dilute solutions, add a carrier protein like BSA.[3]
Proteolytic degradationAdd a protease inhibitor cocktail to the storage buffer.
Evidence of protein oxidation (e.g., formation of disulfide-linked dimers) Oxidation of cysteine residuesAdd a reducing agent such as DTT or BME to the storage buffer.[3] Minimize the sample's exposure to air.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol is designed to assess the stability of this compound under exaggerated storage conditions to predict its long-term shelf life.[5]

Methodology:

  • Prepare multiple aliquots of this compound in the desired storage buffer.

  • Store the aliquots at an elevated temperature, typically 40°C with 75% relative humidity.[5]

  • At specified time points (e.g., 0, 3, and 6 months), remove an aliquot for analysis.[5]

  • Analyze the samples for key stability-indicating parameters such as:

    • Purity and Integrity: Using SDS-PAGE or size-exclusion chromatography (SEC).

    • Activity: Using a relevant biological assay.

    • Aggregation: Using dynamic light scattering (DLS) or SEC.

  • Compare the results to a control sample stored at the recommended long-term storage condition (e.g., -80°C).

Protocol 2: Real-Time Stability Study for this compound

This protocol evaluates the stability of this compound under its recommended storage conditions over an extended period.[5]

Methodology:

  • Prepare a sufficient number of aliquots of this compound in the final proposed storage buffer and container.

  • Store the aliquots at the recommended long-term storage temperature (e.g., 25°C with 60% relative humidity for room temperature stable products, or frozen conditions).[5]

  • Establish a testing schedule. For a proposed 2-year shelf life, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • At each time point, analyze the samples for the same stability-indicating parameters as in the accelerated study.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on this compound Activity

Storage Temperature (°C)Time (Months)Activity Retention (%)
4185
-20692
-801298

Table 2: Influence of Cryoprotectants on this compound Stability after Freeze-Thaw Cycles

CryoprotectantConcentration (%)Activity Retention after 5 Cycles (%)
None065
Glycerol2588
Glycerol5095
Ethylene Glycol5093

Visualizations

CP102_Degradation_Pathways cluster_stressors Stressors This compound Native this compound Aggregated Aggregated this compound This compound->Aggregated Degraded Degraded Fragments This compound->Degraded Oxidized Oxidized this compound This compound->Oxidized Denatured Denatured this compound This compound->Denatured Improper Buffer Improper Buffer Improper Buffer->Aggregated Proteases Proteases Proteases->Degraded Oxygen Oxygen Oxygen->Oxidized High Temperature High Temperature High Temperature->Denatured Freeze/Thaw Freeze/Thaw Freeze/Thaw->Denatured

Caption: Major degradation pathways for this compound under various stress conditions.

Experimental_Workflow_for_Stability_Testing start Prepare this compound Aliquots storage Store at Different Conditions (Accelerated and Real-Time) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze for Stability Parameters (Purity, Activity, Aggregation) sampling->analysis data Compare Data and Determine Shelf Life analysis->data end Final Stability Report data->end

Caption: A generalized workflow for conducting this compound stability studies.

References

Technical Support Center: Interpreting Unexpected Results in CP102 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only. "CP102" does not correspond to a known, publicly documented molecule, protein, or standard experimental assay in the life sciences field. The following content is a generalized framework for troubleshooting based on common laboratory issues and may not be directly applicable to a specific, proprietary "this compound" experiment. Researchers should always refer to their internal documentation and standard operating procedures for specific guidance.

This support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments involving "this compound". The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in laboratory settings.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible this compound Activity

Description: You are observing significant variability in the measured activity or effect of this compound across replicate experiments or between different batches of reagents.

Possible Causes and Solutions:

Possible Cause Recommended Action Success Metric
Reagent InstabilityPrepare fresh aliquots of this compound and other critical reagents. Avoid repeated freeze-thaw cycles.Consistent results across freshly prepared reagent batches.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.Coefficient of variation (CV) less than 15% for replicate measurements.
Cell-Based Assay VariabilityEnsure consistent cell seeding density, passage number, and growth conditions.Stable baseline readings in control wells.
Instrument MalfunctionPerform instrument self-checks and calibration as per the manufacturer's guidelines.Successful completion of instrument performance qualification.

Troubleshooting Workflow:

G start Start: Inconsistent Results reagent_check Check Reagent Preparation and Storage start->reagent_check pipetting_check Verify Pipetting Accuracy reagent_check->pipetting_check If no issues found resolve Issue Resolved reagent_check->resolve If issue identified and fixed cell_culture_check Assess Cell Culture Consistency pipetting_check->cell_culture_check If no issues found pipetting_check->resolve If issue identified and fixed instrument_check Perform Instrument Calibration cell_culture_check->instrument_check If no issues found cell_culture_check->resolve If issue identified and fixed instrument_check->resolve If issues addressed

Caption: Troubleshooting workflow for inconsistent this compound results.

Issue 2: Higher Than Expected Background Signal

Description: The negative control or baseline readings in your this compound assay are significantly elevated, reducing the signal-to-noise ratio and making it difficult to interpret the results.

Possible Causes and Solutions:

Possible Cause Recommended Action Success Metric
Contaminated ReagentsUse fresh, sterile reagents and buffers. Filter-sterilize solutions where appropriate.Background signal returns to baseline levels.
Non-Specific BindingIncrease the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Optimize washing steps.Reduced signal in no-CP102 control wells.
Autofluorescence of Compounds/CellsMeasure the intrinsic fluorescence of your test compounds and cells at the assay wavelength.Identification and correction for autofluorescence.
Detector Over-ExposureReduce the gain or exposure time on the plate reader or imaging system.Signal within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Without specific public information on "this compound," it is not possible to define its mechanism of action. Generally, a therapeutic candidate's mechanism of action is elucidated through a series of target identification and validation studies. A hypothetical signaling pathway that could be investigated is presented below.

G This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway for this compound.

Q2: How should I prepare a standard experimental protocol for a this compound assay?

A2: A standard protocol would depend on the nature of the assay (e.g., cell-based, biochemical). Below is a generalized workflow for a cell-based assay.

Experimental Workflow: Cell-Based this compound Assay

G A Seed cells in microplate B Incubate for 24 hours A->B C Treat cells with this compound dilutions B->C D Incubate for desired time C->D E Add detection reagent D->E F Measure signal (e.g., fluorescence) E->F G Analyze data F->G

Caption: General workflow for a cell-based this compound experiment.

Detailed Methodologies:

  • Cell Seeding: Cells are seeded at a density of 10,000 cells/well in a 96-well plate and allowed to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: A 10-point serial dilution of this compound is prepared in assay medium. The cell culture medium is replaced with the this compound dilutions.

  • Detection: Following a 48-hour incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence is read on a compatible plate reader.

Q3: My this compound appears to be inactive. What should I check first?

A3: First, verify the integrity and concentration of your this compound stock solution. Use a secondary method to confirm the concentration if possible (e.g., spectrophotometry). Next, ensure that all components of your assay are functioning as expected by running appropriate positive and negative controls. If the issue persists, consider the possibility of reagent degradation or an error in the experimental setup.

Technical Support Center: Optimizing CP102 (CYP102A1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic activity of CP102 (CYP102A1, also known as P450 BM3).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity can be influenced by the buffer system used. Generally, a pH range of 7.0 to 8.5 provides robust activity. One study investigating a CYP102 enzyme from Bacillus amyloliquefaciens found that while a HEPES buffer at pH 7.0 gave the highest activity, sodium phosphate (B84403) and Tris-HCl buffers provided sustained high activity over broader pH ranges (6.5–8.0 and 7.1–8.5, respectively)[1]. It is recommended to perform a pH screening with your specific substrate and buffer system to determine the optimal condition.

Q2: Which buffer system is recommended for this compound assays?

Potassium phosphate and Tris-HCl buffers are commonly used for this compound activity assays.[2] For instance, 100 mM potassium phosphate at pH 7.4 is frequently cited in the literature for fatty acid hydroxylation assays.[2] The choice of buffer can impact enzyme activity, so it is advisable to test a few different systems to find the best one for your experimental setup.[1]

Q3: What is the effect of ionic strength on this compound activity?

Ionic strength can influence the oligomeric state and activity of this compound. The enzyme is known to be active as a homodimer at salt concentrations above 20 mM.[3] At very low salt concentrations (≤5 mM), the enzyme may monomerize and become inactive.[3] For other P450 systems, high ionic strength has been shown to disrupt necessary protein-protein interactions, leading to a decline in reaction rates.[4] Therefore, it is crucial to maintain an appropriate ionic strength to ensure the enzyme is in its active dimeric form without inhibiting its function.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is advisable to store this compound in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 0.1 M potassium phosphate, 15% glycerol, pH 7.4) at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to a loss of enzyme activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect buffer pH.Verify the pH of your buffer at the assay temperature. The optimal pH is typically between 7.0 and 8.5.[1]
Suboptimal ionic strength.Ensure the salt concentration is sufficient for the enzyme to be in its active dimeric state (>20 mM), but not so high as to inhibit activity.[3][4]
Enzyme instability or degradation.Use freshly prepared or properly stored enzyme. Avoid repeated freeze-thaw cycles.
Inactive enzyme due to improper folding or heme incorporation.Confirm the purity and integrity of your enzyme preparation. A common method is to measure the CO-difference spectrum to quantify the concentration of active P450.
High Background NADPH Consumption (Uncoupling) NADPH is being consumed without corresponding product formation. This is a common issue with P450 enzymes when the substrate is not positioned optimally in the active site.[6][7]Try different substrates or engineer the enzyme to improve coupling. Some mutations have been shown to enhance the coupling efficiency for non-natural substrates.[7]
Presence of contaminants that oxidize NADPH.Use high-purity reagents and sterile, nuclease-free water.
Inconsistent or Irreproducible Results Inaccurate pipetting of reagents.Calibrate your pipettes and use proper pipetting techniques.
Temperature fluctuations during the assay.Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or plate reader.
Substrate precipitation.Ensure your substrate is fully dissolved in the reaction buffer. The use of a co-solvent like DMSO or ethanol (B145695) (typically at a final concentration of <1% v/v) may be necessary.[2]

Data Summary

Table 1: Effect of pH and Buffer System on Relative this compound Activity

pHSodium PhosphateTris-HClHEPESMOPS
5.0---<10%
6.0<10%-40%60%
6.580%-90%85%
7.090%90%100% 95%
7.595%95%90%-
8.090%90%70%-
8.5-85%--
9.0-<20%<20%-
10.0-<10%<10%-
Data is adapted from a study on a CYP102 enzyme from Bacillus amyloliquefaciens and is intended for illustrative purposes. The activity at pH 7.0 in HEPES buffer is set to 100%.[1]

Experimental Protocols

Standard this compound Activity Assay (Spectrophotometric)

This protocol describes a standard method for measuring the activity of this compound by monitoring the consumption of NADPH at 340 nm.

Materials:

  • This compound enzyme stock solution

  • 1 M Potassium Phosphate buffer, pH 7.4

  • 100 mM Substrate stock solution (e.g., lauric acid in DMSO)

  • 20 mM NADPH stock solution in water

  • Purified water

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.

  • Reaction Mixture Preparation: In a cuvette or well of a microplate, prepare the reaction mixture with the following components in the specified final concentrations:

    • 100 mM Potassium Phosphate, pH 7.4

    • 1 mM Substrate (e.g., lauric acid)

    • 25 nM this compound enzyme

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Start the reaction by adding NADPH to a final concentration of 200 µM.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6,220 M⁻¹cm⁻¹).[2]

Visualizations

cp102_catalytic_cycle cluster_enzyme This compound Enzyme Enzyme_Fe3 Enzyme (Fe³⁺) Enzyme_Fe3_Substrate Enzyme (Fe³⁺) + Substrate (RH) Enzyme_Fe3->Enzyme_Fe3_Substrate Enzyme_Fe2_Substrate Enzyme (Fe²⁺) + Substrate (RH) Enzyme_Fe3_Substrate->Enzyme_Fe2_Substrate Enzyme_Fe2_O2_Substrate Enzyme (Fe²⁺)-O₂ + Substrate (RH) Enzyme_Fe2_Substrate->Enzyme_Fe2_O2_Substrate NADP_1 NADP⁺ Enzyme_Fe2_Substrate->NADP_1 Enzyme_Fe3_OOH_Substrate Enzyme (Fe³⁺)-OOH + Substrate (RH) Enzyme_Fe2_O2_Substrate->Enzyme_Fe3_OOH_Substrate Enzyme_FeO_Substrate Enzyme (FeO)³⁺ + Substrate (RH) Enzyme_Fe3_OOH_Substrate->Enzyme_FeO_Substrate + H⁺ NADP_2 NADP⁺ Enzyme_Fe3_OOH_Substrate->NADP_2 Enzyme_Fe3_Product Enzyme (Fe³⁺) + Product (ROH) Enzyme_FeO_Substrate->Enzyme_Fe3_Product Substrate Hydroxylation H2O H₂O Enzyme_FeO_Substrate->H2O Enzyme_Fe3_Product->Enzyme_Fe3 Product Release Product Product (ROH) Enzyme_Fe3_Product->Product Substrate Substrate (RH) Substrate->Enzyme_Fe3 Substrate Binding NADPH_1 NADPH NADPH_1->Enzyme_Fe3_Substrate 1st e⁻ O2 O₂ O2->Enzyme_Fe2_Substrate O₂ Binding NADPH_2 NADPH NADPH_2->Enzyme_Fe2_O2_Substrate 2nd e⁻

Caption: The catalytic cycle of this compound (CYP102A1).

experimental_workflow Start Start Reagent_Prep Prepare Reaction Buffer, Substrate, and NADPH Stocks Start->Reagent_Prep Reaction_Setup Set up Reaction Mixture (Buffer, Enzyme, Substrate) Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate at Assay Temperature (e.g., 25°C for 5 min) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Data_Collection Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Data_Collection Analysis Calculate Rate of NADPH Consumption Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a this compound activity assay.

References

Technical Support Center: Troubleshooting Background Noise in CYP102 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP102 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background noise in their experiments. This guide provides answers to frequently asked questions and detailed troubleshooting procedures to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in CYP102 enzymatic assays?

High background noise in CYP102 enzymatic assays can originate from several sources, including the intrinsic properties of the substrates and reagents, non-specific binding, and issues with instrumentation. Key contributors include:

  • Autofluorescence or Autoluminescence: The substrate, test compounds, or buffer components may fluoresce or luminesce at the same wavelengths used for detection.[1][2]

  • Non-specific Binding: The enzyme, substrate, or detection reagents can bind non-specifically to the microplate wells, leading to a false signal.[3]

  • Enzyme Purity: Impurities in the recombinant CYP102 enzyme preparation may possess enzymatic activity that contributes to the background.

  • Substrate Instability: The substrate may degrade non-enzymatically over time, producing a signal that is independent of CYP102 activity.

  • NADPH Oxidase Activity: Cellular fractions, such as microsomes, may contain other enzymes that oxidize NADPH, leading to a high background in NADPH consumption assays.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent or luminescent substances.[4]

Q2: How can I determine if my test compound is interfering with the assay?

Test compounds can interfere with an assay by producing their own signal (autofluorescence or autoluminescence) or by inhibiting the reporter enzyme in coupled-luminescence assays (e.g., luciferase).[5][6] To check for compound interference, it is crucial to run control experiments:

  • Compound-only control: Add the test compound to a well containing all assay components except the CYP102 enzyme. A signal in this well indicates intrinsic fluorescence or luminescence of the compound.

  • No-substrate control: Include a well with the CYP102 enzyme and the test compound but without the substrate. This helps to identify any signal generated from the interaction between the enzyme and the compound.

Q3: What is the role of a "no-enzyme" control in troubleshooting high background?

A "no-enzyme" control, which includes all assay components except the CYP102 enzyme, is essential for identifying background signal originating from the substrate and buffer components.[7] If a high signal is observed in this control, it suggests that the substrate may be unstable and degrading non-enzymatically, or that one of the reagents is contaminated.

Q4: Can the choice of microplate affect background noise?

Yes, the type of microplate can significantly impact background noise. For fluorescent assays, black plates are recommended to minimize background fluorescence and light scattering.[8] For luminescent assays, white plates are preferred as they maximize the luminescent signal.[8] Using clear plates for fluorescence or luminescence assays can lead to high background and well-to-well crosstalk.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background noise in CYP102 enzymatic assays.

Issue 1: High Background in NADPH Consumption Assays

The most common method for monitoring CYP102 activity is to measure the decrease in absorbance at 340 nm due to the consumption of NADPH.[9][10] High background in this assay manifests as a high rate of NADPH consumption in the absence of substrate or in no-enzyme controls.

Troubleshooting Workflow for High Background in NADPH Consumption Assays

Troubleshooting High Background in NADPH Consumption Assays cluster_reagents Reagent Checks cluster_enzyme Enzyme Checks cluster_conditions Assay Condition Optimization Start High Background Signal Observed Check_Reagents 1. Assess Reagent Purity & Stability Start->Check_Reagents Check_Enzyme 2. Evaluate Enzyme Preparation Check_Reagents->Check_Enzyme Reagents OK Reagent_Purity Use high-purity water and buffers. Prepare fresh reagents. Check_Reagents->Reagent_Purity Check_Assay_Conditions 3. Optimize Assay Conditions Check_Enzyme->Check_Assay_Conditions Enzyme OK Enzyme_Purity Verify purity of CYP102 preparation. Test for contaminating oxidase activity. Check_Enzyme->Enzyme_Purity Resolved Background Reduced Check_Assay_Conditions->Resolved Conditions Optimized Buffer_Optimization Test different buffer compositions and pH. Check_Assay_Conditions->Buffer_Optimization NADPH_Stability Check NADPH integrity (A340). Consider an NADPH regenerating system. Reagent_Purity->NADPH_Stability Enzyme_Concentration Titrate enzyme concentration to find optimal signal-to-noise. Enzyme_Purity->Enzyme_Concentration Inhibitor_Control Include a known CYP102 inhibitor to confirm specific activity. Buffer_Optimization->Inhibitor_Control

Caption: Workflow for troubleshooting high background in NADPH consumption assays.

Quantitative Data Summary: NADPH Consumption Assays

ParameterRecommendationRationale
NADPH Concentration 50-200 µMEnsure NADPH is not limiting, but excessive concentrations can increase background.[9][11]
Enzyme Concentration Titrate to find optimalUse the lowest concentration that gives a robust signal to minimize background from enzyme impurities.
Buffer pH 7.0 - 8.2Optimal pH for many CYP102 enzymes.[12][13]
Temperature 25-37°CCYP102 enzymes are generally active in this range.[12][14]
Issue 2: High Background in Fluorogenic and Luminogenic Assays

Fluorogenic and luminogenic assays offer higher sensitivity than absorbance-based methods but are also more susceptible to certain types of interference.[1][5]

Troubleshooting Workflow for High Background in Reporter-Based Assays

Troubleshooting High Background in Reporter-Based Assays cluster_compound Compound Interference Checks cluster_substrate Substrate Evaluation cluster_washing Washing & Blocking Optimization cluster_instrumentation Instrumentation Checks Start High Background Signal Observed Check_Compound_Interference 1. Assess Compound Interference Start->Check_Compound_Interference Check_Substrate 2. Evaluate Substrate Properties Check_Compound_Interference->Check_Substrate No Interference Compound_Autofluorescence Run compound-only controls. Check_Compound_Interference->Compound_Autofluorescence Optimize_Washing 3. Optimize Washing & Blocking Check_Substrate->Optimize_Washing Substrate OK Substrate_Purity Use high-purity substrate (>95%). Check_Substrate->Substrate_Purity Check_Instrumentation 4. Verify Instrument Settings Optimize_Washing->Check_Instrumentation Washing Optimized Blocking_Agent Optimize blocking buffer (e.g., BSA, casein). Optimize_Washing->Blocking_Agent Resolved Background Reduced Check_Instrumentation->Resolved Settings Correct Plate_Type Use appropriate plates (black for fluorescence, white for luminescence). Check_Instrumentation->Plate_Type Reporter_Inhibition Test for inhibition of reporter enzyme (e.g., luciferase). Compound_Autofluorescence->Reporter_Inhibition Substrate_Autofluorescence Measure fluorescence of substrate alone. Substrate_Purity->Substrate_Autofluorescence Substrate_Concentration Titrate substrate concentration. Substrate_Autofluorescence->Substrate_Concentration Wash_Steps Increase number and vigor of wash steps. Blocking_Agent->Wash_Steps Detergent Include a non-ionic detergent (e.g., Tween-20) in wash buffer. Wash_Steps->Detergent Wavelengths Optimize excitation and emission wavelengths. Plate_Type->Wavelengths Gain_Settings Adjust gain settings to avoid saturation. Wavelengths->Gain_Settings

Caption: Workflow for troubleshooting high background in fluorogenic and luminogenic assays.

Quantitative Data Summary: Reporter-Based Assays

ParameterRecommendationRationale
Blocking Agent 1-5% BSA or caseinPrevents non-specific binding of assay components to the plate.[3]
Tween-20 in Wash Buffer 0.01-0.1%Reduces non-specific binding by disrupting weak hydrophobic interactions.[3]
Substrate Purity >95%Impurities can be a source of background signal.

Experimental Protocols

Protocol 1: Optimizing Enzyme and Substrate Concentrations

Objective: To determine the optimal concentrations of CYP102 enzyme and substrate that provide a robust signal while minimizing background noise.

Methodology:

  • Enzyme Titration:

    • Set up a series of reactions with a fixed, saturating concentration of the substrate.

    • Vary the CYP102 enzyme concentration over a range (e.g., 0.1 nM to 1 µM).

    • Include a "no-enzyme" control for each enzyme concentration.

    • Incubate for a fixed time (e.g., 15-30 minutes) at the optimal temperature.

    • Measure the signal and plot it against the enzyme concentration to determine the linear range. Select an enzyme concentration in the lower end of the linear range for subsequent experiments.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, set up a series of reactions with varying substrate concentrations (e.g., from 0.1x to 10x the estimated Km).

    • Include a "no-substrate" control.

    • Measure the initial reaction rates at each substrate concentration.

    • Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, using a substrate concentration at or slightly above the Km is often a good starting point.

Protocol 2: Assessing Compound Interference

Objective: To determine if a test compound interferes with the assay readout.

Methodology:

  • Prepare Control Wells:

    • Blank: Assay buffer only.

    • No-Enzyme Control: All assay components except the CYP102 enzyme.

    • Compound-Only Control: Assay buffer and the test compound at the desired concentration.

    • Compound + Substrate Control: Assay buffer, substrate, and the test compound.

    • Compound + Enzyme Control (No Substrate): Assay buffer, CYP102 enzyme, and the test compound.

  • Prepare Test Wells:

    • Include wells with all assay components, including the CYP102 enzyme, substrate, and the test compound at various concentrations.

  • Incubate and Read:

    • Incubate the plate under standard assay conditions.

    • Measure the signal in all wells.

  • Data Analysis:

    • Compare the signal from the "compound-only" and "compound + substrate" controls to the blank to assess for autofluorescence or autoluminescence.

    • Compare the signal from the test wells to the control wells to determine if the compound inhibits or enhances the enzymatic reaction.

Signaling Pathways and Logical Relationships

CYP102 Catalytic Cycle and Assay Principle

CYP102 Catalytic Cycle and Assay Measurement Points NADPH NADPH NADP NADP+ NADPH->NADP e- Measure_NADPH Measure NADPH Consumption (A340) NADPH->Measure_NADPH CYP102_Fe3 CYP102 (Fe3+) CYP102_Fe2 CYP102 (Fe2+) CYP102_Fe3->CYP102_Fe2 e- Product_ROH Product (ROH) CYP102_Fe2->Product_ROH O2 O2 CYP102_Fe2->O2 Substrate_RH Substrate (RH) Substrate_RH->CYP102_Fe3 Product_ROH->CYP102_Fe3 Regeneration Measure_Product Measure Product Formation (Color/Fluorescence/Luminescence) Product_ROH->Measure_Product H2O H2O O2->H2O

Caption: Simplified CYP102 catalytic cycle showing points of measurement for enzymatic assays.

References

Validation & Comparative

Validating Specificity of Antibodies Targeting CCDC102A (CP102): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of commercially available antibodies targeting the Coiled-Coil Domain Containing 102A (CCDC102A), a protein implicated in the crucial processes of centrosome duplication and cohesion. The performance of these antibodies in various applications is supported by experimental data, and detailed protocols are provided to assist in replicating these validation studies.

Comparative Analysis of CCDC102A Antibodies

The following table summarizes the key characteristics and available validation data for several commercially available polyclonal antibodies targeting human CCDC102A. This allows for a direct comparison to aid in the selection of the most suitable antibody for a specific research application.

Antibody Name/IDHost SpeciesClonalityValidated ApplicationsValidation Data Summary
Proteintech 25764-1-AP RabbitPolyclonalWB, IF, ELISAKD/KO Validated: Western blot analysis in HeLa cells shows a specific band at the expected molecular weight, with signal reduction in knockdown/knockout models.[1]
Boster Bio A30622 RabbitPolyclonalWB, ELISAWestern blot analysis of lysates from LOVO and HepG2 cells shows a band at ~72 kDa. Specificity confirmed by peptide blocking.[2]
Novus Biologicals NBP1-82765 RabbitPolyclonalIHCImmunohistochemistry analysis of human prostate tissue shows strong cytoplasmic positivity in glandular cells.[3]
Antibodies.com A98360 RabbitPolyclonalWB, ELISAWestern blot analysis of HepG2 cell lysates demonstrates a band at the expected molecular weight.[4]
Thermo Fisher Scientific PA5-59215 RabbitPolyclonalIHC (P), ICC/IFImmunohistochemical analysis of human pancreas shows strong cytoplasmic positivity in exocrine glandular cells. Immunocytochemistry in U-251 MG cells shows localization to the nucleoplasm and nuclear bodies.[5]
Sigma-Aldrich HPA040958 RabbitPolyclonalIHCTested on a tissue array of 44 normal human tissues and 20 common cancer types.

Experimental Validation Protocols

Reproducible validation is key to confirming antibody specificity. Below are detailed protocols for standard immunological assays.

Western Blotting Protocol

This protocol outlines the steps for validating antibody specificity using Western Blotting, a technique to detect specific proteins in a sample.

  • Cell Lysate Preparation:

    • Culture cells (e.g., HeLa, HepG2, LOVO) to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CCDC102A antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 dilution for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. A specific antibody should show a single band at the predicted molecular weight of CCDC102A (~63 kDa, though apparent weight may vary).[1][2][4][6]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is for the detection of CCDC102A in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[3]

    • Allow the slides to cool to room temperature.

  • Immunostaining:

    • Wash sections in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.

    • Incubate with the primary anti-CCDC102A antibody (e.g., at a 1:50 dilution) overnight at 4°C.[3]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP complex.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Immunofluorescence (IF) Protocol for Cultured Cells

This protocol details the detection and subcellular localization of CCDC102A in cultured cells.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to 50-70% confluency.

    • Wash cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-CCDC102A antibody (e.g., at 1-2 µg/mL) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[5]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the staining using a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in antibody validation and the biological context of CCDC102A, the following diagrams are provided.

Antibody_Validation_Workflow cluster_prep Sample Preparation cluster_assay Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture/ Tissue Section lysis Lysis/Fixation cell_culture->lysis quantification Protein Quantification lysis->quantification separation SDS-PAGE/ Antigen Retrieval quantification->separation transfer Blotting/ Blocking separation->transfer primary_ab Primary Antibody Incubation transfer->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL/Fluorescence) secondary_ab->detection interpretation Result Interpretation (Specificity, Localization) detection->interpretation

Experimental workflow for antibody validation.

CCDC102A plays a critical role in regulating centrosome duplication and cohesion, ensuring genomic stability during cell division.[7] The pathway below illustrates its key interactions.

CCDC102A_Signaling_Pathway cluster_centrosome Centrosome Cycle Regulation cluster_outcomes Cellular Outcomes CCDC102A CCDC102A Cep192 Cep192 CCDC102A->Cep192 restricts interaction Cep152 Cep152 CCDC102A->Cep152 restricts interaction C_Nap1 C-Nap1 CCDC102A->C_Nap1 recruits & binds Centrosome_Duplication Controlled Centrosome Duplication Cep192->Centrosome_Duplication Cep152->Centrosome_Duplication Centrosome_Cohesion Maintained Centrosome Cohesion C_Nap1->Centrosome_Cohesion Nek2A Nek2A Nek2A->CCDC102A phosphorylates & removes from centrosome Bipolar_Spindle Bipolar Spindle Formation Centrosome_Duplication->Bipolar_Spindle Centrosome_Cohesion->Bipolar_Spindle

CCDC102A's role in centrosome regulation.

References

A Comparative Efficacy Analysis of the Investigational Iron Chelator CP102 and the Clinically Established Deferoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical iron chelator CP102 and the long-standing clinical standard, Deferoxamine (B1203445) (DFO), for the management of iron overload. This document is intended to objectively present available efficacy data, experimental methodologies, and mechanisms of action to inform research and development professionals. It is important to note that this comparison is between a research compound (this compound) with limited preclinical data and a well-established therapeutic agent (Deferoxamine) with extensive clinical validation.

Introduction

Iron overload, a consequence of genetic disorders or repeated blood transfusions, necessitates the use of iron chelating agents to prevent organ damage from iron-induced oxidative stress.[1][2] Deferoxamine (DFO), a hexadentate chelator, has been the cornerstone of iron chelation therapy for decades.[3] However, its parenteral route of administration and short half-life have driven the search for orally bioavailable and more convenient alternatives.[3][4] One such investigational compound is this compound, a bidentate 3-hydroxypyridin-4-one derivative. This guide will compare the available efficacy data for this compound with the established clinical performance of Deferoxamine.

Data Presentation: Efficacy Comparison

The following tables summarize the available efficacy data for this compound (preclinical) and Deferoxamine (clinical).

Table 1: Preclinical Efficacy of this compound in an Iron-Overloaded Rat Model

ParameterTreatment GroupEfficacy OutcomeSource
Urinary Iron Excretion This compound (Oral)Comparable 59Fe mobilisation to parenteral Deferoxamine in normal and iron-loaded rats.[5]
Biliary Iron Excretion This compound AnaloguesNovel 3-hydroxypyridin-4-ones facilitate iron excretion in bile in a [59Fe]ferritin-loaded rat model.[6]

Table 2: Clinical Efficacy of Deferoxamine in Patients with Transfusional Iron Overload

ParameterPatient PopulationTreatment RegimenEfficacy OutcomeSource
Liver Iron Concentration (LIC) β-thalassemia majorDeferoxamine (subcutaneous)Significant dose-dependent reductions in LIC. In one study, LIC decreased from a baseline of 30.3 ± 17.9 mg Fe/g dw to 17.7 ± 14.4 mg Fe/g dw after 1 year.[7][8]
Serum Ferritin β-thalassemia majorDeferoxamine (subcutaneous)Significant reductions in serum ferritin levels.[8]
Myocardial Iron (T2)β-thalassemia majorDeferoxamine (subcutaneous)Improvement in myocardial T2 from 11.6 ms (B15284909) at baseline to 12.3 ms at 1 year.[7]
Overall Survival Thalassemia majorDeferoxamine (subcutaneous)Early and proportional use of Deferoxamine reduces the risk of diabetes, cardiac disease, and death.[9]

Experimental Protocols

This compound: Preclinical Evaluation in a Rat Model

The preclinical efficacy of this compound and related compounds was assessed in iron-loaded rats. A key study utilized a [59Fe]ferritin-loaded rat model to investigate the ability of these compounds to promote iron excretion.

  • Animal Model: Rats were loaded with iron by repeated injections of iron dextran. To trace the chelated iron, a radiolabeled [59Fe]ferritin was administered.

  • Drug Administration: this compound and its analogues were administered orally to the rats. Deferoxamine was administered via intraperitoneal injection for comparison.

  • Efficacy Measurement: The primary endpoint was the amount of 59Fe excreted in the urine and bile over a specified period. This was measured using a gamma counter.

  • Key Findings: The study demonstrated that orally administered 3-hydroxypyridin-4-one derivatives, including the class of compounds to which this compound belongs, were effective at mobilizing iron from parenchymal cells, with efficacy comparable to parenteral Deferoxamine in mobilizing 59Fe.[5] Another study also highlighted the promise of this class of compounds in promoting biliary iron excretion.[6]

Deferoxamine: Clinical Trial Methodology

The clinical efficacy of Deferoxamine has been established through numerous clinical trials. A representative study design for assessing its efficacy in patients with transfusional iron overload is outlined below.

  • Study Design: A randomized, controlled trial comparing the efficacy and safety of Deferoxamine with another chelator or placebo.

  • Patient Population: Patients with β-thalassemia major and evidence of transfusional iron overload (e.g., elevated serum ferritin and liver iron concentration).

  • Drug Administration: Deferoxamine is typically administered as a subcutaneous infusion over 8-12 hours, 5-7 days a week. The dose is adjusted based on the patient's weight and degree of iron overload.

  • Efficacy Endpoints:

    • Change in Liver Iron Concentration (LIC): Measured at baseline and after a defined treatment period (e.g., 1 year) using non-invasive methods like magnetic resonance imaging (MRI) R2 or T2*, or liver biopsy.

    • Change in Serum Ferritin: Monitored regularly throughout the study as an indicator of total body iron stores.

    • Change in Myocardial Iron: Assessed by cardiac MRI T2* to evaluate the effect on cardiac siderosis.

  • Key Findings: Clinical trials have consistently shown that Deferoxamine effectively reduces LIC, serum ferritin, and cardiac iron, leading to improved clinical outcomes and survival in patients with transfusional iron overload.[7][9]

Mechanism of Action & Signaling Pathways

This compound: Proposed Mechanism of Action

As a 3-hydroxypyridin-4-one derivative, this compound is a bidentate chelator, meaning that two molecules of the chelator bind to one trivalent iron ion. Its proposed mechanism involves entering cells and chelating iron from the intracellular labile iron pool (LIP). The resulting iron-CP102 complex is then excreted from the body, primarily through the bile and urine.

CP102_Mechanism cluster_cell Hepatocyte Labile Iron Pool Labile Iron Pool Ferritin Ferritin Labile Iron Pool->Ferritin Storage This compound-Fe Complex This compound-Fe Complex Ferritin->Labile Iron Pool Release This compound (Oral) This compound (Oral) This compound (Oral)->Labile Iron Pool Chelation Bile/Urine Excretion Bile/Urine Excretion This compound-Fe Complex->Bile/Urine Excretion Elimination

Caption: Proposed mechanism of this compound iron chelation.

Deferoxamine: Established Mechanism of Action

Deferoxamine is a hexadentate chelator, meaning one molecule of DFO binds to one trivalent iron ion with high affinity.[10] It primarily chelates extracellular non-transferrin-bound iron (NTBI) and can also access iron from ferritin and hemosiderin stores within cells.[11] The resulting stable ferrioxamine complex is water-soluble and readily excreted by the kidneys.[10][12]

DFO_Mechanism cluster_blood Bloodstream cluster_cell Hepatocyte NTBI Non-Transferrin-Bound Iron Ferrioxamine Complex Ferrioxamine Complex Ferritin/Hemosiderin Ferritin/Hemosiderin DFO (Parenteral) DFO (Parenteral) DFO (Parenteral)->NTBI Chelation DFO (Parenteral)->Ferritin/Hemosiderin Chelation Renal Excretion Renal Excretion Ferrioxamine Complex->Renal Excretion Elimination

Caption: Established mechanism of Deferoxamine iron chelation.

Experimental Workflow Comparison

The following diagram illustrates the distinct workflows for evaluating the efficacy of a preclinical compound like this compound versus a clinically approved drug like Deferoxamine.

Caption: Comparative experimental workflows for this compound and Deferoxamine.

Conclusion

This guide provides a comparative analysis of the preclinical iron chelator this compound and the clinically established Deferoxamine. While preclinical data for the class of compounds to which this compound belongs suggest potential oral efficacy in animal models, it is crucial to recognize that this compound is an investigational compound with a limited publicly available dataset. In contrast, Deferoxamine has a well-documented clinical efficacy and safety profile established over decades of use in patients with iron overload. Further research, including rigorous clinical trials, would be necessary to determine the therapeutic potential of this compound in a clinical setting. This comparison serves as a resource for researchers and drug development professionals to understand the current landscape of iron chelation therapy and the developmental stages of novel chelating agents.

References

Comparative Analysis of CP102 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the iron chelator CP102.

This guide provides an objective comparison of the reported activities of this compound, an iron chelator with the chemical name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one, across various cell lines. While direct comparative studies on a wide range of cell lines for this compound are limited in publicly available literature, this document synthesizes existing data on its chemical class and the broader effects of iron chelation on cancer and other cell types. The information is intended to support further research and drug development efforts.

Executive Summary

Iron is a critical element for cellular proliferation and metabolic processes, and its heightened demand in cancer cells presents a therapeutic target. Iron chelators, such as this compound, function by sequestering intracellular iron, thereby inducing cellular stress and inhibiting growth. The efficacy of these compounds can vary significantly between different cell lines due to variations in iron metabolism, expression of drug targets, and cellular pathways. This guide summarizes the known effects of iron chelators, with a focus on data relevant to the potential activity of this compound, and provides detailed experimental protocols for assessing its performance.

Data Presentation: this compound and Iron Chelator Activity

Due to the limited availability of direct comparative studies on this compound across multiple cell lines, the following table summarizes the effects of other well-studied iron chelators on various cancer cell lines. This data can serve as a proxy for predicting the potential activity of this compound.

Iron ChelatorCell LineCell TypeObserved EffectsIC50/EC50 ValuesReference
Deferoxamine (DFO)MCF-7Breast AdenocarcinomaDecreased cell viability and proliferation, induction of apoptosis.[1][2]Varies with treatment duration[1][3]
Deferoxamine (DFO)MDA-MB-231Breast AdenocarcinomaReduction in wound healing and growth.[3]Not specified[1][3]
Deferoxamine (DFO)A549Lung CarcinomaSensitizes cells to radiation and chemotherapy.[4]Not specified[4]
Deferiprone (B1670187) (CP20)HepG2Hepatocellular CarcinomaInhibition of DNA synthesis, S-phase cell cycle arrest.[5]50-100 µM[5]
Deferasirox (DFX)Esophageal Adenocarcinoma CellsEsophageal AdenocarcinomaDecreased cell viability and proliferation.[6]Not specified[6]
Super-polyphenol (SP10)HCT116Colon CarcinomaInhibition of tumor growth in xenograft model.[7]Not specified[7]
Super-polyphenol (SP6, SP10)HCT116, HSC-2, A549, MCF-7Colon Carcinoma, Oral Squamous Carcinoma, Lung Carcinoma, Breast AdenocarcinomaInhibition of cancer cell proliferation by inducing apoptosis.[7]Not specified[7]

Mechanism of Action: The Role of Iron Chelation in Cellular Activity

The primary mechanism of action for this compound and other iron chelators is the depletion of the intracellular labile iron pool (LIP). This disruption of iron homeostasis affects numerous cellular processes:

  • Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Its inhibition leads to cell cycle arrest, typically at the G1/S phase.[8]

  • Induction of Apoptosis: Iron depletion can trigger programmed cell death through both caspase-dependent and independent pathways.[7] This can be initiated by the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).

  • Modulation of Signaling Pathways: Iron chelation can influence key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to upregulate the expression of the tumor suppressor NDRG1.

  • Replication Stress: Depletion of the labile iron pool can induce replication stress, making cancer cells more susceptible to DNA-damaging agents like radiation and chemotherapy.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound's activity. Below are protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of different cell lines.

Materials:

  • This compound (2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one)

  • Selected cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Intracellular Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)

Objective: To quantify the ability of this compound to chelate intracellular iron.

Materials:

  • This compound

  • Selected cell lines

  • Calcein-AM (Calcein acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Calcein-AM Loading: Wash the cells with HBSS and then incubate with Calcein-AM solution (1-2 µM in HBSS) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess Calcein-AM.

  • This compound Treatment: Add HBSS containing various concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~517 nm). The increase in fluorescence corresponds to the chelation of intracellular iron by this compound.

  • Data Analysis: Quantify the change in fluorescence intensity relative to untreated cells.

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Cell Line Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_this compound This compound Stock Solution treat_cells Treat with this compound Dilutions prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay lip_assay LIP Assay (Calcein-AM) incubate->lip_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis lip_assay->data_analysis G This compound This compound LIP Labile Iron Pool (LIP) Depletion This compound->LIP RR Ribonucleotide Reductase Inhibition LIP->RR ROS ROS Generation LIP->ROS NDRG1 NDRG1 Upregulation LIP->NDRG1 DNA_Synthesis DNA Synthesis Inhibition RR->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS->Apoptosis Tumor_Suppression Tumor Suppression NDRG1->Tumor_Suppression

References

Comparative Analysis of CYP102A1 (P450 BM3) Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate cross-reactivity of cytochrome P450 CYP102A1, also known as P450 BM3, a highly efficient self-sufficient monooxygenase from the bacterium Bacillus megaterium. While the initial query specified "CP102," the preponderance of scientific literature indicates this is a common reference to the CYP102 family, with CYP102A1 being the most extensively studied member. This document focuses on the differential binding and catalytic activity of CYP102A1 with various substrates, which is a key aspect of its cross-reactivity profile.

Introduction to CYP102A1

CYP102A1 is a remarkable enzyme due to its high catalytic activity and its fusion of a heme-containing monooxygenase domain with a flavin-containing reductase domain in a single polypeptide chain.[1][2] This unique structure enables efficient intramolecular electron transfer, making it one of the most active P450 enzymes known.[1] While its natural substrates are long-chain fatty acids, extensive research has demonstrated its promiscuity and its potential for protein engineering to metabolize a wide array of non-natural substrates, including pharmaceuticals.[3][4] Understanding the substrate cross-reactivity, or specificity, of wild-type and engineered variants of CYP102A1 is crucial for its application in biocatalysis and drug metabolism studies.

Quantitative Comparison of Substrate Binding Affinity

The binding affinity of CYP102A1 for various fatty acids has been characterized, revealing a preference for longer-chain fatty acids. This differential binding is a measure of the enzyme's cross-reactivity with structurally similar molecules. The dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.

Substrate (Fatty Acid)CYP102A1 VariantDissociation Constant (Kd) in µMReference
Lauric Acid (C12)Natural VariantsVaries significantly among variants[5]
Myristic Acid (C14)Natural VariantsGenerally high affinity across variants[5]
Palmitic Acid (C16)Natural VariantsAffinity varies >50-fold among variants[5]

Note: Specific Kd values for each natural variant with each fatty acid are detailed in the cited literature. The table summarizes the general findings on the variability of binding affinities.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the substrate cross-reactivity of CYP102A1.

Spectral Binding Titration for Determination of Dissociation Constants (Kd)

This method is used to measure the binding affinity of a substrate to a P450 enzyme by observing changes in the heme iron's spin state upon substrate binding.

Principle: The binding of a substrate to the active site of CYP102A1 can displace a water molecule coordinated to the heme iron, causing a shift from a low-spin (Soret peak at ~420 nm) to a high-spin state (Soret peak at ~390 nm).[2][6] The magnitude of this spectral shift is proportional to the amount of substrate-bound enzyme.

Protocol:

  • A solution of purified CYP102A1 (typically 2.0 µM) is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) in a spectrophotometer cuvette.[6]

  • The baseline spectrum of the enzyme is recorded.

  • Small aliquots of a concentrated stock solution of the substrate (dissolved in a solvent like DMSO) are incrementally added to the enzyme solution.[6]

  • After each addition, the solution is mixed, allowed to equilibrate, and the UV-visible spectrum is recorded.

  • The difference in absorbance between 390 nm and 420 nm is plotted against the substrate concentration.[6]

  • The resulting data is fitted to a hyperbolic or sigmoidal binding equation to determine the dissociation constant (Kd).[7]

NADPH Oxidation Assay for Measuring Catalytic Activity

This assay determines the rate at which CYP102A1 consumes NADPH in the presence of a substrate, which is an indicator of the enzyme's catalytic activity towards that substrate.

Principle: CYP102A1 utilizes NADPH as a reducing equivalent for the hydroxylation of its substrates. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.[1]

Protocol:

  • A reaction mixture is prepared containing the purified CYP102A1 enzyme, the substrate of interest, and a suitable buffer in a spectrophotometer cuvette.

  • The reaction is initiated by the addition of NADPH.[1]

  • The decrease in absorbance at 340 nm is monitored over time.

  • The initial rate of NADPH consumption is calculated using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).[1]

Visualizations

Catalytic Cycle of CYP102A1

The following diagram illustrates the key steps in the catalytic cycle of CYP102A1, from substrate binding to product release.

G A 1. Substrate (RH) binds to Fe(III) enzyme B 2. First electron transfer from NADPH A->B e- C 3. O2 binds to Fe(II) enzyme B->C + O2 D 4. Second electron transfer C->D e- E 5. O-O bond cleavage, H2O release D->E + 2H+ F 6. Substrate hydroxylation E->F Compound I formation G 7. Product (ROH) release F->G + RH -> ROH H Resting Enzyme (Fe(III)) G->H - ROH H->A + RH

Caption: The catalytic cycle of cytochrome P450 CYP102A1.[8][9][10]

Experimental Workflow for Substrate Specificity Analysis

This diagram outlines a typical workflow for comparing the activity of CYP102A1 with different potential substrates.

G cluster_prep Preparation cluster_binding Binding Affinity cluster_activity Catalytic Activity cluster_analysis Data Analysis P Purify CYP102A1 Enzyme B Spectral Binding Titration P->B A NADPH Oxidation Assay P->A S Prepare Substrate Library (e.g., Fatty Acids, Analogs) S->B S->A D Calculate Kd for each substrate B->D C Compare Kd and Turnover Numbers D->C T Determine Turnover Number for each substrate A->T T->C R Determine Substrate Specificity Profile C->R

Caption: Workflow for determining the substrate specificity of CYP102A1.

References

Unlocking Novel Biocatalytic Potential: A Comparison of Functional Rescue in CYP102 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the engineering of robust and efficient enzymes is a cornerstone of innovation. This guide provides a comparative analysis of functional rescue experiments involving mutants of the bacterial cytochrome P450 enzyme, CYP102 (also known as P450 BM-3). Through targeted mutations, researchers have successfully enhanced its catalytic activity, demonstrating the enzyme's remarkable plasticity and potential for various biotechnological applications.

Cytochromes P450 are a superfamily of heme-containing monooxygenases critical for a wide range of oxidative metabolic reactions.[1][2][3][4] CYP102, a bacterial P450, is a catalytically self-sufficient enzyme, making it an attractive model for studying P450 structure and function.[1][2][3][4] This guide focuses on mutations that "rescue" or enhance the enzyme's ability to act on non-native substrates, effectively expanding its catalytic repertoire.

Comparative Analysis of CYP102 Mutant Performance

The following table summarizes the quantitative data from studies on CYP102 mutants, highlighting the significant improvements in enzymatic activity achieved through protein engineering. These mutations often target the substrate access channel and the active site to accommodate new substrates and improve catalytic efficiency.

MutantTarget Substrate(s)Key Mutation(s)Fold Increase in ActivityNADPH Turnover Rate (min⁻¹)Substrate Oxidation Rate (min⁻¹)Coupling Efficiency (%)
CYP102 R47L/Y51F Polycyclic Aromatic Hydrocarbons (PAHs)R47L, Y51FUp to 40-fold---
CYP102 R47L/Y51F/F87A PhenanthreneR47L, Y51F, F87A-2250-< 13
CYP102 R47L/Y51F/A264G FluorantheneR47L, Y51F, A264G--110-

Data compiled from studies on the protein engineering of CYP102.[5]

Deciphering the Mechanism: The CYP102 Electron Transfer Pathway

The catalytic activity of CYP102 is dependent on an efficient intramolecular electron transfer. This process can be considered a linear signaling pathway, where the signal (an electron) is transduced from an external source to the active site for catalysis.

CYP102_Electron_Transfer NADPH NADPH FAD FAD Domain NADPH->FAD e- FMN FMN Domain FAD->FMN e- Heme Heme Domain (Active Site) FMN->Heme e- Substrate Substrate Heme->Substrate O2 Product Oxidized Product Substrate->Product

Figure 1. Electron Transfer Pathway in CYP102. This diagram illustrates the flow of electrons from NADPH through the FAD and FMN domains to the heme active site, enabling the oxidation of the substrate.

Experimental Workflow for Functional Rescue of CYP102 Mutants

The generation and screening of CYP102 mutants to identify variants with enhanced activity follows a systematic workflow. This process involves site-directed mutagenesis to introduce specific amino acid changes, followed by expression and purification of the mutant proteins and subsequent activity assays.

Functional_Rescue_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Functional Assay WT_Gene Wild-Type CYP102 Gene Mutant_Plasmid Mutant CYP102 Plasmid WT_Gene->Mutant_Plasmid Introduce Mutation Transformation Transformation into Expression Host Mutant_Plasmid->Transformation Expression Protein Expression Transformation->Expression Purification Protein Purification Expression->Purification Activity_Assay Enzymatic Activity Assay (e.g., Substrate Turnover) Purification->Activity_Assay Data_Analysis Data Analysis Activity_Assay->Data_Analysis Data_Analysis->Mutant_Plasmid Identify Improved Mutants

Figure 2. Experimental Workflow for CYP102 Mutant Screening. This flowchart outlines the key steps from gene mutagenesis to the identification of functionally enhanced enzyme variants.

Detailed Experimental Protocols

1. Site-Directed Mutagenesis of CYP102:

  • Template: A plasmid containing the wild-type CYP102 gene is used as the template.

  • Primer Design: Primers containing the desired mutation are designed and synthesized.

  • PCR: Polymerase Chain Reaction (PCR) is performed using a high-fidelity polymerase to amplify the plasmid with the incorporated mutation.

  • Template Removal: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme.

  • Transformation: The resulting mutated plasmids are transformed into competent E. coli cells for propagation.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

2. Protein Expression and Purification:

  • Host Strain: The plasmid containing the mutant CYP102 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: The bacterial culture is grown in appropriate media at 37°C to a specific optical density.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation at a lower temperature (e.g., 18-25°C), the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The mutant CYP102 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

3. Enzymatic Activity Assay:

  • Reaction Mixture: A reaction mixture is prepared containing a specific buffer, the purified mutant CYP102 enzyme, the target substrate, and NADPH as a cofactor.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Monitoring: The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. Alternatively, the rate of product formation can be measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation: The specific activity of the enzyme is calculated based on the rate of substrate conversion or NADPH consumption and the concentration of the enzyme. The coupling efficiency is determined by comparing the amount of product formed to the amount of NADPH consumed.

This guide provides a framework for understanding and comparing the functional enhancements of CYP102 mutants. The presented data and protocols offer valuable insights for researchers aiming to engineer novel biocatalysts for diverse applications in drug metabolism studies, bioremediation, and fine chemical synthesis.

References

Benchmarking CP102 Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the CP102 enzyme family's performance against known standards, supported by experimental data. The this compound family, a class of self-sufficient cytochrome P450 enzymes, offers significant advantages in various biotechnological and pharmaceutical applications due to its high catalytic efficiency and fused reductase-monooxygenase structure.

The most extensively studied member of this family is CYP102A1, also known as P450-BM3, from the bacterium Bacillus megaterium. These enzymes are particularly noted for their monooxygenase activity, primarily catalyzing the hydroxylation of fatty acids. However, through protein engineering, the substrate scope of this compound enzymes has been significantly expanded to include a wide range of non-native substrates, such as pharmaceuticals and polycyclic aromatic hydrocarbons, making them valuable tools in drug metabolism studies and industrial biocatalysis.[1][2]

Performance Comparison: this compound Family vs. Mammalian Microsomal CYPs

A key distinction of the this compound family is its self-sufficiency, contrasting with mammalian microsomal cytochrome P450 enzymes which require a separate CPR (cytochrome P450 reductase) partner for electron transfer.[1] This structural difference contributes to the high catalytic rates observed in this compound enzymes.

FeatureThis compound Enzyme Family (e.g., CYP102A1)Mammalian Microsomal CYPs (e.g., CYP1A2, CYP3A4)
Structure Catalytically self-sufficient (reductase and monooxygenase domains fused)Not self-sufficient (requires a separate CPR protein)
Primary Function Fatty acid hydroxylation (wild-type)Metabolism of a wide range of xenobiotics, including drugs and carcinogens
Catalytic Rate High (e.g., CYP102A1 has the highest monooxygenation rate reported for a P450)[1]Generally lower than this compound enzymes
Electron Source NADPHNADPH
Substrate Specificity Narrow for wild-type, but readily engineered for broad specificityBroad and often overlapping specificities
Solubility Generally soluble and easily produced in microbial hostsMembrane-bound, often requiring solubilization for in vitro studies

Quantitative Performance Data of this compound Variants

Protein engineering has led to the development of this compound variants with enhanced activity and altered substrate specificity.

This compound VariantSubstratePerformance MetricValue
R47L/Y51F/F87A mutantPhenanthreneNADPH Turnover Rate2250 min-1[2]
R47L/Y51F/A264G mutantFluorantheneSubstrate Oxidation Rate110 min-1[2]
Krac9955Alkyl- and alkyloxy-benzoic acidsBinding Affinity (Kd)< 3 µM[3]
BAMF2522Pentadecanoic acid (C15:0)Optimal Temperature30 °C[4]
BAMF2522Pentadecanoic acid (C15:0)Optimal pH7.5 (in Tris-HCl buffer)[4]

Signaling and Electron Transfer Pathway

This compound enzymes are involved in metabolic pathways where they catalyze the insertion of an oxygen atom into a substrate's C-H bond.[1][5][6][7][8] The catalytic cycle is driven by an intramolecular electron transfer from NADPH.

cluster_Reductase Reductase Domain cluster_Monooxygenase Monooxygenase Domain NADPH NADPH FAD FAD NADPH->FAD NADP NADP⁺ FMN FMN FAD->FMN Heme Heme (Fe³⁺) FMN->Heme e⁻ Heme_Fe2 Heme (Fe²⁺) Heme->Heme_Fe2 Reduction Substrate_out Product (R-OH) Heme->Substrate_out H2O H₂O Heme->H2O Heme_Fe2->Heme Oxidation O2 O₂ O2->Heme_Fe2 Substrate_in Substrate (R-H) Substrate_in->Heme

Caption: Electron transfer pathway in the this compound enzyme family.

Experimental Protocols

General Workflow for this compound Activity Assay

The following diagram illustrates a typical workflow for determining the catalytic activity of a this compound enzyme.

start Start: Purified this compound Enzyme prep_reaction Prepare Reaction Mixture (Buffer, Substrate, Enzyme) start->prep_reaction initiate Initiate Reaction (Add NADPH) prep_reaction->initiate incubate Incubate at Optimal Temperature (e.g., 30°C for 15 min) initiate->incubate quench Quench Reaction (e.g., add acid or solvent) incubate->quench extract Extract Product quench->extract analyze Analyze by HPLC or GC-MS extract->analyze end End: Determine Product Formation analyze->end

Caption: General experimental workflow for a this compound activity assay.

Detailed Methodologies

1. Standard Activity Assay:

  • Reaction Mixture: A typical 0.5 mL reaction contains 50 mM Tris-HCl buffer (pH 7.5), 0.6 mM substrate (e.g., pentadecanoic acid), 4.0 µM of the purified this compound enzyme, and 5% ethanol (B145695) to aid substrate solubility.[4]

  • Reaction Initiation and Incubation: The reaction is initiated by adding NADPH to a final concentration of 0.2 mM. The mixture is then incubated at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) with shaking.[4]

  • Quenching and Extraction: The reaction is stopped, typically by acidification, and the products are extracted using an organic solvent like ethyl acetate.

  • Analysis: The extracted products are analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

2. P450 Spectral Assay:

This method quantifies the total active P450 concentration by measuring the characteristic absorbance of the carbon monoxide (CO)-bound reduced heme.

  • Preparation: The purified enzyme is diluted in a buffer containing glycerol (B35011) for stability.[9]

  • Measurement: The sample is placed in a cuvette and a baseline spectrum is recorded. The sample is then saturated with CO, followed by the addition of a reducing agent like sodium dithionite.[9]

  • Analysis: The absorbance difference between 450 nm and 490 nm is used to calculate the P450 concentration, using an extinction coefficient of 91 mM-1cm-1.

3. Thermostability Assay:

  • Pre-incubation: Aliquots of the purified enzyme are incubated at various temperatures (e.g., 4°C to 70°C) for a set duration (e.g., 60 minutes).[4]

  • Activity Measurement: After the pre-incubation, the residual enzyme activity is measured using the standard activity assay at the optimal temperature.[4]

  • Analysis: The residual activity is plotted against the pre-incubation temperature to determine the enzyme's thermostability.

Alternatives to this compound Enzymes in Drug Metabolism

While this compound enzymes are valuable tools, other enzyme systems are also crucial in drug metabolism.

Enzyme ClassFunctionRelevance in Drug Development
Non-CYP Oxidative Enzymes (e.g., FMOs, AOX)Oxidation of nucleophilic heteroatoms (FMOs) and aldehydes/heterocycles (AOX)Important for drugs that are not substrates for CYPs.
Reductive Enzymes (e.g., Carbonyl Reductases)Reduction of carbonyl groupsInvolved in the metabolism of ketone- and quinone-containing drugs.[10]
Hydrolytic Enzymes (e.g., Esterases, Amidases)Hydrolysis of esters and amidesKey in the activation of many prodrugs.[10]
Conjugative Enzymes (e.g., UGTs, SULTs)Addition of polar groups (glucuronic acid, sulfate) to increase water solubility and excretionMajor Phase II metabolism pathway for many drugs.

References

Comparative Analysis of MAPK1 (ERK2) Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on protein nomenclature: The protein "CP102" is not a recognized standard nomenclature in publicly available protein databases. This guide will use the well-characterized Mitogen-activated Protein Kinase 1 (MAPK1), also known as Extracellular signal-regulated Kinase 2 (ERK2), as a representative example for a comparative analysis of orthologs. This framework can be adapted for other proteins of interest.

Introduction

Mitogen-activated protein kinase 1 (MAPK1), or ERK2, is a crucial serine/threonine kinase that functions as a terminal node in the highly conserved Ras-Raf-MEK-ERK signaling cascade.[1] This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[2] Given its pivotal role, the function and regulation of MAPK1/ERK2 are of significant interest in various research fields, from fundamental cell biology to drug development. This guide provides a comparative analysis of MAPK1/ERK2 orthologs from three key species: Homo sapiens (human), Mus musculus (mouse), and the budding yeast Saccharomyces cerevisiae (where the ortholog is known as Mpk1 or Slt2).[3][4]

Comparative Analysis of Biochemical Properties

ParameterHomo sapiens (MAPK1/ERK2)Mus musculus (Erk2)Saccharomyces cerevisiae (Mpk1/Slt2)
Specific Activity 386 pmol/µg x min[5]Data not available in a directly comparable formatData not available in a directly comparable format
ATP Km 1.7 µM[5]Data not available in a directly comparable formatData not available in a directly comparable format
Substrate Km Dependent on the specific substrateDependent on the specific substrateDependent on the specific substrate
kcat Dependent on assay conditions and substrateData not available in a directly comparable formatData not available in a directly comparable format
kcat/Km Dependent on assay conditions and substrateData not available in a directly comparable formatData not available in a directly comparable format

Note: The kinetic parameters for kinases are highly dependent on the specific substrate used, ATP concentration, and the in vitro assay conditions. The values presented here are for illustrative purposes and may vary between different studies and experimental setups.

Signaling Pathway and Experimental Workflows

To understand the function of MAPK1/ERK2 orthologs, it is essential to visualize their position in the signaling pathway and the experimental procedures used to characterize their activity.

MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to elicit a cellular response. The core of this pathway consists of a series of sequential phosphorylation events.[6]

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk cytoplasmic_targets Cytoplasmic Targets erk->cytoplasmic_targets nuclear_targets Nuclear Targets (Transcription Factors) erk->nuclear_targets cellular_response Cellular Response (Proliferation, Differentiation, etc.) cytoplasmic_targets->cellular_response nuclear_targets->cellular_response

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow: In Vitro Kinase Assay

A common method to quantify and compare the activity of kinase orthologs is the in vitro kinase assay. This assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate.

Kinase_Assay_Workflow reagents Prepare Reagents: - Purified Kinase (Orthologs) - Substrate (e.g., Myelin Basic Protein) - ATP (radiolabeled or unlabeled) - Kinase Buffer reaction_setup Set up Kinase Reaction: Combine kinase, substrate, and buffer in a microplate. reagents->reaction_setup initiation Initiate Reaction: Add ATP to start the phosphorylation. reaction_setup->initiation incubation Incubate at Optimal Temperature (e.g., 30°C for a defined time) initiation->incubation termination Terminate Reaction: Add stop solution (e.g., EDTA) or spot onto a membrane. incubation->termination detection Detect Phosphorylation: - Autoradiography (for radiolabeled ATP) - Luminescence-based ADP detection - Antibody-based detection (Western Blot) termination->detection analysis Data Analysis: Calculate specific activity, Km, and kcat. detection->analysis

Caption: A typical workflow for an in vitro kinase assay.

Experimental Protocols

In Vitro Kinase Assay for Purified MAPK1/ERK2

This protocol is a generalized procedure for measuring the activity of purified MAPK1/ERK2 orthologs using a radiolabeled ATP assay.

Materials:

  • Purified, active MAPK1/ERK2 orthologs

  • Myelin Basic Protein (MBP) as a generic substrate

  • 5x Kinase Reaction Buffer (e.g., 125 mM MOPS pH 7.2, 62.5 mM β-glycerophosphate, 25 mM MgCl₂, 12.5 mM EGTA, 5 mM EDTA, 1.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 1% phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the 5x kinase reaction buffer, water, and the substrate (MBP).

  • Aliquot the master mix: Distribute the master mix into individual reaction tubes.

  • Add the kinase: Add the purified MAPK1/ERK2 ortholog to each respective tube. Include a no-enzyme control.

  • Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper: Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Calculate activity: Determine the specific activity of each ortholog (e.g., in pmol of phosphate transferred per minute per microgram of enzyme).

Conclusion

This guide provides a foundational framework for the comparative analysis of MAPK1/ERK2 orthologs. While direct comparative kinetic data is sparse in the literature, the provided experimental protocol for an in vitro kinase assay allows for the generation of such data. By systematically characterizing the biochemical properties of orthologs from different species, researchers can gain valuable insights into the evolution, conservation, and specific functions of this critical signaling protein. The visualization of the signaling pathway and experimental workflow further aids in understanding the context and methodology of such a comparative study.

References

Head-to-Head Showdown: CIL-102 and its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Microtubule-Targeting Agents in Oncology Research

In the landscape of cancer therapeutics, compounds that target the fundamental cellular machinery of proliferation and survival are of paramount interest to researchers. CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, has emerged as a potent anti-cancer agent, demonstrating significant activity against a variety of cancer cell lines. This guide provides a head-to-head comparison of CIL-102 and its similar compounds, focusing on their mechanisms of action, efficacy, and the underlying signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance of these microtubule-targeting agents.

Executive Summary

CIL-102 and its derivatives exert their anti-cancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death, or apoptosis. A key differentiator in the mechanism of CIL-102 is the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, further promoting apoptosis. This guide presents available quantitative data comparing CIL-102 and its derivatives with the established microtubule inhibitor, Docetaxel. Detailed experimental protocols for key assays are also provided to support the reproducibility of these findings.

Comparative Performance Data

The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of CIL-102, its derivatives, and the comparator compound, Docetaxel, across various cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (IC50, µM)

CompoundPC-3 (Prostate)A549 (Lung)MCF-7 (Breast)M-10 (Normal)LNCaP C-81 (Prostate)
CIL-102 2.69[1]0.61[1]0.31[1]0.95[1]-
Compound 6a (CIL-102 derivative) 0.22[1]>10>10>10-
Compound 6b (CIL-102 derivative) 0.20[1]>10>10>10-
Compound 22 (CIL-102 derivative) 1.85---<1
Compound 23 (CIL-102 derivative) 2.23---<1
Docetaxel -----

Note: Data for Docetaxel in a direct comparative study with CIL-102 using these specific cell lines was not available in the searched literature. The IC50 values for CIL-102 derivatives 22 and 23 in PC-3 and LNCaP C-81 cells are reported as being effective at 1 µM.[2]

Table 2: Induction of Apoptosis and Cell Cycle Arrest

CompoundCell LineAssayResults
CIL-102 DLD-1 (Colorectal)Annexin V-FITC26 ± 3% apoptotic cells at 1 µM after 24h[3]
CIL-102 DLD-1 (Colorectal)Propidium Iodide Staining52 ± 2% cells in G2/M phase at 1 µM after 24h[3]
Compound 1 (CIL-102 derivative) LNCaP C-81 (Prostate)Telford Reagent Staining3-fold increase in G2/M phase at 1 µM after 72h
Compound 22 (CIL-102 derivative) LNCaP C-81 (Prostate)Telford Reagent Staining~50% increase in G2/M and S phase at 1 µM after 72h
Compound 23 (CIL-102 derivative) LNCaP C-81 (Prostate)Telford Reagent Staining~50% increase in G2/M and S phase at 1 µM after 72h

Mechanism of Action: Signaling Pathways

CIL-102 and its analogs share a common mechanism of inducing cell cycle arrest and apoptosis through the disruption of microtubule polymerization. However, a distinguishing feature of CIL-102 is its ability to induce ROS, which triggers downstream signaling cascades.

Microtubule Disruption and Apoptosis Induction

CIL102 CIL-102 / Derivatives Tubulin β-Tubulin CIL102->Tubulin Binds to colchicine-binding site Microtubules Microtubule Polymerization CIL102->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: CIL-102 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

ROS-Mediated JNK and NF-κB Activation

CIL102 CIL-102 ROS Reactive Oxygen Species (ROS) CIL102->ROS Induces JNK JNK Pathway ROS->JNK Activates NFkB NF-κB Pathway ROS->NFkB Activates Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: CIL-102 induces ROS, which activates JNK and NF-κB pathways to promote apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure experimental reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well. Incubate at 37°C for 15 minutes with shaking to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.

  • Cell Treatment: Seed 1 × 10^6 cells in a T25 flask and treat with the desired compound concentration for the specified duration.

  • Cell Collection: Collect both floating and adherent cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.

  • RNAse Treatment: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the activation of key proteins in the JNK and NF-κB signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of JNK and NF-κB p65.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control. To confirm NF-κB activation, the nuclear translocation of p65 can be assessed by performing western blotting on nuclear and cytosolic fractions.[5]

Conclusion

CIL-102 and its derivatives represent a promising class of anti-cancer compounds that effectively induce cell cycle arrest and apoptosis by targeting microtubule polymerization. The N-alkylated derivatives of CIL-102, in particular, have shown enhanced potency and selectivity against prostate cancer cells. The unique mechanism involving ROS-mediated activation of JNK and NF-κB pathways provides a potential advantage in overcoming resistance to other microtubule inhibitors. Further head-to-head studies with established drugs like Docetaxel under standardized conditions are warranted to fully elucidate the comparative therapeutic potential of these novel agents. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the anti-cancer properties of CIL-102 and similar compounds.

References

Independent Verification of CP102: A Comparative Analysis of Emerging Therapies for Canavan Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the preclinical antisense oligonucleotide (ASO) therapy, CP102, with emerging gene therapy alternatives for the treatment of Canavan disease. The content is intended for researchers, scientists, and drug development professionals, offering a concise overview of available data, experimental methodologies, and the underlying biological pathways.

Executive Summary

Canavan disease is a rare and fatal pediatric leukodystrophy characterized by the toxic buildup of N-acetylaspartate (NAA) in the brain due to mutations in the ASPA gene, which encodes the enzyme aspartoacylase.[1] this compound, developed by Contera Pharma, is a first-in-class antisense oligonucleotide designed to normalize brain NAA levels.[1] While specific preclinical data for this compound remains largely proprietary, its therapeutic concept has been validated in mouse models using similar ASOs. This guide compares the potential of this compound with two leading gene therapy candidates in clinical trials: MYR-101 (rAAV-Olig001-ASPA) by Myrtelle Inc. and BBP-812 by Aspa Therapeutics, a subsidiary of BridgeBio Pharma.

Comparative Data on Therapeutic Performance

The following tables summarize the available quantitative data for this compound (based on a proxy ASO mouse model) and the clinical trial data for MYR-101 and BBP-812.

Therapeutic Development Stage Key Efficacy Endpoints Quantitative Outcomes Safety Profile
This compound (proxy ASO) PreclinicalReduction of NAA, Improvement in motor function, Reduction in brain vacuolation- Reversal of pre-existing ataxia in Canavan disease mice.- Diminished cerebellar and thalamic vacuolation.[2]Preclinical data for CP0014753 demonstrated safety in animal models.[3]
MYR-101 (rAAV-Olig001-ASPA) Phase 1/2 Clinical TrialReduction of NAA, Increased myelination, Improved motor and cognitive function- >80% reduction in cerebrospinal fluid (CSF) NAA levels sustained for up to 24 months.[4][5]- Statistically significant increase in brain myelin volume at 12 months (P = 0.0190).[6]- Significant improvements in Mullen Scales of Early Learning (MSEL) 5-domain mean at 12 months (P = 0.0004).[6]Well-tolerated with no serious adverse events deemed related to the therapy.[6][7]
BBP-812 Phase 1/2 Clinical TrialReduction of NAA, Improvement in motor function- Average reduction in urine NAA of 64.3% (low dose) and 73.3% (high dose).[8]- Average reduction of 70% in CSF NAA.[8]- Participant 2 showed an 89% reduction in CSF NAA and a >50% reduction in brain white matter NAA at 3 months.[9][10]- All dosed participants have shown post-dose improvements in motor skills.[8]Consistent safety profile with other systemically administered AAV gene therapies; most adverse events were mild to moderate and not considered treatment-related.[8]

Experimental Protocols

Preclinical Evaluation of Antisense Oligonucleotides in a Canavan Disease Mouse Model

This protocol is based on a study utilizing a locked nucleic acid antisense oligonucleotide to inhibit NAA synthesis in aspartoacylase-deficient mice, serving as a proxy for this compound's preclinical assessment.

  • Animal Model: Young-adult aspartoacylase-deficient mice exhibiting ataxia and brain vacuolation.

  • Treatment Administration: Intracisternal administration of the antisense oligonucleotide.

  • Efficacy Assessment:

    • Motor Function: Evaluated using an accelerating rotarod performance test to measure ataxia.

    • Histopathology: Brain tissue was analyzed for cerebellar and thalamic vacuolation and Purkinje cell dendritic atrophy.

    • Biomarker Analysis: Brain NAA concentration was measured to confirm the mechanism of action.

  • Control Groups: Untreated wild-type mice, untreated Canavan disease mice, and Canavan disease mice treated with a control ASO.

Clinical Trial Protocol for rAAV-Olig001-ASPA (MYR-101) Gene Therapy

This protocol outlines the methodology for the open-label, Phase 1/2 clinical trial of MYR-101 in pediatric patients with Canavan disease.

  • Study Design: Open-label, single-arm, dose-escalation study.

  • Participants: Children with a confirmed diagnosis of Canavan disease.

  • Treatment Administration: Intracranial delivery of 3.7 × 10¹³ vector genomes of rAAV-Olig001-ASPA.[7][11]

  • Primary Objective: To assess the safety and tolerability of the gene therapy.

  • Efficacy Measures:

    • Biomarker Analysis: Measurement of NAA concentrations in CSF and brain (via magnetic resonance spectroscopy).[7]

    • Neuroimaging: Assessment of myelination and white matter volume using MRI.[7][12]

    • Functional Outcomes: Evaluation of motor function using the Gross Motor Function Measure (GMFM) and cognitive and developmental progress using the Mullen Scales of Early Learning (MSEL).[7][11]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the pathological pathway of Canavan disease and the proposed mechanism of action for this compound.

Canavan_Disease_Pathway cluster_Neuron Neuron cluster_Oligodendrocyte Oligodendrocyte Aspartate Aspartate NAT8L NAT8L (N-acetyltransferase 8-like) Aspartate->NAT8L Acetyl_CoA Acetyl_CoA Acetyl_CoA->NAT8L NAA_Neuron N-acetylaspartate (NAA) NAT8L->NAA_Neuron Synthesis NAA_Oligo NAA NAA_Neuron->NAA_Oligo Transport ASPA_mutated Mutated ASPA (Aspartoacylase) NAA_Oligo->ASPA_mutated Impaired Metabolism NAA_Accumulation Toxic NAA Accumulation NAA_Oligo->NAA_Accumulation Acetate Acetate ASPA_mutated->Acetate Aspartate_Oligo Aspartate ASPA_mutated->Aspartate_Oligo Myelin_Production Impaired Myelin Production Acetate->Myelin_Production

Figure 1: Pathological Pathway of Canavan Disease.

CP102_Mechanism_of_Action cluster_Neuron Neuron cluster_Outcome Therapeutic Outcome NAT8L_mRNA NAT8L mRNA Ribosome Ribosome NAT8L_mRNA->Ribosome Translation This compound This compound (ASO) This compound->NAT8L_mRNA Binds to This compound->Ribosome Blocks Translation NAT8L_Protein NAT8L Protein Ribosome->NAT8L_Protein Produces NAA_Synthesis Reduced NAA Synthesis NAT8L_Protein->NAA_Synthesis Reduced_NAA Reduced NAA Accumulation NAA_Synthesis->Reduced_NAA Improved_Myelination Improved Myelination & Motor Function Reduced_NAA->Improved_Myelination

Figure 2: Proposed Mechanism of Action for this compound.

Conclusion

This compound represents a promising preclinical approach for Canavan disease by targeting the synthesis of NAA. While direct comparative data is not yet publicly available, the validation of its mechanism in animal models is encouraging. In parallel, gene therapies like MYR-101 and BBP-812 are demonstrating significant and quantifiable benefits in clinical trials, including substantial reductions in the key disease biomarker NAA and improvements in clinical outcomes. The long-term efficacy and safety of both ASO and gene therapy approaches will continue to be a critical area of observation for the Canavan disease research community. This guide will be updated as new data becomes available.

References

Performance Comparison of C-Peptide ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of commercially available C-Peptide ELISA (Enzyme-Linked Immunosorbent Assay) kits is presented below for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of key performance characteristics, detailed experimental protocols, and relevant biological pathway and workflow diagrams.

C-Peptide, a 31-amino acid polypeptide, is a byproduct of insulin (B600854) synthesis and is secreted in equimolar amounts to insulin from the pancreatic beta cells.[1][2] Consequently, measuring C-Peptide levels is a valuable tool for assessing beta-cell function and distinguishing between endogenous and exogenous insulin.[3] This is particularly important in the context of diabetes research and management.[3]

The following table summarizes the quantitative performance data for a selection of commercially available Human C-Peptide ELISA kits. These kits are based on the sandwich ELISA principle, where the C-Peptide in the sample is captured by a pre-coated antibody and then detected by a second, enzyme-conjugated antibody.[4][5][6]

FeatureKit A (Invitrogen)Kit B (Abcam)Kit C (Calbiotech)Kit D (Mercodia)Kit E (Eagle Biosciences)
Product Code BMS2191-2ab260064CP179S10-1136-01CPE31-K01
Assay Range 23–1,500 pg/mL[4]0.7 - 1.9 ng/mL0.2–10 ng/mL[2]Varies by calibratorVaries by standard
Sensitivity 2.9 pg/mL[4]1.45 pg/mL[7]0.2 ng/mL[2]Not specifiedNot specified
Sample Type(s) Serum, Plasma, Urine, Cell Culture Supernatant[4]Serum, Plasma, Urine, Cell Culture Media[7]SerumSerum, Plasma, Urine[6]Serum, EDTA-Plasma[5]
Sample Volume 50 µL[4]Not specified50 µL[2]25 µL[6]50 µL (for duplicate)[5]
Assay Time 4 hours[4]90 minutes[7]Not specified~2 hoursNot specified
Intra-assay CV <6%[4]Not specifiedNot specifiedNot specifiedNot specified
Inter-assay CV <10%[4]Not specifiedNot specifiedNot specifiedNot specified
Detection Method Colorimetric[4]Colorimetric[8]ColorimetricColorimetric[6]Colorimetric[5]
Species Reactivity Human[4]Human[7]Human[2]Human[6]Human[5]

Experimental Protocols

The following is a generalized protocol for a typical sandwich ELISA for C-Peptide quantification. For precise details, always refer to the manufacturer's manual provided with the specific kit.

Principle of the Method

The sandwich ELISA method involves the following key steps:

  • A microplate is pre-coated with a monoclonal antibody specific to human C-Peptide.[4][6]

  • Standards, controls, and samples are added to the wells, and the C-Peptide present binds to the immobilized antibody.[4]

  • After a washing step, a second biotin-conjugated or horseradish peroxidase (HRP)-conjugated antibody that recognizes a different epitope on the C-Peptide is added, forming a "sandwich" complex.[4][5]

  • If a biotinylated detection antibody is used, an enzyme-conjugate like Streptavidin-HRP is added in a subsequent step.

  • Following another wash to remove unbound reagents, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.[6]

  • The reaction is stopped, and the intensity of the color, which is proportional to the amount of C-Peptide, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[4]

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.

  • Standards and Controls: Reconstitute lyophilized standards and controls with the provided diluent to create a standard curve and for quality control.

  • Samples: Collect blood samples (serum or plasma) according to standard procedures.[5][6] If necessary, dilute samples with the provided sample diluent.

Assay Procedure
  • Add Reagents: Pipette standards, controls, and samples into the appropriate wells of the microplate.[6]

  • Incubation 1: Add the detection antibody to each well. Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[6]

  • Wash: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.[6]

  • Add Conjugate (if applicable) and Substrate: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. After another wash step, add the substrate solution to each well and incubate in the dark.

  • Stop Reaction: Add the stop solution to each well to terminate the color development.

  • Read Plate: Measure the absorbance of each well using a microplate reader at the recommended wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C-Peptide in the samples.

Mandatory Visualizations

C-Peptide and Insulin Signaling Pathway

C-Peptide is cleaved from proinsulin during the synthesis of insulin.[1] While not binding to the insulin receptor, C-peptide can activate several intracellular signaling pathways, some of which intersect with the insulin signaling cascade.[9][10] These pathways can influence cellular functions such as proliferation, growth, and survival.[9]

Insulin and C-Peptide Signaling Insulin and C-Peptide Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 GPCR G-Protein Coupled Receptor PLC PLC GPCR->PLC PI3K PI3-Kinase IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Uptake PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Cell Growth & Survival Insulin Insulin Insulin->Insulin_Receptor C_Peptide C_Peptide C_Peptide->GPCR

Caption: Insulin and C-Peptide signaling pathways.

Sandwich ELISA Experimental Workflow

The following diagram illustrates the sequential steps of a typical sandwich ELISA for C-Peptide detection.

Sandwich_ELISA_Workflow Sandwich ELISA Workflow for C-Peptide Detection Start Start Plate_Prep Microplate with pre-coated anti-C-Peptide antibody Start->Plate_Prep Add_Sample Add Standards, Controls, and Samples Plate_Prep->Add_Sample Incubate_1 Incubate to allow C-Peptide binding Add_Sample->Incubate_1 Wash_1 Wash to remove unbound substances Incubate_1->Wash_1 Add_Detection_Ab Add enzyme-conjugated detection antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate to form sandwich complex Add_Detection_Ab->Incubate_2 Wash_2 Wash to remove unbound detection antibody Incubate_2->Wash_2 Add_Substrate Add Substrate Solution Wash_2->Add_Substrate Incubate_3 Incubate for color development Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Measure absorbance with microplate reader Add_Stop->Read_Plate Analyze Calculate C-Peptide concentration Read_Plate->Analyze End End Analyze->End

Caption: Workflow of a sandwich ELISA.

References

Safety Operating Guide

Proper Disposal Procedures for CP102: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of CP102 (Chemical Name: 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one; CAS Number: 126055-13-8). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental responsibility.

This compound is an iron chelator intended for research use only and is not for human or veterinary applications.[1] Due to its chemical nature, it must be handled and disposed of as hazardous waste in accordance with official regulations. Improper disposal can pose risks to personnel and the environment.

Quantitative Safety and Physical Data

A thorough review of available safety data sheets and chemical databases did not yield specific quantitative toxicity data, such as LD50 or LC50 values, or established occupational exposure limits for this compound. However, the following physical and chemical properties are available:

PropertyValueSource
Chemical Formula C9H13NO3[1]
Molecular Weight 183.21 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMF, DMSO, and PBS (pH 7.2)N/A

Given the lack of specific toxicity data, it is crucial to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.

Experimental Protocol for Proper Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound with household garbage or pour it down the drain.[2]

  • All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a designated hazardous waste container.

  • The waste container must be made of a compatible material, be in good condition, and have a secure lid.

3. Labeling of Hazardous Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one"

    • The CAS Number: "126055-13-8"

    • The approximate amount of waste.

    • The date the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with the full details of the waste stream as indicated on the label.

  • Disposal must be carried out in accordance with all local, state, and federal regulations.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CP102_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of this compound waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First collect_waste Collect all this compound waste in a designated hazardous waste container ppe->collect_waste label_waste Label container with: - 'Hazardous Waste' - Chemical Name & CAS - Amount & Date collect_waste->label_waste Accurate Identification store_waste Store sealed container in a designated, secure area label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs Regulatory Compliance end End: Waste is safely and properly disposed of contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling CP102

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling CP102, an iron chelator intended for research use only. Adherence to these protocols is critical to ensure personal safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate these risks.

Summary of Hazards:

Hazard ClassGHS ClassificationDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for handling this compound.
Chemical Safety GogglesRequired when there is a risk of splashing.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical-Resistant ApronRecommended when handling larger quantities of this compound or during procedures with a high splash risk.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
NIOSH-Approved RespiratorA respirator may be required for situations with a higher potential for aerosol generation or if a fume hood is not available. Consult your institution's environmental health and safety department for specific guidance on respirator selection and fit-testing.

Operational Plan: Handling and Experimental Protocol

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Spill Management: In the event of a spill, avoid generating dust. For small spills of solid material, gently cover with an absorbent material and collect into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ensure the spill area is decontaminated after cleanup.

Illustrative Experimental Protocol: In Vitro Iron Chelation Assay

This protocol is a general example and should be adapted for specific experimental needs.

  • Preparation of this compound Stock Solution:

    • Under a chemical fume hood, weigh the desired amount of solid this compound.

    • Dissolve the solid in a suitable solvent (e.g., DMSO, PBS) to create a stock solution of known concentration.

  • Cell Culture:

    • Culture cells of interest in an appropriate medium until they reach the desired confluence.

  • Treatment:

    • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Incubate the cells for the desired period.

  • Analysis:

    • After incubation, collect the cells and/or the culture medium.

    • Analyze the samples for indicators of iron chelation, such as changes in intracellular iron levels, ferritin expression, or relevant signaling pathways.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general mechanism of action for iron chelators and the recommended workflow for handling this compound.

G Illustrative Iron Chelation Signaling Pathway cluster_0 Cellular Environment cluster_1 Iron Chelator Action Extracellular Iron Extracellular Iron Intracellular Labile Iron Pool Intracellular Labile Iron Pool Extracellular Iron->Intracellular Labile Iron Pool Uptake Ferritin (Iron Storage) Ferritin (Iron Storage) Intracellular Labile Iron Pool->Ferritin (Iron Storage) Storage This compound This compound Intracellular Labile Iron Pool->this compound Binding This compound-Iron Complex This compound-Iron Complex Intracellular Labile Iron Pool->this compound-Iron Complex Chelation Ferritin (Iron Storage)->Intracellular Labile Iron Pool Release Iron Excretion Iron Excretion This compound-Iron Complex->Iron Excretion Export from Cell G This compound Handling and Disposal Workflow Start Start Don PPE Don PPE Start->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Conduct Experiment Conduct Experiment Handle in Fume Hood->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in SAA Store in Satellite Accumulation Area Label Waste Container->Store in SAA Arrange for Disposal Arrange for Disposal Store in SAA->Arrange for Disposal Doff PPE Doff PPE Arrange for Disposal->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.